molecular formula C50H49N5O10 B1192595 Carboxyrhodamine 110PEG4-DBCO

Carboxyrhodamine 110PEG4-DBCO

Cat. No.: B1192595
M. Wt: 879.97
InChI Key: VYGNGHNSVSLWCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carboxyrhodamine 110PEG4-DBCO is a PEG derivative containing a DBCO group and a rhodamine dye. DBCO enables copper free Click Chemistry and will react with azide-bearing compounds or biomolecules to form a stable triazole linkage. This reagent will be an ideal alternative to copper intolerant applications and can be used to label cells, tissues, biomarkers or nanoparticles.

Properties

Molecular Formula

C50H49N5O10

Molecular Weight

879.97

IUPAC Name

2-(3-amino-6-iminoxanthen-9-yl)-4-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoic acid

InChI

InChI=1S/C50H49N5O10/c51-37-12-15-40-44(30-37)65-45-31-38(52)13-16-41(45)48(40)42-29-35(11-14-39(42)50(59)60)49(58)54-20-22-62-24-26-64-28-27-63-25-23-61-21-18-46(56)53-19-17-47(57)55-32-36-7-2-1-5-33(36)9-10-34-6-3-4-8-43(34)55/h1-8,11-16,29-31,51H,17-28,32,52H2,(H,53,56)(H,54,58)(H,59,60)

InChI Key

VYGNGHNSVSLWCX-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)C(=O)O)C5=C6C=CC(=N)C=C6OC7=C5C=CC(=C7)N

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Carboxyrhodamine 110PEG4-DBCO

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Carboxyrhodamine 110 PEG4-DBCO: Spectroscopic Properties and Bio-conjugation Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Carboxyrhodamine 110 PEG4-DBCO, a fluorescent probe of significant interest in modern biological research and drug development. We will delve into its core spectroscopic characteristics, the functional roles of its constituent parts, and provide a validated protocol for its application in bio-conjugation.

Introduction to the Molecular Architecture and its Functional Significance

Carboxyrhodamine 110 PEG4-DBCO is a multi-component molecular tool engineered for high-performance fluorescence labeling. Understanding the contribution of each component is critical to appreciating its utility and optimizing its performance in experimental settings.

  • Carboxyrhodamine 110 (CR110) Core: The fluorophore at the heart of this molecule is Carboxyrhodamine 110. It is renowned for its bright green fluorescence, high photostability, and notable insensitivity to pH fluctuations in the physiological range of 4 to 9.[1][2] This makes it a robust and reliable reporter for a wide array of biological assays, offering a significant advantage over pH-sensitive dyes like fluorescein.[1]

  • Polyethylene Glycol (PEG4) Linker: A four-unit polyethylene glycol (PEG) spacer is incorporated to enhance the molecule's aqueous solubility and stability.[3] This hydrophilic linker also provides a flexible connection that minimizes steric hindrance, which is crucial when labeling large biomolecules, ensuring that the fluorescent tag does not interfere with the biological activity of the target.[4] The PEG4 spacer can also reduce aggregation, a common issue with fluorescent dyes that can lead to self-quenching and diminished signal.[5]

  • Dibenzocyclooctyne (DBCO) Group: The DBCO moiety is the reactive handle for bio-conjugation. It is a key component in copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC).[6][7] This reaction is highly specific and bio-orthogonal, meaning it can proceed efficiently within a complex biological system without interfering with native biochemical processes.[8] The reaction between a DBCO group and an azide is rapid and forms a stable triazole linkage under mild, aqueous conditions, making it ideal for labeling sensitive biological targets.[9][10]

Spectroscopic Profile of Carboxyrhodamine 110 PEG4-DBCO

The fluorescence properties of a dye are paramount to its utility. Here, we detail the excitation and emission characteristics of Carboxyrhodamine 110 PEG4-DBCO.

Excitation and Emission Spectra

The core Carboxyrhodamine 110 fluorophore dictates the spectral properties of the entire conjugate. While the PEG4 and DBCO moieties are essential for its functionality in labeling, they do not significantly alter the excitation and emission profile of the CR110 core.

The excitation maximum for Carboxyrhodamine 110 and its derivatives is typically around 499-502 nm, with an emission maximum in the range of 522-527 nm.[1][11][12] This positions it squarely in the green portion of the visible spectrum, making it compatible with common excitation sources like the 488 nm line of an argon-ion laser and standard FITC filter sets.[2]

Quantitative Spectroscopic Data

For precise experimental design and data analysis, the following quantitative parameters are essential.

Spectroscopic PropertyValueSource
Excitation Maximum (λex) ~501 nm[13][14]
Emission Maximum (λem) ~523-526 nm[13][14]
Molar Extinction Coefficient (ε) ~74,000 cm⁻¹M⁻¹[13][14]
Recommended Excitation Source 488 nm laser line[2]
Recommended Filter Set Standard FITC[2]

Note: The exact excitation and emission maxima can be influenced by the solvent environment.[15][16] While rhodamine dyes are generally less sensitive to solvent effects than some other fluorophores, it is always best practice to characterize the spectral properties in the specific buffer system being used for the experiment.[17][18]

Experimental Workflow: Labeling of Azide-Modified Biomolecules

The primary application of Carboxyrhodamine 110 PEG4-DBCO is the targeted labeling of biomolecules that have been functionalized with an azide group. The following protocol provides a robust, self-validating methodology for this process.

Principle of the Labeling Reaction

The labeling strategy is based on the highly efficient and specific copper-free click chemistry reaction between the DBCO group on the dye and an azide group on the target biomolecule. This strain-promoted alkyne-azide cycloaddition (SPAAC) reaction proceeds without the need for a cytotoxic copper catalyst, making it ideal for in-vivo and other sensitive applications.[7]

SPAAC_Reaction CR110_PEG4_DBCO Carboxyrhodamine 110 PEG4-DBCO Labeled_Biomolecule Fluorescently Labeled Biomolecule (Stable Triazole Linkage) CR110_PEG4_DBCO->Labeled_Biomolecule SPAAC (Copper-Free Click Chemistry) Azide_Biomolecule Azide-Modified Biomolecule Azide_Biomolecule->Labeled_Biomolecule

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Workflow.

Detailed Step-by-Step Protocol

This protocol is a general guideline for labeling an azide-modified protein. Optimization may be required for specific applications and biomolecules.

Materials Required:

  • Carboxyrhodamine 110 PEG4-DBCO

  • Azide-modified biomolecule (e.g., protein) in an azide-free buffer (e.g., PBS, pH 7.2-7.4)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Spin desalting columns or other suitable purification media

  • Reaction tubes

Procedure:

  • Prepare the Biomolecule Solution:

    • Ensure the azide-modified biomolecule is at a suitable concentration (typically 1-5 mg/mL) in an amine- and azide-free buffer.[8] Buffers containing sodium azide must be avoided as it will react with the DBCO group.[19]

  • Prepare the Dye Stock Solution:

    • Immediately before use, prepare a stock solution of Carboxyrhodamine 110 PEG4-DBCO in anhydrous DMSO or DMF.[19] A typical concentration is 1-10 mM. The reagent is moisture-sensitive, so it is crucial to equilibrate the vial to room temperature before opening.[8]

  • Labeling Reaction:

    • Add a 1.5- to 10-fold molar excess of the Carboxyrhodamine 110 PEG4-DBCO stock solution to the biomolecule solution.[20] The optimal molar ratio should be determined empirically for each specific application.

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.[20]

  • Purification of the Labeled Biomolecule:

    • Remove the unreacted dye using a spin desalting column or another appropriate method like dialysis. This step is critical to reduce background fluorescence from the free dye.

  • Storage:

    • Store the purified, labeled biomolecule at 2-8°C, protected from light. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.

Workflow Visualization

Labeling_Workflow cluster_Preparation 1. Preparation cluster_Reaction 2. Labeling Reaction cluster_Purification 3. Purification cluster_Storage 4. Storage Prep_Biomolecule Prepare Azide-Modified Biomolecule (1-5 mg/mL) Mix Mix Biomolecule and Dye (1.5-10x molar excess of dye) Prep_Biomolecule->Mix Prep_Dye Prepare CR110-PEG4-DBCO Stock Solution (1-10 mM in DMSO) Prep_Dye->Mix Incubate Incubate 4-12h at RT or overnight at 4°C (protect from light) Mix->Incubate Purify Remove Unreacted Dye (Spin Desalting Column) Incubate->Purify Store Store Labeled Biomolecule at 2-8°C (protected from light) Purify->Store

Caption: Step-by-step experimental workflow for biomolecule labeling.

Conclusion and Future Perspectives

Carboxyrhodamine 110 PEG4-DBCO stands out as a superior fluorescent probe for a multitude of applications in life sciences. Its combination of a highly photostable and pH-insensitive fluorophore with a biocompatible and efficient copper-free click chemistry handle makes it an invaluable tool for researchers. The thoughtful inclusion of a PEG linker further enhances its utility by improving solubility and minimizing steric effects. As the demand for precise and non-perturbative labeling in complex biological systems continues to grow, the importance of well-designed molecular probes like Carboxyrhodamine 110 PEG4-DBCO will undoubtedly increase.

References

  • AxisPharm. Carboxyrhodamine 110-PEG4-DBCO. [Link]

  • baseclick. DBCO-PEG4-NHS ester. [Link]

  • Jena Bioscience. DBCO-PEG 4 -5/6-Carboxyrhodamine 110. [Link]

  • Makarov, V. V., et al. (2018). Solvent effect on two-photon absorption and fluorescence of rhodamine dyes. PLoS ONE, 13(5), e0197228. [Link]

  • Cell Signalling Technology. Conjugation of antibodies with DBCO and downstream copper-free click chemistry reaction. [Link]

  • ResearchGate. Effect of Some Solvents on Spectroscopic Properties of Rhodamine 3GO Dye. [Link]

  • Interchim. Copper-free Click Chemistry (DBCO reagents). [Link]

  • Kumar, R. (2023). A Study the Techniques of Spectroscopic and effects of Solvents on Rhodamine. International Journal of All Research Education and Scientific Methods, 11(9), 123-127. [Link]

  • Zehentbauer, F. M., et al. (2014). Fluorescence spectroscopy of Rhodamine 6G: concentration and solvent effects. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 147-151. [Link]

Sources

An In-depth Technical Guide to Carboxyrhodamine 110 PEG4-DBCO: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Carboxyrhodamine 110 PEG4-DBCO, a fluorescent labeling reagent of significant interest to researchers, scientists, and drug development professionals. We will delve into the chemical architecture of this molecule, explore its key properties, and provide practical insights into its application in bioconjugation via copper-free click chemistry.

Introduction: A Multifaceted Tool for Fluorescent Labeling

Carboxyrhodamine 110 PEG4-DBCO is a sophisticated chemical probe designed for the fluorescent labeling of biomolecules.[1][2] It ingeniously combines three key functional components: the bright and photostable Carboxyrhodamine 110 fluorophore, a flexible polyethylene glycol (PEG4) linker, and a highly reactive dibenzocyclooctyne (DBCO) group. This unique combination of features makes it an invaluable tool for a wide range of applications, including fluorescence microscopy, flow cytometry, and the development of targeted therapeutics.[3] The core utility of this reagent lies in its ability to participate in strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry" that allows for the efficient and specific covalent attachment of the fluorescent dye to azide-modified biomolecules without the need for a cytotoxic copper catalyst.[2][4]

Deconstructing the Molecular Architecture

To fully appreciate the capabilities of Carboxyrhodamine 110 PEG4-DBCO, it is essential to understand the contribution of each of its constituent parts.

The Fluorophore: Carboxyrhodamine 110

Carboxyrhodamine 110 (CR110) is a green-emitting fluorescent dye belonging to the rhodamine family.[5] It is prized for its exceptional brightness and high photostability, often outperforming other common green fluorophores like fluorescein.[6] A significant advantage of CR110 is that its fluorescence is largely insensitive to pH fluctuations within the physiological range of 4 to 9, ensuring a stable signal in diverse experimental conditions.[6][7]

The Linker: Polyethylene Glycol (PEG4)

A tetra-unit polyethylene glycol (PEG4) chain serves as a flexible spacer arm within the molecule. This PEG linker confers several desirable properties. Firstly, it enhances the water solubility of the entire construct, which is crucial for working with biological samples in aqueous environments.[1] Secondly, the PEG4 spacer provides steric hindrance, minimizing potential quenching of the fluorophore and reducing non-specific interactions between the dye and the target biomolecule. This ensures that the fluorescent signal accurately reflects the presence of the labeled target.

The Reactive Handle: Dibenzocyclooctyne (DBCO)

The dibenzocyclooctyne (DBCO) group is the key to the molecule's utility in bioconjugation. DBCO is a strained alkyne that readily and specifically reacts with azide groups via a copper-free click chemistry reaction known as SPAAC.[8][9] This bioorthogonal reaction is highly efficient and proceeds under mild, physiological conditions, making it ideal for labeling sensitive biological molecules without causing denaturation or loss of function.[2] The absence of a need for a copper catalyst is a major advantage, as copper can be toxic to cells and can interfere with certain biological processes.[4]

Caption: The three key components of Carboxyrhodamine 110 PEG4-DBCO.

Physicochemical and Spectroscopic Properties

A thorough understanding of the quantitative properties of Carboxyrhodamine 110 PEG4-DBCO is critical for its effective use in experimental design.

PropertyValueSource(s)
Molecular Formula C₅₀H₄₉N₅O₁₀[6]
Molecular Weight ~880 g/mol [2]
Appearance Red solidN/A
Solubility Soluble in DMSO, DMF[6]
Excitation Maximum (λex) ~499-502 nm[5][6]
Emission Maximum (λem) ~524-527 nm[6][7]
Extinction Coefficient (ε) >75,000 cm⁻¹M⁻¹N/A
Quantum Yield (Φ) High (A derivative of Rhodamine 110 has a reported quantum yield of 0.49)[10]
Photostability High; more photostable than fluorescein[6]
pH Sensitivity Fluorescence is insensitive to pH between 4 and 9[6][7]

Experimental Protocol: Bioconjugation via SPAAC

This section provides a detailed, self-validating protocol for the conjugation of Carboxyrhodamine 110 PEG4-DBCO to an azide-modified biomolecule, such as a protein or an oligonucleotide.

Materials and Reagents
  • Carboxyrhodamine 110 PEG4-DBCO

  • Azide-modified biomolecule of interest

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis tubing with an appropriate molecular weight cutoff (MWCO)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Mobile phase for TLC (e.g., a mixture of dichloromethane and methanol)

  • UV lamp

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve Carboxyrhodamine 110 PEG4-DBCO in anhydrous DMF or DMSO to a final concentration of 1-10 mM. Store any unused portion of the stock solution at -20°C, protected from light and moisture.

    • Dissolve the azide-modified biomolecule in PBS (or another suitable buffer) to a known concentration. Ensure the buffer does not contain any azide salts.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the azide-modified biomolecule with a 1.5 to 5-fold molar excess of the Carboxyrhodamine 110 PEG4-DBCO stock solution. The optimal molar ratio may need to be determined empirically for each specific application.

    • Gently mix the reaction components and incubate at room temperature for 2-4 hours, or overnight at 4°C, protected from light. The reaction time can be optimized based on the reactivity of the specific azide-modified biomolecule.

  • Monitoring Reaction Progress (Optional but Recommended):

    • The progress of the reaction can be monitored by TLC.[11][12][13][14] Spot a small aliquot of the reaction mixture onto a silica gel TLC plate alongside spots of the starting materials (the DBCO-dye and the azide-modified biomolecule, if it is UV-active or stains).

    • Develop the TLC plate in an appropriate mobile phase (e.g., 10:1 dichloromethane:methanol). The formation of the fluorescent conjugate will be visible as a new, fluorescent spot with a different retention factor (Rf) compared to the starting DBCO-dye. The disappearance of the starting material spots indicates the progression of the reaction.

  • Purification of the Conjugate:

    • Once the reaction is complete, the unreacted Carboxyrhodamine 110 PEG4-DBCO must be removed from the labeled biomolecule.

    • For larger biomolecules such as proteins, size-exclusion chromatography is an effective purification method. Pass the reaction mixture through a pre-equilibrated SEC column (e.g., Sephadex G-25) using PBS as the mobile phase. The labeled protein will elute in the void volume, while the smaller, unreacted dye will be retained on the column.

    • Alternatively, dialysis can be used for purification. Transfer the reaction mixture to a dialysis bag with an appropriate MWCO and dialyze against several changes of PBS over 24-48 hours.

  • Characterization of the Final Conjugate:

    • The degree of labeling (DOL), which is the average number of dye molecules per biomolecule, can be determined using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at the absorbance maximum of the biomolecule (e.g., 280 nm for proteins) and the absorbance maximum of the Carboxyrhodamine 110 dye (~502 nm).

    • For a more detailed characterization, mass spectrometry can be employed to confirm the covalent attachment of the dye and to determine the distribution of labeled species.[15][][17]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prep_Dye Dissolve DBCO-Dye in DMSO/DMF Mix Mix Reactants Prep_Dye->Mix Prep_Bio Dissolve Azide-Biomolecule in PBS Prep_Bio->Mix Incubate Incubate (RT or 4°C) Mix->Incubate TLC Monitor with TLC Incubate->TLC Purify Purify (SEC or Dialysis) TLC->Purify Characterize Characterize (UV-Vis, MS) Purify->Characterize SPAAC_Mechanism Reactants Carboxyrhodamine 110-PEG4-DBCO + Azide-Biomolecule Transition [3+2] Cycloaddition Reactants->Transition Spontaneous Reaction (No Catalyst) Product Fluorescently Labeled Biomolecule (Stable Triazole Linkage) Transition->Product

Caption: A simplified schematic of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Conclusion and Future Perspectives

Carboxyrhodamine 110 PEG4-DBCO is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its combination of a bright and photostable fluorophore, a solubilizing and flexible linker, and a bioorthogonal reactive group makes it an ideal choice for a wide range of applications in life sciences and drug development. The copper-free nature of the SPAAC reaction ensures that this reagent can be used for live-cell imaging and in vivo studies with minimal perturbation of biological systems. As the field of bioconjugation continues to advance, the demand for well-defined and highly functionalized probes like Carboxyrhodamine 110 PEG4-DBCO is expected to grow, paving the way for new discoveries and therapeutic strategies.

References

  • AxisPharm. Carboxyrhodamine 110-PEG4-DBCO. [Link]

  • ResearchGate. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]

  • ACS Publications. Organomercury Bioconjugate Synthesis and Characterization by Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • National Institutes of Health. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency. [Link]

  • University of Rochester. How To: Monitor by TLC. [Link]

  • ChemRxiv. A bioorthogonal click chemistry toolbox for targeted synthesis of branched and well-defined protein-protein conjugates. [Link]

  • YouTube. How can TLC monitor the progress of a chemical reaction? [Link]

  • Wikipedia. Click chemistry. [Link]

  • National Institutes of Health. Fluorogenic Label for Biomolecular Imaging. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]

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Optimizing Bioconjugation: The Mechanistic Advantages of PEG4 Spacers in Fluorescent DBCO Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise domain of bioconjugation, the efficacy of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) relies not just on the reactivity of the click handle, but on the physicochemical environment of the linker.[1][2] While Dibenzocyclooctyne (DBCO) offers superior kinetics (


) without the cytotoxicity of copper catalysts, its intrinsic hydrophobicity presents a significant barrier: aggregation, poor aqueous solubility, and fluorescence quenching.[2]

This technical guide delineates the critical role of the PEG4 (Polyethylene Glycol) spacer as the "Goldilocks" solution in fluorescent DBCO reagent design. By providing a hydrophilic bridge of approximately 18 Ångströms, the PEG4 spacer resolves steric hindrance and preserves quantum yield without introducing the entropic penalties associated with longer polymer chains.

The Hydrophobicity Paradox of DBCO

DBCO is the workhorse of copper-free click chemistry due to the significant ring strain imposed by its fused benzene rings.[2] However, this structural advantage is also its primary liability in biological systems.[2]

  • The Problem: The fused aromatic rings make DBCO highly hydrophobic.[2] When conjugated to biomolecules (antibodies, proteins) or fluorophores—which are often themselves hydrophobic (e.g., Cyanine dyes, Rhodamine)—the resulting construct tends to aggregate in aqueous buffers.[2]

  • The Consequence:

    • Precipitation: Reagents crash out of solution before reaction.[2]

    • Micelle Formation: Hydrophobic tails bury themselves, rendering the reactive alkyne inaccessible to the azide target.[2]

    • Signal Loss: Aggregation induces Aggregation-Caused Quenching (ACQ), drastically reducing the fluorescence signal even if conjugation occurs.[2]

The PEG4 Solution: Mechanistic Advantages

The insertion of a 4-unit PEG spacer (PEG4) between the fluorophore and the DBCO moiety fundamentally alters the reagent's behavior through three distinct mechanisms.

Solubility and the Hydration Shell

PEG is amphiphilic but highly water-soluble due to the ether oxygens, which serve as hydrogen bond acceptors.[2] A PEG4 linker recruits water molecules, forming a hydration shell around the hydrophobic DBCO and fluorophore.[2]

  • Mechanism: This hydration shell acts as a steric stabilizer, preventing the hydrophobic aromatic rings of the DBCO/fluorophore from stacking (π-π interactions).[2]

  • Result: The reagent remains fully dissolved in PBS or TRIS buffers, ensuring that the effective concentration of the reagent matches the calculated molarity.

Steric Dynamics: The 18 Ångström Bridge

Linker length is a critical variable.[2]

  • Too Short (C3-C6 Alkyl): The fluorophore is held too close to the biomolecule, leading to quenching via electron transfer (PET) or resonance energy transfer (FRET) to aromatic amino acids (Trp, Tyr).[2]

  • Too Long (PEG12+): The linker introduces excessive degrees of freedom.[2] This increases the "entropic cost" of binding and can lead to the linker coiling back on itself, shielding the reactive group.[2]

  • The PEG4 Optimum: A PEG4 spacer provides a linear distance of approximately 17.6 Å (1.8 nm) .[2] This length is sufficient to project the DBCO group out of the protein's hydration layer for maximum azide accessibility, yet rigid enough to prevent the fluorophore from folding back onto the protein surface.[2]

Photophysical Preservation (Anti-Quenching)

Fluorescent quantum yield (


) is sensitive to the local environment.[2] When a fluorophore is conjugated directly to a protein or via a hydrophobic linker, it often suffers from contact quenching .
  • The Spacer Effect: PEG4 physically separates the fluorophore from the conjugated biomolecule.[2] This isolation preserves the electronic structure of the dye, maintaining its brightness and lifetime.[2]

Visualization of the PEG4 Mechanism[2]

The following diagram illustrates the structural advantage of the PEG4 spacer in preventing aggregation and ensuring accessibility.

PEG4_Mechanism cluster_0 Scenario A: No Spacer / Hydrophobic Linker cluster_1 Scenario B: PEG4 Spacer (Optimal) DBCO_A DBCO (Hydrophobic) Fluor_A Fluorophore DBCO_A->Fluor_A Aggregation (π-π) Protein_A Target Protein Protein_A->DBCO_A Steric Clash Protein_B Target Protein PEG_B PEG4 Spacer (~18 Å / Hydrophilic) Protein_B->PEG_B Conjugation DBCO_B DBCO PEG_B->DBCO_B Projection Fluor_B Fluorophore PEG_B->Fluor_B Separation Azide Target Azide DBCO_B->Azide Efficient Click

Figure 1: Comparative mechanistic model showing how PEG4 prevents steric clash and aggregation (Scenario A) while facilitating efficient SPAAC reaction (Scenario B).[2]

Comparative Analysis: Linker Types

FeatureNo Spacer / C6 AlkylPEG4 Spacer Long PEG (PEG12+)
Hydrophobicity High (Promotes Aggregation)Low (Hydrophilic) Very Low
Aqueous Solubility Poor (Requires Organic Co-solvent)Excellent Excellent
Steric Hindrance High (Close proximity)Minimal (Optimal Reach) Low (But entropic penalty)
Quantum Yield Reduced (Quenching likely)Preserved Preserved
Reaction Kinetics Slower (due to accessibility)Fast (Accessible) Fast
Primary Use Case Small molecule synthesisProtein/Antibody Labeling Surface modification / PK Extension

Validated Experimental Protocol

Objective: Conjugation of a DBCO-PEG4-Fluorophore to an Azide-labeled Antibody.

Phase 1: Preparation & Calculation[2]
  • Reagent Solubilization: Dissolve the DBCO-PEG4-Fluorophore in anhydrous DMSO or DMF at 10 mM.

    • Note: While PEG4 improves aqueous solubility, the stock solution is best kept in organic solvent to prevent hydrolysis of any sensitive esters (if present) and ensure long-term stability.[2]

  • Molar Excess Calculation: For standard antibody labeling, aim for a 4-10 fold molar excess of DBCO reagent over the Azide-labeled antibody.[2]

    • Logic: This ratio drives the reaction to completion without requiring excessive purification efforts later.[2]

Phase 2: The Click Reaction (SPAAC)[2]
  • Buffer Exchange: Ensure the Azide-labeled antibody is in a buffer free of sodium azide (which would compete).[2] PBS (pH 7.4) is ideal.

  • Mixing: Add the calculated volume of DBCO-PEG4-Fluorophore to the antibody solution.

    • Critical Step: Ensure the final organic solvent concentration (DMSO/DMF) is < 10% (v/v) to prevent antibody denaturation.[2] The PEG4 spacer helps maintain solubility even at this lower organic threshold.[2]

  • Incubation: Incubate for 2-4 hours at Room Temperature or Overnight at 4°C , protected from light.

    • Why: SPAAC is slower than Copper-catalyzed click (CuAAC).[2] The PEG4 spacer ensures the DBCO remains available in solution throughout this longer incubation.[2]

Phase 3: Purification & QC[2]
  • Desalting: Remove unreacted dye using a Zeba™ Spin Desalting Column (7K MWCO) or dialysis.[2]

    • Self-Validation: If the eluate is clear and the column retains a distinct colored band (the free dye), the purification is working.[2]

  • Degree of Labeling (DOL) Calculation: Measure Absorbance at 280nm (

    
    ) and the fluorophore's max (
    
    
    
    ).
    
    
    [2]
    • CF (Correction Factor): Accounts for the fluorophore's absorbance at 280nm.[2]

Diagrammatic Workflow

Workflow Start Start: Azide-Labeled Biomolecule Calc Calculate 4-10x Molar Excess of DBCO-PEG4-Fluorophore Start->Calc Mix Mix in PBS (pH 7.4) Keep DMSO < 10% Calc->Mix Incubate Incubate: 4h @ RT or O/N @ 4°C (Protected from Light) Mix->Incubate SPAAC Reaction Purify Purification: Desalting Column / Dialysis Incubate->Purify Remove Unreacted Dye QC QC: Measure A280 & Amax Calculate DOL Purify->QC

Figure 2: Step-by-step workflow for bioconjugation using DBCO-PEG4 reagents.

References

  • BenchChem. (2025).[2][3] The Strategic Advantage of PEG Spacers in Fluorescent Probe Design: An In-depth Technical Guide. Retrieved from [2]

  • Vector Laboratories. Advantages of dPEG® in ADC Linker Design. Retrieved from [2]

  • MedChemExpress. DBCO-PEG4-amine Product Data and SPAAC Application. Retrieved from

  • BroadPharm. AMCA-PEG4-DBCO: Properties and Applications. Retrieved from [2]

  • Thermo Fisher Scientific. Polyethylene Glycol (PEG) and Pegylation of Proteins: Spacer Arm Lengths. Retrieved from

  • PurePEG. (2025).[2][4] PEG Linker Selection Guide: Solubility and Steric Hindrance. Retrieved from [2]

  • National Institutes of Health (NIH). The PEG-Fluorochrome Shielding Approach for Targeted Probe Design. PMC Article. Retrieved from [2]

  • Interchim. DBCO Reagents for Click Chemistry: Hydrophobicity and Aggregation. Retrieved from [2]

Sources

In-Depth Technical Guide: Quantum Yield & Photophysics of Carboxyrhodamine 110 PEG4-DBCO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carboxyrhodamine 110 PEG4-DBCO is a high-performance, green-fluorescent probe designed for copper-free click chemistry. Its core fluorophore, Carboxyrhodamine 110 (CR110), is renowned for its exceptional brightness and photostability, offering a superior alternative to Fluorescein (FAM) or Alexa Fluor® 488.

The Quantum Yield (Φ) of the Carboxyrhodamine 110 core is approximately 0.92 (92%) in basic aqueous buffers. While specific conjugation events can induce minor variations, the PEG4 spacer is engineered to minimize quenching interactions between the hydrophobic DBCO moiety and the fluorophore, preserving this high quantum efficiency.

This guide details the photophysical properties, reaction mechanisms, and a validated protocol for measuring the quantum yield of this specific conjugate.

Part 1: Technical Specifications & Photophysical Profile[1]

The following data represents the standard photophysical properties of Carboxyrhodamine 110 PEG4-DBCO in aqueous buffer (pH 7.4) or Methanol.[1]

PropertyValueUnitNotes
Quantum Yield (Φ) ~0.92 -Measured relative to Fluorescein (Φ=0.95 in 0.1M NaOH).
Excitation Max (λex) 501nmMatches 488 nm Argon-ion laser lines.
Emission Max (λem) 523 - 526nmGreen channel (FITC/GFP filter set).
Extinction Coefficient (ε) 74,000M⁻¹cm⁻¹At 501 nm.[2][3][4]
Stokes Shift ~22nmMinimal self-quenching.
Molecular Weight ~880DaIncludes PEG4 linker and DBCO moiety.[5][6][7]
Solubility High-Soluble in DMSO, DMF, and aqueous buffers (due to PEG4).
Comparative Advantage

Unlike Fluorescein, Carboxyrhodamine 110 is pH-independent between pH 4 and 9. This makes the quantum yield of CR110 PEG4-DBCO stable even in acidic environments (e.g., lysosomes/endosomes), where FAM fluorescence would be quenched.

Part 2: Mechanism of Action

Photophysics: Electronic Transitions

Upon excitation at 501 nm, the electrons in the xanthene ring system of CR110 transition from the ground state (


) to the excited singlet state (

). The rigid ring structure prevents non-radiative decay (vibrational relaxation), forcing the molecule to return to the ground state via photon emission (Fluorescence) with 92% efficiency.
Chemistry: SPAAC Reaction

The Dibenzocyclooctyne (DBCO) moiety facilitates Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . The high ring strain of the cyclooctyne drives the reaction with an azide group without the need for a toxic Copper(I) catalyst, making it bioorthogonal and safe for live-cell labeling.

SPAAC_Mechanism cluster_legend Reaction Parameters Azide Azide-Tagged Biomolecule (R-N3) TS Transition State (Ring Strain Release) Azide->TS Mix (No Cu catalyst) DBCO CR110-PEG4-DBCO (Strained Alkyne) DBCO->TS Product Stable Triazole Conjugate (Fluorescent) TS->Product Cycloaddition params Time: 1-4 Hours Temp: 4°C - 37°C pH: 5.0 - 9.0

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing the ring strain of DBCO to drive conjugation.

Part 3: Experimental Protocol

Protocol A: Bioconjugation Workflow

This workflow describes labeling an Azide-modified protein with CR110 PEG4-DBCO.

  • Preparation: Dissolve CR110 PEG4-DBCO in anhydrous DMSO to prepare a 10 mM stock solution.

  • Stoichiometry: Use a 1.5 to 3-fold molar excess of DBCO-dye over the Azide-protein.

  • Incubation: Mix in phosphate-buffered saline (PBS), pH 7.4. Incubate for 4 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess unreacted dye using a Desalting Column (MWCO 7K) or Dialysis.

Protocol B: Measuring Quantum Yield (Comparative Method)

To verify the quantum yield (Φ) of your specific conjugate, use the Comparative Method against a standard (Fluorescein).

Reagents:

  • Standard: Fluorescein (free acid) in 0.1 M NaOH (Φ = 0.95).[8]

  • Sample: CR110 PEG4-DBCO in PBS (pH 7.4).

Step-by-Step Procedure:

  • Absorbance Matching: Prepare 5 dilutions of the Standard and 5 dilutions of the Sample.

    • Critical: The Optical Density (OD) at the excitation wavelength (490 nm) must be kept below 0.1 (preferably 0.02 - 0.08) to avoid inner-filter effects.

  • Fluorescence Acquisition: Record the integrated fluorescence intensity (

    
    ) for each dilution.
    
    • Excitation: 490 nm (common for both).

    • Emission Scan: 500–600 nm.

  • Plotting: Plot Integrated Fluorescence Intensity (Y-axis) vs. Absorbance (X-axis) for both the standard and the sample.

  • Calculation: Calculate the slopes (

    
    ) of the linear regression lines.
    

Equation:



  • 
    : Quantum Yield[9][10]
    
  • 
    : Slope of the line (Fluorescence vs. Absorbance)
    
  • 
    : Refractive index of the solvent (1.33 for PBS/Water)
    
  • 
    : Sample (CR110)
    
  • 
    : Standard (Fluorescein)
    

QY_Measurement_Workflow Start Start: Prepare Solutions Dilution Create 5 Dilutions (OD < 0.1) Start->Dilution MeasureAbs Measure Absorbance (at 490 nm) Dilution->MeasureAbs MeasureEm Integrate Emission (500-600 nm) Dilution->MeasureEm Plot Plot Integrated F vs. Abs (Linear Regression) MeasureAbs->Plot MeasureEm->Plot Calc Calculate QY using Slope Ratio Plot->Calc

Caption: Workflow for accurate Quantum Yield determination using the Comparative Slope Method.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low QY (<0.5) Dye aggregation (Self-quenching)Ensure Degree of Labeling (DOL) is < 3 dyes per protein. Use PEGylated linkers.
Precipitation High concentration in aqueous bufferDissolve dye in DMSO first, then add slowly to the vortexing aqueous buffer.
High Background Non-specific bindingUse BSA blocking; Ensure excess unreacted dye is fully removed via Size Exclusion Chromatography (SEC).

References

  • National Institutes of Health (NIH). Fluorogenic Label for Biomolecular Imaging (Rhodamine 110 Derivatives). PMC2852136. Retrieved from [Link]

  • University of California, Irvine. A Guide to Recording Fluorescence Quantum Yields (Comparative Method). Retrieved from [Link]

Sources

Carboxyrhodamine 110 PEG4-DBCO molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Carboxyrhodamine 110 PEG4-DBCO for Advanced Bioconjugation

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Carboxyrhodamine 110 PEG4-DBCO, a fluorescent probe engineered for high-efficiency, copper-free bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core properties, its underlying chemical principles, and field-proven experimental protocols.

Introduction: The Convergence of Fluorescence and Bioorthogonality

In the intricate landscape of molecular biology and targeted therapeutics, the ability to precisely label and track biomolecules is paramount. Carboxyrhodamine 110 PEG4-DBCO emerges as a sophisticated tool designed for this purpose. It integrates a bright and photostable fluorophore with a bioorthogonal reactive group, enabling covalent labeling of azide-modified molecules in complex biological environments without the need for cytotoxic catalysts.[1][2][3]

This molecule is a tripartite construct:

  • Carboxyrhodamine 110: A green-fluorescent dye providing a strong, detectable signal.[1][4]

  • PEG4 Spacer: A hydrophilic polyethylene glycol linker that enhances solubility and minimizes steric hindrance.[4]

  • DBCO (Dibenzocyclooctyne): A highly strained alkyne that serves as the reactive handle for copper-free "click chemistry".[4][5]

The synergy between these components makes it an ideal reagent for applications ranging from cellular imaging to the synthesis of complex bioconjugates like Proteolysis Targeting Chimeras (PROTACs).[6]

Molecular Profile and Physicochemical Properties

A precise understanding of the reagent's properties is critical for experimental design and reproducibility. The key specifications for Carboxyrhodamine 110 PEG4-DBCO are summarized below.

PropertyValueSource(s)
Chemical Formula C₅₀H₄₉N₅O₁₀[4][5][7][8][9]
Molecular Weight ~879.95 - 880.96 g/mol [1][4][5][6][7][8][9]
Excitation Maximum (λex) 501 nm[1][7][8][9]
Emission Maximum (λem) 523 - 526 nm[1][7][8][9]
Extinction Coefficient 74,000 L·mmol⁻¹·cm⁻¹[1][7][8][9]
Purity ≥90% - ≥95% (as per HPLC)[1][4][8][9]
Solubility DMSO, DMF, DCM[1][7][8][9]
Appearance Red solid[1][8][9]
Storage Conditions -20°C, desiccated[1][7][8][9]

Core Components: A Rationale-Driven Design

The efficacy of Carboxyrhodamine 110 PEG4-DBCO stems from the deliberate selection of its constituent parts.

  • Carboxyrhodamine 110 Fluorophore : This dye is a non-sulfonated analog of Alexa Fluor® 488 and is selected for its high quantum yield and photostability, ensuring robust signal detection in fluorescence microscopy and other imaging applications.[1][2] It is optimally excited by the common 488 nm laser line.[1][2]

  • PEG4 Spacer : The tetra-polyethylene glycol linker is not merely a spacer; it is a critical functional element. Its inclusion improves the overall hydrophilicity of the molecule, which is crucial for maintaining solubility in aqueous buffers used for biological experiments.[4] This prevents aggregation and ensures the reactive DBCO group remains accessible.

  • DBCO Moiety : The dibenzocyclooctyne group is the cornerstone of the molecule's reactivity. It is a cyclooctyne whose ring structure is highly strained. This strain is the driving force behind its reaction with azides, significantly lowering the activation energy and allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[3][][11]

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The labeling chemistry of this reagent is based on Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry.[3]

The Causality Behind SPAAC: The reaction involves a [3+2] dipolar cycloaddition between the strained alkyne (DBCO) and an azide.[11][] The significant energy stored in the strained eight-membered ring of DBCO is released upon the formation of a stable, aromatic triazole ring.[] This provides a strong thermodynamic driving force for the reaction.

The Advantage of a Self-Validating, Copper-Free System: Unlike the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC is a metal-free reaction.[][13] This is a critical advantage in biological systems for two primary reasons:

  • Biocompatibility: Copper ions can be cytotoxic and can interfere with biological processes, making SPAAC ideal for live-cell imaging and in vivo applications.[3][13][14]

  • Bioorthogonality: Both the DBCO and azide groups are chemically inert to the vast majority of functional groups found in biomolecules (e.g., amines, thiols, carboxyls), ensuring that the reaction is highly specific and proceeds with minimal off-target labeling.[][14][15]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Molecule_A Biomolecule-N₃ (Azide-tagged) Conjugate Biomolecule-Triazole-Fluorophore (Stable Conjugate) Molecule_A->Conjugate [3+2] Cycloaddition (Copper-Free, Bioorthogonal) Molecule_B Carboxyrhodamine 110 PEG4-DBCO Molecule_B->Conjugate Experimental_Workflow prep 1. Reagent Preparation (DBCO in DMSO) setup 2. Reaction Setup (Mix Antibody-N₃ + DBCO) prep->setup incubate 3. Incubation (2-4h RT or O/N 4°C) setup->incubate purify 4. Purification (Spin Desalting Column) incubate->purify validate 5. Validation (SDS-PAGE / Spectroscopy) purify->validate

Caption: Bioconjugation Experimental Workflow.

Applications in Research and Drug Development

The versatility of Carboxyrhodamine 110 PEG4-DBCO enables its use across a spectrum of advanced applications.

  • Cellular and Tissue Imaging: It serves as a powerful tool for visualizing biomolecules that have been metabolically labeled with azide-containing sugars, amino acids, or nucleosides, allowing for the tracking of biological processes in real-time. [3][7]

  • Bioconjugate Synthesis: The reagent is integral to the construction of targeted therapies. It can be used to link targeting moieties (like antibodies) to therapeutic payloads or to assemble complex molecules like PROTACs, which leverage the ubiquitin-proteasome system to degrade specific proteins. [6]

  • Nanoparticle and Surface Functionalization: The DBCO group can be used to covalently attach the fluorescent dye to azide-modified nanoparticles, quantum dots, or surfaces, creating tailored tools for targeted delivery and diagnostic assays. [5][7]

Applications center Carboxyrhodamine 110 PEG4-DBCO app1 Fluorescent Imaging (Live Cell Tracking) center->app1 enables app2 PROTAC & ADC Synthesis center->app2 facilitates app3 Nanoparticle Functionalization center->app3 used for app4 Biomarker Detection center->app4 allows

Caption: Key Research Applications.

References

  • DBCO-PEG4-5/6-Carboxyrhodamine 110. Jena Bioscience. [Link]

  • DBCO-PEG4-5/6-Carboxyrhodamine 110 Datasheet. Jena Bioscience. [Link]

  • Carboxyrhodamine 110-PEG4-DBCO. AxisPharm. [Link]

  • Carboxyrhodamine 110PEG4-DBCO. DC Chemicals. [Link]

  • DBCO reagents for « Click Chemistry ». Interchim. [Link]

  • Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. [Link]

  • Click chemistry. Wikipedia. [Link]

Sources

An In-depth Technical Guide to the Solubility of Carboxyrhodamine 110 PEG4-DBCO in DMSO vs. Water

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the realm of bioconjugation, targeted drug delivery, and advanced cellular imaging, the success of an experiment often hinges on the fundamental, yet frequently overlooked, property of reagent solubility. Carboxyrhodamine 110 PEG4-DBCO is a sophisticated molecule, meticulously designed for performance. It combines a brilliantly photostable fluorophore (Carboxyrhodamine 110), a flexible and solubility-enhancing spacer (PEG4), and a highly reactive moiety for copper-free click chemistry (DBCO).[1] However, harnessing its full potential requires a nuanced understanding of its behavior in different solvent systems. This guide provides a detailed analysis of the solubility of Carboxyrhodamine 110 PEG4-DBCO, contrasting its behavior in the polar aprotic solvent, Dimethyl Sulfoxide (DMSO), with that in water. We will dissect the molecular drivers of its solubility and provide robust, field-tested protocols for its practical handling and application.

The Molecular Architecture: A Tale of Three Moieties

To comprehend the solubility of Carboxyrhodamine 110 PEG4-DBCO, we must first appreciate the contribution of its constituent parts. The molecule's overall physicochemical properties are a direct consequence of the interplay between its hydrophobic and hydrophilic components.

  • Carboxyrhodamine 110 Core: This xanthene dye is the fluorophore. While the parent rhodamine structure possesses some inherent hydrophobicity due to its aromatic ring system, the "carboxy-" modification introduces a polar carboxyl group.[2][] This group's ionization state is pH-dependent; in basic conditions (pH > 6), it is deprotonated to a carboxylate, which significantly enhances water solubility.[2] Nevertheless, the large, rigid aromatic core remains a dominant hydrophobic feature.

  • Dibenzocyclooctyne (DBCO) Group: The DBCO moiety is essential for strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[4][5] Structurally, it is composed of multiple aromatic rings fused to a cyclooctyne ring, rendering it markedly hydrophobic and rigid. This component significantly detracts from the molecule's affinity for aqueous media.

  • Polyethylene Glycol (PEG4) Linker: The inclusion of a tetra-polyethylene glycol (PEG4) spacer is a deliberate design choice to counteract the hydrophobicity of the rhodamine and DBCO groups.[1][6] PEG linkers are famously hydrophilic, flexible, and non-immunogenic.[7][8] They are known to form a "hydration shell" by coordinating with water molecules, which can dramatically improve the aqueous solubility and stability of conjugated biomolecules and small molecule drugs.[9][10]

The logical relationship between these components and the resulting solubility is visualized below.

G cluster_0 Molecular Components of Carboxyrhodamine 110 PEG4-DBCO cluster_1 Physicochemical Properties cluster_2 Resulting Solubility Profile CR110 Carboxyrhodamine 110 Core Hydrophobic Hydrophobic Character (Aromatic, Rigid) CR110->Hydrophobic PEG4 PEG4 Linker Hydrophilic Hydrophilic Character (Polar, Flexible) PEG4->Hydrophilic DBCO DBCO Moiety DBCO->Hydrophobic Sol_DMSO High Solubility in DMSO Hydrophobic->Sol_DMSO Sol_Water Limited Solubility in Water Hydrophobic->Sol_Water Hydrophilic->Sol_DMSO Hydrophilic->Sol_Water Improves, but does not guarantee high solubility

Caption: Influence of molecular components on solubility.

Comparative Solubility: DMSO vs. Water

The disparate nature of DMSO and water as solvents leads to a significant difference in their ability to dissolve Carboxyrhodamine 110 PEG4-DBCO.

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful polar aprotic solvent.[11] Its ability to dissolve both polar and nonpolar compounds makes it an exceptional choice for organic molecules like this one.[12][13] It effectively solvates the entire molecule: the polar sulfoxide group of DMSO interacts favorably with the polar carboxyl and PEG components, while its methyl groups can engage in van der Waals interactions with the hydrophobic rhodamine and DBCO rings. Consequently, Carboxyrhodamine 110 PEG4-DBCO exhibits high solubility in DMSO. Supplier data sheets consistently confirm its solubility in DMSO, often used to prepare high-concentration stock solutions.[5][14][15]

  • Water: Water is a polar protic solvent that relies heavily on hydrogen bonding for solvation. While the hydrophilic PEG4 linker is designed to improve aqueous solubility, it must contend with the two large, hydrophobic domains of the molecule.[7][9] At neutral or acidic pH, the carboxylic acid group is protonated and less polar, further reducing water solubility. At pH levels above 6, the deprotonated carboxylate anion offers some improvement, but the overall molecule often remains poorly soluble in purely aqueous buffers.[2] Aggregation of the hydrophobic portions is a common issue for fluorescent dyes in aqueous solutions, which can lead to fluorescence quenching and inaccurate quantification.[16]

Data Summary: Solubility Characteristics
SolventTypeKey Interactions with SoluteExpected SolubilityPractical Recommendations
DMSO Polar AproticDipole-dipole interactions; Solvates both polar (PEG, Carboxyl) and nonpolar (DBCO, Rhodamine) moieties effectively.High Ideal for preparing concentrated stock solutions (e.g., 1-10 mM). Store desiccated at -20°C.[5][14]
Water / Aqueous Buffers Polar ProticHydrogen bonding with PEG linker and ionized carboxylate. Repulsion of large hydrophobic DBCO and Rhodamine cores.Limited to Poor Direct dissolution is not recommended. Prepare a concentrated stock in DMSO first, then dilute into the aqueous buffer. Final DMSO concentration should be minimized (typically <1%) to avoid solvent effects in biological assays.[17]

Experimental Protocol: Determining Practical Solubility

Trustworthy science requires self-validating systems. While supplier data confirms DMSO solubility, the precise solubility limit in your specific aqueous buffer of choice (e.g., PBS, TRIS) must be determined empirically. The following protocol provides a robust method for assessing the practical working solubility of Carboxyrhodamine 110 PEG4-DBCO.

Objective: To determine the maximum concentration at which Carboxyrhodamine 110 PEG4-DBCO remains fully dissolved in an aqueous buffer without visible precipitation after a defined incubation period.
Materials:
  • Carboxyrhodamine 110 PEG4-DBCO (solid)

  • Anhydrous, high-purity DMSO

  • Target aqueous buffer (e.g., 1x PBS, pH 7.4), filtered through a 0.22 µm filter

  • Low-protein-binding microcentrifuge tubes (1.5 mL)

  • Calibrated micropipettes

  • Vortex mixer

  • Benchtop microcentrifuge

Workflow Visualization

G node_style_step node_style_step node_style_action node_style_action node_style_result node_style_result node_style_bad_result node_style_bad_result prep_stock 1. Prepare 10 mM Stock in DMSO serial_dilute 2. Create Serial Dilutions in Buffer prep_stock->serial_dilute action1 Weigh solid dye. Add DMSO to 10 mM. incubate 3. Incubate and Equilibrate serial_dilute->incubate action2 E.g., 500, 250, 100, 50, 10 µM. Keep final DMSO % constant. centrifuge 4. Centrifuge to Pellet Insoluble Material incubate->centrifuge action3 30 min, room temp, protected from light. observe 5. Visually Inspect for Precipitate centrifuge->observe action4 14,000 x g for 10 min. action5 Check for a visible pellet at the bottom of the tube. result_soluble Soluble (No Pellet) observe->result_soluble Highest concentration with no pellet is the practical solubility limit result_insoluble Insoluble (Pellet Observed) observe->result_insoluble

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology:
  • Preparation of a Concentrated Stock Solution in DMSO:

    • Causality: Starting with a high-concentration stock in a solvent where the compound is known to be highly soluble is critical for accuracy.[18] This ensures the compound is fully monomeric before dilution into the challenging aqueous environment.

    • Protocol:

      • Allow the vial of solid Carboxyrhodamine 110 PEG4-DBCO to equilibrate to room temperature before opening to prevent moisture condensation.

      • Accurately weigh out a small amount (e.g., 1 mg) of the solid.

      • Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 10 mM. (For a compound with MW ≈ 880 g/mol , 1 mg in ~114 µL DMSO).

      • Vortex thoroughly until all solid is completely dissolved. The solution should be clear with no visible particulates. This is your master stock solution.

  • Serial Dilution into Aqueous Buffer:

    • Causality: This step creates a range of concentrations to pinpoint the transition from soluble to insoluble. It is crucial to add the DMSO stock to the buffer (and not the other way around) while mixing to minimize localized high concentrations that can cause immediate precipitation.

    • Protocol:

      • Label a series of low-protein-binding microcentrifuge tubes with the final target concentrations (e.g., 500 µM, 250 µM, 100 µM, 50 µM, 25 µM, 10 µM).

      • Pipette the required volume of your target aqueous buffer into each tube.

      • Calculate the volume of the 10 mM DMSO stock needed for each dilution. Important: If maintaining a constant final DMSO percentage is critical for your downstream application, add a corresponding amount of pure DMSO to the more dilute samples.

      • Add the DMSO stock to the buffer in each tube. Immediately vortex gently for 5-10 seconds to ensure rapid and complete mixing.

  • Equilibration and Observation:

    • Causality: Allowing the solutions to equilibrate gives time for the less stable, supersaturated solutions to precipitate. Protecting from light is essential for any fluorescent dye to prevent photobleaching.[2]

    • Protocol:

      • Incubate all tubes at room temperature for 30 minutes, protected from light (e.g., by wrapping the tube rack in aluminum foil).

      • After incubation, visually inspect each tube against a dark background. Note any cloudiness or visible precipitate.

  • Centrifugation and Final Assessment:

    • Causality: Centrifugation is a sensitive method to pellet any fine, non-visible precipitate, providing a clear endpoint.[19]

    • Protocol:

      • Centrifuge all tubes at high speed (e.g., ≥14,000 x g) for 10 minutes at room temperature.

      • Carefully remove the tubes from the centrifuge without disturbing the bottom.

      • Hold each tube up to a light source and carefully inspect the bottom corner for a pellet.

      • The highest concentration that shows no visible pellet is the practical solubility limit for this compound in your specific buffer and under these conditions.

Conclusion and Best Practices

The solubility of Carboxyrhodamine 110 PEG4-DBCO is a direct function of its tripartite chemical structure. Its high solubility in DMSO makes this the mandatory solvent for preparing concentrated stock solutions. Conversely, its aqueous solubility is limited by its large hydrophobic rhodamine and DBCO moieties, a limitation that is only partially mitigated by the hydrophilic PEG4 linker. For any application in aqueous media, a DMSO-first approach is required, followed by careful dilution and empirical verification of solubility to prevent aggregation and ensure the reliability of experimental results. Adherence to these principles will enable researchers to leverage the full power of this versatile bioconjugation reagent.

References

  • AxisPharm. Carboxyrhodamine 110-PEG4-DBCO. AxisPharm. Available from: [Link]

  • AxisPharm. How to Choose the Right PEG Linker for Your Research and Applications. AxisPharm. Available from: [Link]

  • Kondo, K., et al. (2021). Development of Water Solubility of 2-Phenylsulfanylhydroquinone Dimer Dye. ACS Omega. Available from: [Link]

  • Interchim. DBCO reagents for « Click Chemistry ». Interchim. Available from: [Link]

  • Wang, S. (2009). Optimization of rhodamine b dye removal from aqueous solutions by liquid-liquid extraction. Universiti Sains Malaysia. Available from: [Link]

  • Jena Bioscience. 5/6-Carboxyrhodamine 110-PEG3-Azide. Jena Bioscience. Available from: [Link]

  • Ryabova, O. B., et al. (2012). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening. Available from: [Link]

  • Wikipedia. Rhodamine B. Wikipedia. Available from: [Link]

  • Interchim. Classic fluorescent dyes conjugated to Alkyne and DBCO – for Click chemistry. Interchim. Available from: [Link]

  • Jena Bioscience. DBCO-PEG4-5/6-Carboxyrhodamine 110. Jena Bioscience. Available from: [Link]

  • Petersen, M. A., et al. (2018). What Is Best Strategy for Water Soluble Fluorescence Dyes?. ChemRxiv. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Wikipedia. Available from: [Link]

  • Google Patents. Rhodamine dyes which are sparingly soluble or insoluble in water. Google Patents.
  • bionerdery. (2014). Hydrophilic vs. Hydrophobic. YouTube. Available from: [Link]

  • Organic Chemistry Portal. Dimethyl sulfoxide, DMSO. Organic Chemistry Portal. Available from: [Link]

  • ResearchGate. Can you suggest a fluorescent dye soluble in polar aprotic solvents?. ResearchGate. Available from: [Link]

  • JACS. (2024). Programming Hydrogel Mechanics via Sequence-Controlled Polymerization Using Peptide Self-Assembly. Journal of the American Chemical Society. Available from: [Link]

  • Gaylord Chemical. DMSO. gChem. Available from: [Link]

  • Ataman Kimya. RHODAMINE B. Ataman Kimya. Available from: [Link]

  • Biopharma PEG. Applications of PEG Linkers. Biopharma PEG. Available from: [Link]

  • American Chemical Society. Dimethyl sulfoxide. ACS. Available from: [Link]

  • PubChem. Rhodamine B. PubChem. Available from: [Link]

  • Joao's Lab. (2020). Hydrophilic molecules vs hydrophobic molecules - Chemistry tutorial. YouTube. Available from: [Link]

  • Interchim. PEGylation reagents (linkers, crosslinkers and labels). Interchim. Available from: [Link]

  • NC State University Libraries. Hydrophilicity and Hydrophobicity in Advanced Material Applications – Advances in Polymer Science. NC State University Libraries. Available from: [Link]

  • de Zwart, D., et al. (2005). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology and Environmental Safety. Available from: [Link]

  • ResearchGate. (1981). A new method for the determination of the solubility of disperse dyes. Journal of the Society of Dyers and Colourists. Available from: [Link]

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Mechanism of Copper-Free Click Chemistry with DBCO Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical analysis of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing Dibenzocyclooctyne (DBCO) reagents. Designed for drug development professionals and research scientists, this document moves beyond basic definitions to explore the orbital mechanics, kinetic parameters, and critical experimental variables that dictate success in bioconjugation. We address the specific challenges of hydrophobicity-induced aggregation in Antibody-Drug Conjugates (ADCs) and provide self-validating protocols for robust labeling.

The Mechanistic Core: From Strain to Stability

Evolution from CuAAC to SPAAC

The foundational "click" reaction, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), relies on Cu(I) to lower the activation energy barrier between a terminal alkyne and an azide. While efficient, copper is cytotoxic, generates Reactive Oxygen Species (ROS), and denatures proteins, rendering it unsuitable for live-cell imaging or therapeutic protein modification.

SPAAC circumvents the need for catalysis by chemically "spring-loading" the alkyne.[1] The reaction is driven by the release of substantial ring strain energy rather than metal coordination.

Thermodynamic and Kinetic Drivers

The reaction between DBCO and an azide is a concerted [3+2] cycloaddition .

  • Driving Force: The cyclooctyne ring possesses a bond angle at the alkyne of approximately 160°, significantly deviated from the ideal linear 180°. This deformation creates approximately 18 kcal/mol of ring strain energy.

  • Transition State: The reaction proceeds through an asynchronous concerted transition state. The relief of this strain upon formation of the triazole product provides the thermodynamic driving force (

    
    ).
    
  • Kinetics: The second-order rate constant (

    
    ) for DBCO-azide cycloaddition typically ranges from 0.3 to 1.0 M⁻¹s⁻¹  in aqueous buffers. While slower than CuAAC (
    
    
    
    M⁻¹s⁻¹), it is orders of magnitude faster than the uncatalyzed reaction of linear alkynes and sufficiently fast for equimolar bioconjugation.
Regioselectivity

Unlike CuAAC, which yields the 1,4-triazole exclusively, SPAAC with DBCO yields a mixture of 1,4- and 1,5-regioisomers .

  • Implication: For most bioconjugation applications (e.g., ADCs, fluorescent labeling), this isomeric mixture is inconsequential as both isomers are stable and bioorthogonal. However, for small-molecule structure-activity relationship (SAR) studies, this heterogeneity must be accounted for.

Visualization: Reaction Mechanism

The following diagram illustrates the pathway from reactants to the regioisomeric triazole products, highlighting the transition state.

SPAAC_Mechanism cluster_products Regioisomers Reactants Reactants (Azide + DBCO) TS Transition State (Asynchronous Concerted) Reactants->TS Strain Release (~18 kcal/mol) Reactants->TS k₂ ≈ 0.3 - 1.0 M⁻¹s⁻¹ Isomer14 1,4-Triazole TS->Isomer14 Isomer15 1,5-Triazole TS->Isomer15 Product Product (Stable Triazole Mixture)

Figure 1: Mechanistic pathway of SPAAC showing the strain-driven transition from reactants to the stable regioisomeric triazole mixture.

DBCO Reagents: Structure-Activity Relationships

Why DBCO? (vs. BCN or DIBO)

DBCO (Dibenzocyclooctyne) is the industry standard for protein labeling due to a specific balance of properties:

  • Fused Benzene Rings: Provide thermal stability and additional ring strain compared to simple cyclooctynes.

  • Kinetics: DBCO generally reacts faster with aliphatic azides (common in biomolecules) compared to BCN (Bicyclo[6.1.0]nonyne). Note: BCN is often faster with aromatic azides.

  • Hydrophobicity: The fused aromatic rings make DBCO significantly hydrophobic. This is a critical parameter to manage in experimental design.

The Hydrophobicity Challenge in ADCs

In Antibody-Drug Conjugates (ADCs), attaching multiple hydrophobic DBCO moieties can lead to:

  • Aggregation: Hydrophobic patches induce non-covalent protein aggregation.

  • Precipitation: High Drug-Antibody Ratios (DAR) can cause the conjugate to fall out of solution.

  • Pharmacokinetics: Hydrophobic ADCs are cleared faster by the liver (RES system).

Mitigation Strategy: Use PEGylated linkers (e.g., DBCO-PEG4-NHS). The hydrophilic polyethylene glycol spacer shields the hydrophobic DBCO core, improving solubility and reducing aggregation.

Experimental Workflow & Protocols

Protocol: Protein-Protein Conjugation

This protocol assumes the conjugation of Antibody A (functionalized with DBCO) to Protein B (functionalized with Azide).

Phase 1: Functionalization (Antibody A -> DBCO-Ab)
  • Buffer Exchange: Exchange Antibody A into PBS (pH 7.4) . Avoid amine-containing buffers (Tris, Glycine) as they compete with NHS esters.

  • Reagent Prep: Dissolve DBCO-PEG4-NHS in anhydrous DMSO or DMF immediately before use.

  • Reaction: Add DBCO reagent to Antibody A at a 20-30 fold molar excess .

    • Scientist's Note: A high excess is required because hydrolysis of the NHS ester competes with the acylation reaction.

  • Incubation: Incubate for 30-60 minutes at Room Temperature (RT) or 2 hours at 4°C.

  • Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 mins.

  • Purification: Desalt using a Zeba spin column or dialysis to remove unreacted DBCO.

Phase 2: The Click Reaction
  • Mixing: Mix DBCO-Antibody A with Azide-Protein B.

    • Stoichiometry: Typically 1:1 to 1:2 molar ratio (DBCO:Azide) depending on which protein is more precious.

  • Incubation: Incubate for 2-4 hours at RT or overnight at 4°C.

    • Self-Validation: No catalyst is needed.[2][3][4][5] The reaction is pH tolerant (pH 5-9).

  • Monitoring: Monitor reaction progress via UV-Vis. DBCO has a specific absorbance at 309 nm .[3] The disappearance of the 309 nm peak (relative to the 280 nm protein peak) indicates triazole formation.

Workflow Visualization

Conjugation_Workflow Start Start: Purified Protein Step1 Step 1: Activation (Add DBCO-PEG4-NHS) 20-30x Molar Excess Start->Step1 pH 7.2-8.0 No Amines Step2 Step 2: Quench & Clean (Add Tris, then Desalt) Step1->Step2 60 min RT Step3 Step 3: Click Reaction (Mix with Azide-Target) Step2->Step3 Purified DBCO-Protein QC QC: UV-Vis Check (Monitor A309nm / A280nm) Step3->QC 4-12 hrs

Figure 2: Step-by-step workflow for DBCO-mediated protein conjugation.

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conjugation Efficiency Hydrolysis of NHS esterUse anhydrous DMSO/DMF. Ensure buffers are amine-free.
Precipitation / Aggregation Hydrophobic DBCO coreUse DBCO-PEG4 or DBCO-PEG13 linkers. Reduce DAR.
No Reaction with Azide Azide degradation or StericsEnsure Azide is accessible (use linker). Check for Sodium Azide in buffers (it reacts with DBCO!).[3]
High Background Non-specific bindingDBCO can react with free thiols (slowly). Capping free thiols with NEM may be necessary in sensitive assays.
The "Sodium Azide" Trap

A common failure mode is the presence of sodium azide (


) as a preservative in antibody buffers. 

is a small molecule azide that will rapidly react with DBCO, capping the reactive sites and preventing conjugation with the target biomolecule. Always dialyze antibodies against PBS prior to DBCO labeling.

References

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). "A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society.

  • Debets, M. F., et al. (2011). "Bioconjugation with Strained Alkenes and Alkynes." Accounts of Chemical Research.

  • Dommerholt, J., et al. (2010). "Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells." Angewandte Chemie International Edition.

  • Thermo Fisher Scientific. "EZ-Link™ DBCO Protein Labeling Kit User Guide."

  • BroadPharm. "DBCO Azide Ligation Protocol."

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Navigating the Chemical Landscape: A Technical Guide to the Stability of Carboxyrhodamine 110 Conjugates in Acidic Environments

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals leveraging the power of fluorescence in their work, Carboxyrhodamine 110 (R110) stands out as a robust and versatile tool. Its exceptional photostability and bright green fluorescence have made it a preferred choice for labeling biomolecules. However, the performance of any fluorescent conjugate is intimately tied to its environment. This in-depth technical guide provides a comprehensive exploration of the stability of Carboxyrhodamine 110 conjugates, with a particular focus on their behavior in acidic pH conditions. Understanding these principles is paramount for designing reliable assays and interpreting data with confidence.

The Foundation: Understanding Carboxyrhodamine 110 and its pH-Insensitive Nature

Carboxyrhodamine 110, often referred to as Rhodamine Green™, is a xanthene dye prized for its high quantum yield and remarkable resistance to photobleaching. A key advantage of R110 and its derivatives is their fluorescence insensitivity to pH over a broad range, typically between pH 4 and 9.[1][2][3][4] This characteristic distinguishes it from other popular green fluorophores like fluorescein (FITC), which exhibits significant pH-dependent fluorescence. This stability makes R110 conjugates particularly valuable for applications where pH fluctuations are a concern, such as in cellular compartments or during certain biochemical assays.[5]

The structural basis for this pH insensitivity lies in the xanthene core of the R110 molecule. Unlike some other rhodamine derivatives that can form a non-fluorescent spirolactam ring at neutral or basic pH, R110 maintains its fluorescent, open quinone form across a wide pH spectrum.[6] This inherent stability is a critical starting point for considering the performance of its conjugates.

The Conjugate in an Acidic World: Two Key Stability Considerations

When a Carboxyrhodamine 110 molecule is conjugated to a biomolecule, typically through an amide bond formed with a primary amine, the stability of the entire conjugate in an acidic environment depends on two primary factors:

  • The Intrinsic Stability of the Fluorophore: How does the acidic environment affect the R110 molecule itself?

  • The Stability of the Linkage: How robust is the chemical bond connecting the dye to the biomolecule under acidic conditions?

While R110 is generally stable, extreme acidic conditions (below pH 4) can potentially impact its fluorescent properties. The primary mechanism of concern is the protonation of the xanthene ring's amino groups.[7] This protonation can alter the electronic structure of the fluorophore, potentially leading to a decrease in fluorescence intensity, a phenomenon known as fluorescence quenching.[8][9]

The amide bond, the most common linkage in bioconjugation, is generally stable.[10] However, it is susceptible to hydrolysis under strong acidic (or basic) conditions, particularly when heated.[11][12] This cleavage would result in the separation of the fluorophore from the biomolecule, leading to a complete loss of targeted signal.

Experimental Validation: A Protocol for Assessing Conjugate Stability

To empirically determine the stability of a Carboxyrhodamine 110 conjugate in an acidic environment, a systematic experimental approach is required. This protocol outlines a self-validating system to assess both the fluorescence intensity of the conjugate and the integrity of the conjugate itself.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_conjugate Prepare R110-Biomolecule Conjugate incubate Incubate Conjugate in Buffers at 37°C prep_conjugate->incubate prep_buffers Prepare Buffers (pH 2.0 - 7.4) prep_buffers->incubate fluor_spec Fluorescence Spectroscopy incubate->fluor_spec hplc HPLC Analysis incubate->hplc fluor_data Analyze Fluorescence Intensity vs. pH fluor_spec->fluor_data hplc_data Analyze Conjugate Integrity vs. pH hplc->hplc_data

Caption: Workflow for assessing R110 conjugate stability in acidic pH.

Step-by-Step Methodology
  • Preparation of Buffers:

    • Prepare a series of buffers with pH values ranging from 2.0 to 7.4. It is crucial to use buffer systems appropriate for each pH range to ensure accurate pH control. For example:

      • pH 2.0 - 3.0: Glycine-HCl buffer

      • pH 3.0 - 6.0: Citrate-phosphate buffer

      • pH 6.0 - 7.4: Phosphate-buffered saline (PBS)

    • Verify the final pH of each buffer using a calibrated pH meter.

  • Preparation of the Carboxyrhodamine 110 Conjugate:

    • Synthesize the R110-biomolecule conjugate using a standard protocol, for instance, by reacting a Carboxyrhodamine 110 NHS ester with the primary amine of the target biomolecule.[4]

    • Purify the conjugate to remove any unconjugated dye and biomolecule. High-performance liquid chromatography (HPLC) is the recommended method for this purification.

    • Characterize the purified conjugate to determine the degree of labeling (DOL).

  • Incubation in Acidic Buffers:

    • Dilute the purified R110 conjugate to a final concentration in each of the prepared buffers. The final concentration should be optimized for fluorescence detection.

    • Incubate the samples at a physiologically relevant temperature, such as 37°C, for a defined period (e.g., 1, 4, and 24 hours). This allows for the assessment of stability over time.

  • Fluorescence Spectroscopy:

    • After each incubation period, measure the fluorescence emission spectrum of each sample using a spectrofluorometer.

    • Use an excitation wavelength appropriate for Carboxyrhodamine 110 (typically around 499-502 nm).[3][5]

    • Record the emission maximum (around 525 nm) and the integrated fluorescence intensity.[3][5]

  • HPLC Analysis:

    • To assess the integrity of the conjugate and rule out hydrolysis of the amide bond, analyze the samples using analytical reverse-phase HPLC.

    • Monitor the chromatogram for the appearance of a peak corresponding to the free R110 dye and a decrease in the peak area of the intact conjugate.

Interpreting the Data: A Quantitative Look at Stability

The data obtained from the experimental protocol can be summarized to provide a clear picture of the conjugate's stability.

Table 1: Relative Fluorescence Intensity of a Carboxyrhodamine 110-Peptide Conjugate at Various pH Values
pHRelative Fluorescence Intensity (t=1h)Relative Fluorescence Intensity (t=4h)Relative Fluorescence Intensity (t=24h)
7.4100%100%99%
6.0101%100%99%
5.099%98%97%
4.097%96%95%
3.085%82%78%
2.070%65%58%

Note: The data presented in this table is illustrative and will vary depending on the specific conjugate and experimental conditions.

The results from fluorescence spectroscopy will reveal the extent of fluorescence quenching at lower pH values. A significant decrease in fluorescence intensity below pH 4 would suggest protonation-induced quenching of the R110 fluorophore. The HPLC analysis provides a direct measure of the chemical stability of the amide linkage. The absence of a significant free dye peak, even at low pH, would indicate that the amide bond remains intact.

Mechanistic Insights and Best Practices

The experimental evidence generally supports the high stability of Carboxyrhodamine 110 conjugates down to approximately pH 4.[1][13] Below this pH, the observed decrease in fluorescence is primarily due to the reversible protonation of the fluorophore's amino groups, rather than irreversible degradation of the dye or cleavage of the amide bond.

Chemical Structure and Protonation States of Carboxyrhodamine 110

Caption: Protonation equilibrium of Carboxyrhodamine 110.

For researchers working with R110 conjugates in acidic environments, the following best practices are recommended:

  • pH Measurement is Critical: Always accurately measure and control the pH of your experimental solutions.

  • Consider Control Experiments: When working at pH values below 4, include control experiments with the unconjugated R110 dye to differentiate between quenching effects on the fluorophore and potential issues with the conjugate.

  • Buffer Selection Matters: Choose appropriate buffer systems that do not interfere with the fluorescence of R110.

  • For Highly Acidic Applications, Consider Alternatives: If your application requires stable fluorescence at extremely low pH (e.g., pH < 3), it may be necessary to explore alternative fluorophores that are specifically designed for such environments.

Conclusion: A Reliable Fluorophore for a Wide Range of Applications

Carboxyrhodamine 110 and its conjugates offer exceptional stability and pH-insensitive fluorescence, making them a reliable choice for a multitude of applications in biological and pharmaceutical research.[14][1] While a decrease in fluorescence can be observed under strongly acidic conditions (below pH 4), this is typically a reversible process due to fluorophore protonation rather than irreversible degradation. The amide linkage used for conjugation is also remarkably stable under these conditions. By understanding the underlying chemical principles and employing rigorous experimental validation, researchers can confidently utilize the power of Carboxyrhodamine 110 conjugates to achieve accurate and reproducible results.

References

  • Jena Bioscience. 5/6-Carboxyrhodamine 110-PEG3-Azide. [Link]

  • MDPI. Rhodamine-Based Cyclic Hydroxamate as Fluorescent pH Probe for Imaging of Lysosomes. [Link]

  • ResearchGate. A Rapid and Eco-friendly Synthesis of 5(6)-Carboxy-Rhodamine 110 Isomers. [Link]

  • ResearchGate. Xanthene‐based Fluorescence Turn‐on Probe for Highly Acidic pH Range in Aqueous Solution. [Link]

  • Royal Society of Chemistry. Synthesis and spectroscopic characterization of a fluorescent phenanthrene-rhodamine dyad for ratiometric measurements of acid pH values. [Link]

  • National Center for Biotechnology Information. A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications. [Link]

  • National Center for Biotechnology Information. A general highly efficient synthesis of biocompatible rhodamine dyes and probes for live-cell multicolor nanoscopy. [Link]

  • National Center for Biotechnology Information. Heteroatom-Substituted Xanthene Fluorophores Enter the Shortwave-Infrared Region. [Link]

  • National Center for Biotechnology Information. Amide Bond Activation of Biological Molecules. [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]

  • MDPI. Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes. [Link]

  • Royal Society of Chemistry. Biocatalytic amide bond formation. [Link]

  • YouTube. Quenching Mechanism of Rhodamine-based Fluorescence Dye by Anions. [Link]

  • ResearchGate. Synthesis and photophysical properties of new fluorinated benzo[c]xanthene dyes as intracellular pH indicators. [Link]

  • Wikipedia. Bioconjugation. [Link]

  • Royal Society of Chemistry. A first principles study of fluorescence quenching in rhodamine B dimers. [Link]

  • ResearchGate. Mechanistic Insights into the Fluorescence Quenching of Rhodamine 6G by Graphene Oxide. [Link]

  • Chemistry LibreTexts. 21.7: Chemistry of Amides. [Link]

  • Wiley Online Library. Applications of the Static Quenching of Rhodamine B by Carbon Nanotubes. [Link]

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Navigating the Green Channel: A Senior Application Scientist's Guide to Fluorescent Dyes for Azide-Alkyne Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the world of bioorthogonal chemistry, the azide-alkyne cycloaddition, or "click chemistry," has become an indispensable tool for labeling and visualizing biomolecules. The choice of a fluorescent reporter is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides an in-depth technical overview of selecting and utilizing green fluorescent dyes for this powerful ligation chemistry, drawing upon field-proven insights and established scientific principles.

Section 1: The Foundation of Click Chemistry: A Tale of Two Reactions

At the heart of our discussion lies the [3+2] cycloaddition between an azide and an alkyne, a reaction lauded for its high efficiency and bioorthogonality. Two primary variants of this reaction are widely employed in biological research: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][] Understanding the fundamental differences between these two approaches is paramount to selecting the appropriate fluorescent dye and experimental protocol.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Workhorse of Click Chemistry

The CuAAC reaction, as the name suggests, utilizes a copper(I) catalyst to dramatically accelerate the ligation between a terminal alkyne and an azide.[3] This catalytic cycle proceeds through a series of well-defined steps, leading to the exclusive formation of a stable 1,4-disubstituted triazole linkage. The reaction is highly efficient and proceeds readily in aqueous environments, making it a popular choice for a wide range of bioconjugation applications.[4]

However, the reliance on a copper catalyst introduces a critical consideration: cytotoxicity. While essential for the reaction, copper ions can be toxic to living cells, limiting the application of CuAAC in live-cell imaging and in vivo studies without careful optimization and the use of protective ligands.[5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Biocompatible Alternative

To circumvent the issue of copper toxicity, SPAAC was developed as a catalyst-free alternative.[] This elegant approach utilizes a cyclooctyne, a ring-strained alkyne, which possesses a high degree of intrinsic reactivity. The ring strain provides the necessary activation energy for the cycloaddition to occur spontaneously with an azide, forming a stable triazole linkage without the need for a metal catalyst. This inherent biocompatibility makes SPAAC the preferred method for live-cell and in vivo imaging applications.

The trade-off for this biocompatibility is generally a slower reaction rate compared to CuAAC. The kinetics of SPAAC are highly dependent on the specific structure of the cyclooctyne used.

Section 2: Choosing Your Green Emitter: A Comparative Analysis of Fluorescent Dyes

The selection of a green fluorescent dye is a critical determinant of experimental success, influencing factors such as signal brightness, photostability, and signal-to-noise ratio. Below is a comparative analysis of some of the top-performing green fluorescent dyes available for azide-alkyne cycloaddition.

DyeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Key Attributes
Alexa Fluor 488 496519~71,000~0.92High brightness, exceptional photostability, and pH insensitivity. Widely regarded as a gold standard.[6][7]
DyLight 488 493518~70,000HighHigh fluorescence intensity and good photostability. A strong competitor to Alexa Fluor 488.[8]
CF488A 490515~70,000HighBright and photostable with the advantage of being minimally charged, which can reduce non-specific binding.[7]
ATTO 488 501523~90,000~0.80Excellent photostability and high quantum yield, making it suitable for single-molecule detection.[9][10]
FITC (Fluorescein) 495519~75,000~0.3-0.9A traditional and cost-effective option, but suffers from lower photostability and pH sensitivity compared to modern dyes.
Fluorogenic Coumarins VariesVariesVariesVaries"Turn-on" probes that are non-fluorescent until after the click reaction, significantly reducing background and eliminating the need for wash steps.[11]

Expert Insight: While FITC has been a workhorse in fluorescence microscopy for decades, its susceptibility to photobleaching and pH-dependent fluorescence make it a less-than-ideal choice for demanding click chemistry applications, especially those involving long-term imaging or quantitative analysis. For superior performance, investing in dyes like Alexa Fluor 488, DyLight 488, or CF488A is highly recommended. For experiments where minimizing background is critical, consider the use of fluorogenic "turn-on" probes. These probes are designed to be non-fluorescent until they undergo the cycloaddition reaction, at which point they become brightly fluorescent.[12] This "click-to-glow" approach can dramatically improve the signal-to-noise ratio, particularly in applications where removal of unreacted dye is challenging.[11]

Section 3: Visualizing the Chemistry: Reaction Mechanisms and Workflows

To truly master these techniques, a conceptual understanding of the underlying mechanisms and experimental workflows is essential. The following diagrams, generated using Graphviz, illustrate these processes.

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle Alkyne Alkyne Pi_Complex Cu(I)-Alkyne π-Complex Alkyne->Pi_Complex Coordination Cu(I) Cu(I) Cu(I)->Pi_Complex Acetylide Copper Acetylide Pi_Complex->Acetylide Deprotonation Cu_Azide_Complex Copper-Azide Complex Acetylide->Cu_Azide_Complex Azide Azide Azide->Cu_Azide_Complex Metallacycle Six-membered Copper Metallacycle Cu_Azide_Complex->Metallacycle Cycloaddition Triazole_Product 1,4-Triazole Metallacycle->Triazole_Product Protonation & Release Triazole_Product->Cu(I) Regenerates Catalyst

Figure 1: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism Strained_Alkyne Strained Alkyne (e.g., DBCO) Transition_State Concerted Transition State Strained_Alkyne->Transition_State Azide Azide Azide->Transition_State Triazole_Product Triazole Adduct Transition_State->Triazole_Product [3+2] Cycloaddition

Figure 2: Concerted mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow Start Start Metabolic_Labeling 1. Introduce Azide or Alkyne into Biomolecule Start->Metabolic_Labeling Cell_Fixation 2. Fix and Permeabilize (for intracellular targets) Metabolic_Labeling->Cell_Fixation Click_Reaction 3. Perform Click Reaction with Fluorescent Dye Cell_Fixation->Click_Reaction Washing 4. Wash to Remove Unreacted Dye Click_Reaction->Washing Imaging 5. Image Sample Washing->Imaging End End Imaging->End

Figure 3: A generalized experimental workflow for labeling biomolecules using click chemistry.

Section 4: Field-Proven Protocols

The following protocols are designed to be self-validating systems, with built-in rationale for each step to ensure robust and reproducible results.

Protocol 1: CuAAC Labeling of Intracellular Proteins in Fixed Cells

This protocol is suitable for visualizing a specific protein of interest within fixed cells that has been metabolically labeled with an azide- or alkyne-containing amino acid.

Materials:

  • Cells cultured on coverslips, metabolically labeled with an azide- or alkyne-modified amino acid.

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Click Reaction Buffer: 100 mM Tris-HCl, pH 8.5

  • Fluorescent Dye Alkyne (or Azide) stock solution (e.g., 10 mM in DMSO)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 500 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

Procedure:

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Rationale: Fixation crosslinks proteins and preserves cellular morphology. PFA is a common fixative that is compatible with click chemistry.

  • Permeabilization:

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Rationale: Permeabilization with a mild detergent like Triton X-100 creates pores in the cell membrane, allowing the click chemistry reagents to access intracellular targets.

  • Click Reaction:

    • Wash the cells three times with PBS.

    • Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume:

      • 885 µL Click Reaction Buffer

      • 10 µL THPTA ligand stock solution (final concentration: 1 mM)

      • 2 µL Copper(II) Sulfate stock solution (final concentration: 100 µM)

      • 100 µL Sodium Ascorbate stock solution (final concentration: 50 mM)

      • 1-5 µL Fluorescent Dye Alkyne (or Azide) stock solution (final concentration: 10-50 µM)

    • Rationale: THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state, accelerating the reaction and protecting biomolecules from oxidative damage.[4] Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.[3] The dye concentration may need to be optimized for your specific target and experimental setup.

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBS.

    • (Optional) Counterstain nuclei with a suitable dye (e.g., DAPI).

    • Mount the coverslip on a microscope slide with an appropriate mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter set for your chosen green fluorescent dye.

Protocol 2: SPAAC Labeling of Live Cell Surface Glycans

This protocol is ideal for visualizing glycans on the surface of living cells that have been metabolically labeled with an azide-containing sugar.

Materials:

  • Live cells cultured in a suitable imaging dish, metabolically labeled with an azide-modified sugar (e.g., Ac₄ManNAz).

  • Live Cell Imaging Medium (e.g., phenol red-free DMEM)

  • DBCO-functionalized Green Fluorescent Dye stock solution (e.g., 1 mM in DMSO)

Procedure:

  • Cell Preparation:

    • Ensure cells are healthy and adherent in the imaging dish.

    • Gently wash the cells twice with pre-warmed Live Cell Imaging Medium.

  • SPAAC Reaction:

    • Dilute the DBCO-functionalized dye to the desired final concentration (typically 1-10 µM) in pre-warmed Live Cell Imaging Medium.

    • Rationale: The concentration of the DBCO-dye should be optimized to achieve sufficient labeling without causing cellular stress.

    • Add the dye-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

    • Rationale: The reaction occurs spontaneously at physiological temperature. The incubation time can be adjusted based on the reactivity of the specific DBCO-dye and the abundance of the target azide.

  • Washing:

    • Gently wash the cells three times with pre-warmed Live Cell Imaging Medium to remove any unreacted dye.

  • Imaging:

    • Image the live cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.

Section 5: Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Here is a guide to troubleshooting common problems encountered in azide-alkyne cycloaddition reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal (CuAAC) 1. Inefficient metabolic labeling. 2. Inactive copper catalyst. 3. Inaccessible alkyne/azide groups.1. Optimize the concentration and incubation time for the metabolic label. 2. Always use a freshly prepared solution of sodium ascorbate. Ensure the correct ratio of ligand to copper. 3. For fixed and permeabilized samples, ensure adequate permeabilization. For proteins, consider mild denaturation if the tag is buried.
High Background (CuAAC) 1. Non-specific binding of the fluorescent dye. 2. Insufficient washing.1. Reduce the concentration of the fluorescent dye. Include a blocking step (e.g., with BSA) before the click reaction. 2. Increase the number and duration of wash steps after the click reaction.
Cell Toxicity (CuAAC) 1. High concentration of copper.1. Reduce the copper concentration to the lowest effective level (e.g., 50-100 µM). Increase the ligand-to-copper ratio (e.g., 5:1 or 10:1). Minimize the incubation time.
Low or No Signal (SPAAC) 1. Inefficient metabolic labeling. 2. Slow reaction kinetics. 3. Steric hindrance.1. Optimize the concentration and incubation time for the metabolic label. 2. Increase the incubation time and/or the concentration of the DBCO-dye. Consider using a more reactive cyclooctyne derivative. 3. Ensure the linker between the DBCO group and the dye is sufficiently long to avoid steric clash with the target biomolecule.
High Background (SPAAC) 1. Non-specific binding of the DBCO-dye.1. Reduce the concentration of the DBCO-dye. Increase the number of wash steps. Consider using a DBCO-dye with improved water solubility.

Conclusion

The selection of the optimal green fluorescent dye and corresponding click chemistry protocol is a multifaceted decision that requires a thorough understanding of the underlying chemical principles and the specific demands of the biological question at hand. By carefully considering the photophysical properties of the dye, the biocompatibility of the reaction, and the nuances of the experimental workflow, researchers can harness the power of azide-alkyne cycloaddition to illuminate the intricate workings of the cell with unparalleled precision and clarity.

References

  • Innova Biosciences. (n.d.). A-Z Guide to Fluorochromes. Retrieved from [Link]

  • FluoroFinder. (n.d.). Alexa Fluor 488 Dye Profile. Retrieved from [Link]

  • FluoroFinder. (n.d.). CF488A. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Click chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

  • ATTO-TEC. (n.d.). Properties of ATTO-Dyes. Retrieved from [Link]

  • Wang, Q., et al. (2009). Fluorogenic click reaction. Chemical Society Reviews, 38(5), 1233-1239. Retrieved from [Link]

  • Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites. Retrieved from [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
  • Reddit. (2022, November 18). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Retrieved from [Link]

  • ResearchGate. (2018, February). Click chemistry for labeling and detection of biomolecules. Retrieved from [Link]

  • National Institutes of Health. (2019, June 10). Click-based amplification: designed to facilitate various target labelling modes with ultralow background amplification. Retrieved from [Link]

  • ResearchGate. (2011, March). Mechanism of fluorophore quenching in a pre-fluorescent nitroxide probe: A theoretical illustration. Retrieved from [Link]

  • National Institutes of Health. (2011, May 19). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, February 12). Design strategies for tetrazine fluorogenic probes for bioorthogonal imaging. Retrieved from [Link]

  • National Institutes of Health. (2010, April 1). Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Retrieved from [Link]

  • National Institutes of Health. (2019, July 23). From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering. Retrieved from [Link]

  • Oreate AI. (2024, January 8). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Retrieved from [Link]

  • Bio-protocol. (2023, September 9). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. Retrieved from [Link]

  • American Chemical Society. (2007, October 24). Cu-Catalyzed Azide−Alkyne Cycloaddition. Retrieved from [Link]

  • Hungarian Academy of Sciences. (n.d.). BIOORTHOGONAL FLUORESCENT LABELS: A REVIEW ON COMBINED FORCES. Retrieved from [Link]

  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Quenching (fluorescence). Retrieved from [Link]

  • YouTube. (2023, May 8). Optimizing Signal to Noise Ratio. Retrieved from [Link]

  • American Chemical Society. (2021, December 25). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Retrieved from [Link]

  • Taylor & Francis Online. (2010, October 19). Fluorogenic “click” Reaction for Labeling and Detection of DNA in Proliferating Cells. Retrieved from [Link]

  • National Institutes of Health. (2021, June 18). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. Retrieved from [Link]

  • ResearchGate. (2012, August). Copper Catalysed Azide-Alkyne Cycloaddition (CuAAC) in Liquid Ammonia. Retrieved from [Link]

  • Encyclopedia.pub. (2021, March 23). Tetrazine-Based Fluorogenic Probes. Retrieved from [Link]

  • MDPI. (2022, November 23). Noise Sources and Strategies for Signal Quality Improvement in Biological Imaging: A Review Focused on Calcium and Cell Membrane Voltage Imaging. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, August 16). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

  • University of Basel. (n.d.). Fluorescence Quenching. Retrieved from [Link]

  • National Institutes of Health. (2012, August 28). Specific and quantitative labeling of biomolecules using click chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2012, March 28). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Retrieved from [Link]

  • Reddit. (2022, November 18). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Retrieved from [Link]

  • National Institutes of Health. (2011, March 1). Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Protocol for Labeling Azide-Tagged Proteins with Carboxyrhodamine 110 PEG4-DBCO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This guide details the protocol for the covalent attachment of Carboxyrhodamine 110 PEG4-DBCO to azide-functionalized proteins via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .[1]

The choice of Carboxyrhodamine 110 (CR110) offers superior photostability and quantum yield compared to traditional fluorescein derivatives (e.g., FITC), making it ideal for low-abundance target detection and long-term imaging. The inclusion of a PEG4 spacer is a critical design element; it enhances the water solubility of the hydrophobic dye-DBCO conjugate, reduces aggregation-induced quenching, and minimizes steric hindrance during the labeling reaction.

Mechanism of Action: The reaction relies on the bioorthogonal "click" interaction between the strained cyclooctyne (DBCO) on the fluorophore and an azide moiety (


) previously incorporated into the target protein (via metabolic labeling, enzymatic modification, or NHS-Azide crosslinking). This reaction proceeds spontaneously in aqueous conditions without the need for a cytotoxic copper catalyst.[2][3][4]
Key Technical Specifications
PropertySpecification
Fluorophore Carboxyrhodamine 110 (Rhodamine Green derivative)
Excitation Max 501–502 nm
Emission Max 523–527 nm
Extinction Coefficient (

)
~74,000 – 76,000 M⁻¹cm⁻¹
Reactive Moiety Dibenzocyclooctyne (DBCO)
Linker PEG4 (Polyethylene glycol, 4 units)
Solubility DMSO, DMF (Stock); Aqueous buffers (Reaction)
Purity Requirement >95% (HPLC) recommended for protein labeling

Pre-Protocol Considerations & Reagents[1][3][4][5]

Critical Buffer Requirements

Strict Warning: The reaction buffer MUST NOT contain sodium azide (


). Azide is a potent competitor that will react with the DBCO probe, consuming it before it labels your protein.
  • Recommended Buffers: PBS (pH 7.4), HEPES (20-50 mM, pH 7.0–7.5), or TBS.

  • pH Tolerance: SPAAC is compatible with pH 5.0–9.0, but pH 7.0–7.5 is optimal for protein stability.

  • Additives: Avoid primary amines (Tris, Glycine) only if you are performing a simultaneous NHS-ester reaction. For DBCO-Azide click chemistry alone, amines are compatible, but simple buffers like PBS are preferred to reduce variables.

Reagent Preparation
  • Protein Stock: Azide-tagged protein at 1–5 mg/mL in Azide-free buffer.

  • Dye Stock (10 mM): Dissolve Carboxyrhodamine 110 PEG4-DBCO in high-quality anhydrous DMSO or DMF.

    • Note: DBCO is moisture sensitive over long periods.[4] Prepare small aliquots and store at -20°C, desiccated.

Step-by-Step Labeling Protocol

Phase 1: Reaction Setup
  • Calculate Stoichiometry: For standard protein labeling, a 2- to 5-fold molar excess of DBCO-dye over the azide-protein is recommended.

    • Equation:

      
      
      
  • Equilibration: Allow the dye stock solution to warm to room temperature before opening the vial to prevent condensation.

  • Mixing: Add the calculated volume of DBCO-dye to the protein solution.

    • Best Practice: Add the dye slowly while gently vortexing to prevent local high concentrations of organic solvent. Ensure the final DMSO/DMF concentration in the reaction is < 10% (ideally < 5%) to prevent protein denaturation.

Phase 2: Incubation[1][3][6]
  • Incubate:

    • Option A (Standard): 2–4 hours at Room Temperature (RT) in the dark.

    • Option B (Sensitive Proteins): Overnight (12–16 hours) at 4°C in the dark.

  • Agitation: Use a nutator or gentle shaker. Do not vortex vigorously during incubation.

Phase 3: Purification (Critical)

Unreacted dye must be removed to prevent high background in imaging or assays.

  • Method Selection:

    • For proteins > 30 kDa: Use Zeba™ Spin Desalting Columns (7K MWCO) or equivalent size-exclusion columns. This is the fastest method.

    • For large volumes: Dialysis against PBS (pH 7.[1]4) at 4°C with at least 3 buffer changes over 24 hours.

  • Elution: Collect the labeled protein (which should now appear visibly green/pink depending on concentration).

Visual Workflow (Diagram)

The following diagram illustrates the critical path and decision points for the labeling workflow.

SPAAC_Workflow Protein Azide-Tagged Protein (in Azide-Free Buffer) Calc Calculate Stoichiometry (2-5x Molar Excess) Protein->Calc Dye CR110 PEG4-DBCO (10 mM in DMSO) Dye->Calc Check Check DMSO % Calc->Check Mix Mix & Incubate (RT 2-4h or 4°C O/N) Purify Purification (Desalting/Dialysis) Mix->Purify Check->Protein Dilute if >10% Check->Mix If <10% v/v Analyze QC: SDS-PAGE & DoL Calculation Purify->Analyze

Figure 1: Workflow for SPAAC labeling of Azide-tagged proteins. Note the critical check for solvent concentration.

Quality Control: Degree of Labeling (DoL)

To ensure reproducibility, you must quantify the Degree of Labeling (DoL) , which represents the average number of dye molecules per protein molecule.[5]

Measurement

Measure the absorbance of the purified conjugate at 280 nm (


)  and the dye's maximum absorbance at ~502 nm (

)
using a UV-Vis spectrophotometer (e.g., NanoDrop).
Calculation

Use the following formula:


[6]

Where:

  • 
    : Molar extinction coefficient of your protein (e.g., IgG ~210,000 M⁻¹cm⁻¹).
    
  • 
    : 76,000 M⁻¹cm⁻¹ (for Carboxyrhodamine 110).[7]
    
  • 
    : Correction Factor for the dye's absorbance at 280 nm.[6][8]
    
    • Expert Tip: While

      
       for Rhodamine 110 derivatives is often ~0.2 – 0.3 , it varies by batch and specific linker chemistry. For the highest accuracy, measure the 
      
      
      
      of your specific dye stock
      (
      
      
      ) before labeling.

Troubleshooting Guide

Troubleshooting Start Issue Detected Precip Precipitation? Start->Precip LowSignal Low Signal? Start->LowSignal Sol1 Reduce DMSO Check Protein Conc. Precip->Sol1 Sol2 Check Azide in Buffer Increase Dye Excess LowSignal->Sol2 Sol3 Verify Azide Tag Availability LowSignal->Sol3

Figure 2: Troubleshooting logic for common labeling issues.

Common Issues & Solutions
  • Precipitation: The protein may be sensitive to DMSO or the hydrophobic DBCO moiety.

    • Fix: Add the dye in smaller aliquots. Ensure the PEG spacer is present (PEG4 helps solubility).[9] Dilute the reaction.

  • No Labeling (Low DoL):

    • Cause:Sodium Azide in the starting buffer is the #1 cause of failure.

    • Fix: Dialyze the protein extensively against PBS before adding the DBCO reagent.

  • Over-labeling (Quenching):

    • Cause: Too high molar excess.

    • Fix: Reduce stoichiometry to 1.5x or 2x.

References

  • Royal Society of Chemistry. The effects of buffer, pH, and temperature upon SPAAC reaction rates. Retrieved from [Link]

Sources

Application Note: Live Cell Imaging Using Carboxyrhodamine 110 PEG4-DBCO via Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Live-cell imaging is a critical technique for elucidating the dynamic processes within biological systems. A significant challenge lies in the specific and non-perturbative labeling of biomolecules in their native environment. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Carboxyrhodamine 110 PEG4-DBCO, a highly efficient fluorescent probe for live-cell imaging. We detail the underlying principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal and copper-free click chemistry reaction, and provide validated, step-by-step protocols for cell labeling and imaging. Furthermore, we offer expert insights into experimental design, optimization, and troubleshooting to ensure the generation of high-quality, reproducible data.

Principle of the Method: A Two-Step Bioorthogonal Strategy

The core of this technique is a powerful and highly selective two-step labeling strategy. This approach decouples the modification of the biomolecule of interest from the introduction of the fluorophore, offering significant experimental flexibility.

  • Metabolic or Covalent Introduction of an Azide Handle: First, a small, biologically inert azide (-N₃) group is introduced into the target biomolecule or cellular structure. A common and elegant method for this is metabolic labeling, where cells are cultured with a precursor molecule (e.g., an azide-modified sugar) that is incorporated into biopolymers through the cell's own metabolic pathways.[1][2] This results in the target of interest being "tagged" with an azide.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide-tagged cells are then treated with Carboxyrhodamine 110 PEG4-DBCO. The dibenzocyclooctyne (DBCO) group on the probe is a strained alkyne that reacts spontaneously and specifically with the azide group to form a stable triazole linkage.[3][4][5] This reaction is termed "copper-free click chemistry" because, unlike other click reactions, it does not require a cytotoxic copper catalyst, making it exceptionally well-suited for live-cell applications.[4][6]

G cluster_1 A Azide-Tagged Biomolecule (in Live Cell) C Specifically Labeled Fluorescent Biomolecule A:e->C:w  +   B Carboxyrhodamine 110 PEG4-DBCO Probe B:s->C:s SPAAC Reaction (Copper-Free, Bioorthogonal) G A 1. Cell Seeding & Culture Plate cells in imaging-compatible dishes. Grow to 60-80% confluency. B 2. Metabolic Labeling (Azide Introduction) Incubate cells with an azide-modified precursor (e.g., Ac₄ManNAz) for 24-72 hours. A->B C 3. Wash Cells Gently wash 2-3 times with pre-warmed PBS or culture medium to remove unincorporated precursor. B->C D 4. CR110-PEG4-DBCO Labeling Incubate cells with the DBCO probe (e.g., 10-20 µM in medium) for 30-60 min at 37°C. C->D E 5. Final Wash Wash cells 3-5 times with pre-warmed imaging buffer to remove unbound probe and reduce background. D->E F 6. Live Cell Imaging Image cells immediately using a fluorescence microscope with appropriate filter sets (e.g., FITC). E->F

Diagram 2: General Experimental Workflow.

Protocol 1: Metabolic Labeling of Cell Surface Glycans

This protocol provides an example for labeling cell surface glycans using an azide-modified sugar, N-azidoacetylmannosamine-tetraacylated (Ac₄ManNAz).

Materials:

  • Live cells of interest and complete culture medium

  • Ac₄ManNAz (e.g., from a commercial supplier)

  • Anhydrous DMSO

  • Imaging-grade culture dishes (e.g., glass-bottom dishes)

Procedure:

  • Prepare Ac₄ManNAz Stock: Prepare a 10-25 mM stock solution of Ac₄ManNAz in anhydrous DMSO. Store at -20°C.

  • Cell Seeding: Plate your cells of interest in imaging-grade dishes and allow them to adhere and grow to approximately 50-60% confluency.

  • Metabolic Labeling: Add the Ac₄ManNAz stock solution directly to the complete culture medium to a final concentration of 25-50 µM.

    • Causality Insight: This concentration range is a good starting point for most cell lines, balancing efficient labeling with minimal potential for cytotoxicity. [1]The optimal concentration may need to be determined empirically.

  • Incubation: Culture the cells for 24-72 hours at 37°C in a CO₂ incubator. The incubation time depends on the turnover rate of the glycoproteins in your specific cell line.

Protocol 2: Labeling with Carboxyrhodamine 110 PEG4-DBCO

Materials:

  • Azide-labeled live cells (from Protocol 1)

  • Carboxyrhodamine 110 PEG4-DBCO

  • Anhydrous DMSO

  • Pre-warmed (37°C) complete cell culture medium or a suitable live-cell imaging solution. [7]* Pre-warmed (37°C) Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare DBCO Probe Stock: Prepare a 1-2 mM stock solution of Carboxyrhodamine 110 PEG4-DBCO in anhydrous DMSO. [8]Centrifuge briefly to pellet any precipitate. Store protected from light at -20°C.

    • Expert Tip: DBCO reagents can be moisture-sensitive. [9]Use anhydrous DMSO and store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.

  • Wash Cells: Gently aspirate the culture medium containing the Ac₄ManNAz. Wash the cells twice with pre-warmed PBS to remove any unincorporated azide precursor. [2][10]3. Prepare Labeling Solution: Dilute the DBCO probe stock solution into pre-warmed, serum-free or complete culture medium to the desired final concentration. A starting concentration of 10-20 µM is recommended. [2]4. Labeling Reaction: Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light. [8][10] * Causality Insight: The reaction is typically rapid. Incubation times longer than 60 minutes rarely improve signal but may increase non-specific background.

  • Remove Unbound Probe: Aspirate the labeling solution. Wash the cells thoroughly, at least three to five times, with pre-warmed complete medium or live-cell imaging buffer. [10]This step is critical for minimizing background fluorescence. For high background, an additional incubation in probe-free media for 1-2 hours can be beneficial. [2][8]

Protocol 3: Live Cell Imaging and Data Acquisition

Materials:

  • Labeled live cells (from Protocol 2)

  • Fluorescence or confocal microscope equipped for live-cell imaging (with environmental control)

  • FITC or equivalent filter set (Excitation: ~488 nm, Emission: ~525 nm)

Procedure:

  • Microscope Setup: Place the imaging dish on the microscope stage. Use an appropriate objective (e.g., 40x or 63x oil immersion) for cellular resolution.

  • Focus and Locate Cells: Use brightfield or DIC to locate a field of healthy-looking cells and bring them into focus.

  • Minimize Phototoxicity: Phototoxicity is a major concern in live-cell imaging. [11][12][13]To maintain cell health:

    • Use the lowest possible laser power/excitation intensity that provides a sufficient signal-to-noise ratio (SNR). [7] * Use the shortest possible exposure time.

    • If performing time-lapse imaging, increase the interval between acquisitions as much as the biological process allows.

  • Image Acquisition: Switch to the fluorescence channel (e.g., FITC/GFP settings). Adjust focus and acquire images. For quantitative analysis, ensure that imaging settings (laser power, gain, exposure) are kept consistent across all samples and controls.

  • Controls: Always image a negative control sample (cells not treated with Ac₄ManNAz but incubated with the DBCO probe) using identical settings to assess the level of non-specific probe binding.

Troubleshooting Guide

Even with robust protocols, optimization is often necessary. This guide addresses common issues.

Table 2: Troubleshooting Common Issues

Issue Possible Cause(s) Suggested Solution(s)
Low or No Fluorescence Signal 1. Inefficient metabolic labeling with azide precursor. 2. Inefficient click reaction. 3. Low expression of the target biomolecule. 4. Degraded DBCO probe. 1. Increase concentration or incubation time of the azide precursor. 2. Optimize DBCO probe concentration (titrate from 5-50 µM) and incubation time (30-90 min). [10] 3. Confirm target expression via an alternative method like a Western blot. [10] 4. Use a fresh aliquot of the DBCO probe stock solution. Ensure it was stored properly. [9]
High Background Fluorescence 1. Insufficient washing after labeling. 2. Non-specific binding of the DBCO probe to cells or the dish surface. 3. DBCO probe concentration is too high. 1. Increase the number and duration of wash steps post-labeling. [10]Include a final 1-2 hour incubation in probe-free media. [2][8] 2. Decrease the probe concentration. Ensure the use of high-quality, imaging-grade dishes. 3. Reduce the DBCO probe concentration in the labeling step.

| Cell Toxicity or Death | 1. Cytotoxicity from the azide precursor or DBCO probe. 2. Phototoxicity from excessive light exposure during imaging. | 1. Perform a dose-response curve to determine the maximum non-toxic concentration for both the azide precursor and the DBCO probe. DBCO itself has been shown to have low cytotoxicity at typical working concentrations. [1] 2. Reduce laser power, decrease exposure time, and increase the interval between time-lapse images. [7][13]|

References

  • Gómez-García, M., et al. (2021). Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies. MDPI. Retrieved from [Link]

  • Creative Biolabs. (n.d.). What are PEG Linkers?. Retrieved from [Link]

  • Kang, S. W., et al. (2014). Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. Theranostics. Retrieved from [Link]

  • de Oliveira, V. S., et al. (2022). Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials. MDPI. Retrieved from [Link]

  • He, J., et al. (2022). Gentle Rhodamines for Live-Cell Fluorescence Microscopy. ACS Central Science. Retrieved from [Link]

  • Kaur, S., et al. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS One. Retrieved from [Link]

  • Talavera-Andújar, B., et al. (2022). From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering. Bioconjugate Chemistry. Retrieved from [Link]

  • Chizhik, A. M., et al. (2019). Delivery of Fluorescent Probes using Streptolysin O for Fluorescence Microscopy of Living Cells. Current Protocols in Protein Science. Retrieved from [Link]

  • PLOS. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. Retrieved from [Link]

  • LI-COR Biosciences. (2014). DBCO Click Chemistry Reagents Allow for Copper-Free Biomolecule Labeling Reactions. Retrieved from [Link]

  • PubMed. (2019). Delivery of Fluorescent Probes Using Streptolysin O for Fluorescence Microscopy of Living Cells. Retrieved from [Link]

  • ResearchGate. (2025). Fluorescence lifetimes and quantum yields of ten rhodamine derivatives. Retrieved from [Link]

  • He, J., et al. (2022). Gentle Rhodamines for Live-Cell Fluorescence Microscopy. PMC. Retrieved from [Link]

  • AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]

  • Zhang, J., et al. (2024). Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging. MDPI. Retrieved from [Link]

  • YouTube. (2023). Optimizing Signal to Noise Ratio. Retrieved from [Link]

  • Bitesize Bio. (2025). Resolving your Noise Complaints – the Basics of Signal/Noise Ratio in Microscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Intracellular delivery. Retrieved from [Link]

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Application Note: Copper-Free Click Chemistry Labeling of Intracellular Targets

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Visualizing intracellular dynamics in their native environment requires chemical tools that are both bioorthogonal and biocompatible.[1][2] While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) offers rapid kinetics, the toxicity of copper(I) ions and the generation of Reactive Oxygen Species (ROS) make it unsuitable for live-cell imaging and detrimental to fluorescent protein integrity in fixed samples. This guide details the application of Copper-Free Click Chemistry (SPAAC) for labeling intracellular targets. We provide a rigorous analysis of reagent selection (DBCO vs. BCN), address the "permeability paradox" of intracellular delivery, and offer optimized protocols for both live-cell and fixed-cell workflows.

Introduction: The Shift to Copper-Free

The "Click" reaction, specifically the Huisgen 1,3-dipolar cycloaddition, revolutionized bioconjugation. However, the canonical reaction requires a Copper(I) catalyst, which is cytotoxic at micromolar concentrations. Copper induces oxidative stress, leading to cell death, DNA damage, and the quenching of genetically encoded fluorophores like GFP/YFP.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) circumvents this by using cyclooctynes (e.g., DBCO, BCN).[3][4] The ring strain (~18 kcal/mol) within these molecules lowers the activation energy of the reaction, allowing it to proceed spontaneously with azides at physiological temperatures without a metal catalyst.

Key Advantages for Intracellular Labeling:
  • Biocompatibility: Zero copper toxicity allows for pulse-chase experiments in living systems.

  • Signal Preservation: Eliminates ROS-mediated quenching of co-expressed fluorescent proteins (GFP/mCherry).

  • Orthogonality: Can be multiplexed with other bioorthogonal chemistries (e.g., Tetrazine-TCO ligation).

Reagent Selection Strategy

Success in intracellular labeling hinges on selecting the right cyclooctyne-fluorophore pair. Unlike cell-surface labeling, intracellular targets require reagents that can cross the plasma membrane.[5]

The Cyclooctyne: DBCO vs. BCN
FeatureDBCO (Dibenzocyclooctyne) BCN (Bicyclo[6.1.0]nonyne)
Kinetics (

)
Fast (~0.3 – 1.0 M⁻¹s⁻¹)Moderate (~0.1 – 0.3 M⁻¹s⁻¹)
Hydrophobicity High (Aromatic rings)Moderate (Aliphatic)
Specificity High specific reactivityCan react with thiols (rarely)
Best Use Case Rapid labeling; Fixed cells; Surface targetsReducing background; Sensitive live cells

Expert Insight: While DBCO is faster, its hydrophobicity can lead to non-specific binding to lipid membranes and intracellular aggregates. BCN is less hydrophobic and often yields lower background in complex intracellular environments, though it requires longer incubation times.

The Fluorophore: The Permeability Bottleneck

A common failure mode is using a cell-impermeable fluorophore.

  • Permeable (Live Cell Compatible): TAMRA, Silicon Rhodamine (SiR), Fluorescein (pH sensitive), Coumarin.

  • Impermeable (Fixed Cell Only): Sulfonated dyes (Sulfo-Cy3/Cy5), Alexa Fluor 488/568/647 (highly charged).

Critical Rule: For live-cell intracellular labeling, you must use a neutral or zwitterionic probe (e.g., TAMRA-DBCO). Highly negatively charged dyes (Alexa Fluors) will not cross the membrane passively.

Scientific Mechanism & Workflow

The following diagram illustrates the reaction mechanism and the decision tree for experimental design.

G cluster_0 Mechanism: SPAAC cluster_1 Experimental Workflow Azide Azide-Target (R-N3) Triazole Stable Triazole Conjugate Azide->Triazole + Strain Energy Cyclo Cyclooctyne-Probe (DBCO-Fluor) Cyclo->Triazole Start Metabolic Labeling (e.g., AHA, ManNAz) Wash1 Wash (PBS) Start->Wash1 Decision Target Context? Wash1->Decision LivePath Path A: Live Cell Decision->LivePath Dynamic Tracking FixedPath Path B: Fixed Cell Decision->FixedPath High Resolution/Multiplex IncubateLive Add Permeable Probe (e.g., TAMRA-DBCO) LivePath->IncubateLive WashLive Wash + Chase IncubateLive->WashLive ImageLive Live Imaging WashLive->ImageLive Fixation Fixation (4% PFA) FixedPath->Fixation Perm Permeabilization (0.25% Triton X-100) Fixation->Perm IncubateFixed Add Any Probe (e.g., Alexa-DBCO) Perm->IncubateFixed ImageFixed Fixed Imaging IncubateFixed->ImageFixed

Caption: SPAAC reaction mechanism and decision tree for Live vs. Fixed cell intracellular labeling workflows.

Detailed Protocols

Phase 1: Metabolic Labeling (Common to both paths)

Incorporation of the azide handle into the target biomolecule.[2]

  • Reagents: Azidohomoalanine (AHA) for nascent proteins;

    
    -azidoacetylmannosamine (ManNAz) for glycans.
    
  • Step 1: Culture cells in methionine-free (for AHA) or standard (for sugars) medium.

  • Step 2: Add metabolic precursor (e.g., 50 µM AHA or 50 µM ManNAz).

  • Step 3: Incubate for desired pulse time (e.g., 1–4 hours for proteins, 24 hours for glycans).

  • Step 4: Wash cells 2x with warm PBS to remove unincorporated precursor.

Phase 2A: Live-Cell Intracellular Labeling

Requirement: Target must be accessible; Probe must be membrane-permeable.

  • Preparation: Dilute TAMRA-DBCO (or similar permeable probe) to 5–20 µM in warm culture media (phenol-red free preferred).

    • Note: Do not use Alexa Fluor dyes here; they will not enter the cell.

  • Labeling: Replace cell media with the labeling solution.

  • Incubation: Incubate at 37°C for 30–60 minutes.

    • Optimization: Copper-free kinetics are slower than CuAAC. If signal is weak, increase concentration, not time (to avoid lysosomal trapping).

  • Washing (Critical): Wash 3x with warm media containing 1% BSA or FBS.

    • Why BSA? Albumin acts as a "scavenger" to bind hydrophobic DBCO probe stuck to the outer membrane, significantly reducing background.

  • Imaging: Image immediately in live-cell imaging buffer.

Phase 2B: Fixed-Cell Intracellular Labeling

Requirement: Maximum signal intensity; compatibility with impermeable bright dyes.

  • Fixation: Fix cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at RT.

    • Avoid: Glutaraldehyde (high autofluorescence) or Methanol (can precipitate proteins and affect some click reactions).

  • Permeabilization: Wash 2x with PBS.[6][7] Incubate with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 3% BSA in PBS for 30 minutes to reduce non-specific sticking of the hydrophobic DBCO.

  • Labeling: Dilute Alexa Fluor 647-DBCO (or similar) to 2–10 µM in Blocking Buffer.

  • Incubation: Incubate O/N at 4°C or 1–2 hours at RT in the dark.

  • Washing: Wash 3x (10 min each) with PBS containing 0.05% Tween-20.

  • Imaging: Mount and image.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background (Punctate) Probe aggregation or lysosomal trapping.Use BCN instead of DBCO (less hydrophobic).[8] Wash with 1-5% BSA/FBS. Reduce labeling concentration.
No Signal (Live Cells) Probe impermeability.[9]Ensure fluorophore is net-neutral (e.g., TAMRA, SiR). Verify metabolic incorporation efficiency.
No Signal (Fixed Cells) Epitope masking or low reaction rate.Increase probe concentration (up to 50 µM). Extend incubation time. Ensure permeabilization was sufficient.
GFP Quenching Unexpected toxicity or solvent effect.While SPAAC is Cu-free, high DMSO concentrations from stock solutions can affect GFP. Keep DMSO < 0.5%.

References

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society.[6] Link

  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging.[2] Proceedings of the National Academy of Sciences (PNAS). Link[2]

  • Murrey, H. E., et al. (2015). Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging.[6] Journal of the American Chemical Society.[6] Link

  • Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. Link

Sources

Application Note: High-Efficiency Fluorescent Labeling of Antibodies with Carboxyrhodamine 110 PEG4-DBCO via SPAAC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocol for conjugating Carboxyrhodamine 110 PEG4-DBCO to monoclonal antibodies (mAbs) using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] Unlike traditional NHS-ester labeling, this "Click Chemistry" approach utilizes a two-step bioorthogonal workflow that separates the activation of the antibody from the fluorophore attachment, offering superior control over the Degree of Labeling (DOL) and preserving antibody affinity.[1] Carboxyrhodamine 110 (CR110) is selected for its exceptional photostability and pH insensitivity (pKa ~3.0), making it a superior alternative to Fluorescein (FITC) or Alexa Fluor® 488 in acidic environments (e.g., endosomes/lysosomes).[1]

Scientific Background & Mechanism[1]

The Fluorophore: Carboxyrhodamine 110

Carboxyrhodamine 110 (CR110) is a rhodamine-based green fluorescent dye.[1][2] Unlike fluorescein, which is quenched in acidic environments, CR110 maintains high fluorescence quantum yield across a broad pH range (pH 4–9).[1] The inclusion of a PEG4 spacer in this reagent is critical; it enhances water solubility and pushes the hydrophobic dye away from the antibody surface, reducing fluorescence quenching and preventing antibody precipitation.[1]

PropertyValue
Excitation Max 501 nm
Emission Max 523–526 nm
Extinction Coefficient (ε) 74,000 M⁻¹cm⁻¹
Correction Factor (280nm) 0.09
Molecular Weight ~880 g/mol
The Chemistry: SPAAC (Copper-Free Click)

The conjugation relies on the reaction between a Dibenzocyclooctyne (DBCO) moiety on the dye and an Azide group installed on the antibody.[1][3][4] The strained cyclooctyne ring possesses high potential energy, allowing it to react specifically with azides to form a stable triazole linkage without the need for cytotoxic copper catalysts or elevated temperatures.[1]

Critical Prerequisite: As native antibodies do not contain azide groups, this protocol includes a "Phase 1" step to functionalize the antibody with azides using an NHS-PEG4-Azide linker.[1]

Experimental Workflow Visualization

G cluster_0 Purification Steps Ab Native Antibody (IgG) Azide_Ab Azide-Functionalized Ab (Intermediate) Ab->Azide_Ab Phase 1: Lysine Activation (pH 8.5, 1h) NHS_Azide NHS-PEG4-Azide (Linker) NHS_Azide->Azide_Ab Conjugate Final Conjugate (Ab-Triazole-CR110) Azide_Ab->Conjugate Phase 2: SPAAC Reaction (pH 7.4, 4°C, Overnight) Desalt1 Desalting Column (Remove excess Azide) Azide_Ab->Desalt1 DBCO_Dye CR110 PEG4-DBCO (Fluorophore) DBCO_Dye->Conjugate Desalt2 SEC Column (Remove excess Dye) Conjugate->Desalt2

Caption: Two-step conjugation workflow. Phase 1 installs the azide handle; Phase 2 executes the copper-free click reaction with the DBCO-fluorophore.[1]

Materials & Reagents

Reagents
  • Antibody: Purified IgG (must be free of BSA, gelatin, or amine-containing buffers like Tris/Glycine).[1] Concentration: 1–5 mg/mL.[1][5]

  • Azide Linker: NHS-PEG4-Azide (e.g., BroadPharm or Jena Bioscience).[1]

  • Fluorophore: Carboxyrhodamine 110 PEG4-DBCO (e.g., BroadPharm BP-22454, Jena Bioscience CLK-A127).[1]

  • Reaction Buffer: 100 mM Sodium Bicarbonate (pH 8.3–8.5) or 1X PBS (pH 7.[1]4) depending on step.

  • Solvent: Anhydrous DMSO or DMF.

Equipment
  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or PD-10 Columns.

  • Spectrophotometer: NanoDrop or standard UV-Vis cuvette reader.[1]

Detailed Protocol

Phase 1: Azide-Functionalization of Antibody

Goal: Install reactive azide handles on the antibody lysines.

  • Buffer Exchange: If the antibody is in Tris or contains additives, exchange into 1X PBS (pH 7.4) using a desalting column.[1]

  • Linker Preparation: Dissolve NHS-PEG4-Azide in anhydrous DMSO to a concentration of 10 mM. Note: Prepare immediately before use; NHS esters hydrolyze rapidly.[1]

  • Activation Reaction:

    • Add 10–20 molar equivalents of NHS-PEG4-Azide to the antibody solution.[1]

    • Calculation:

      
      
      
    • Add 1/10th volume of 1M Sodium Bicarbonate (pH 8.5) to adjust pH for optimal lysine reactivity.

  • Incubation: Incubate for 1 hour at Room Temperature (RT) or 2 hours on ice.

  • Purification (Critical): Remove unreacted NHS-Azide using a desalting column (e.g., Zeba Spin, 7K MWCO) equilibrated with 1X PBS .

    • Result: You now have a "Click-Ready" Azide-Antibody.[1]

Phase 2: Conjugation with Carboxyrhodamine 110 PEG4-DBCO

Goal: Covalently attach the fluorophore via SPAAC.

  • Dye Preparation: Dissolve Carboxyrhodamine 110 PEG4-DBCO in anhydrous DMSO to 5–10 mM.

  • Reaction Setup:

    • Add 5–10 molar equivalents of DBCO-Dye to the Azide-Antibody solution.[1]

    • Rationale: Since the antibody now carries ~4–6 azides (from Phase 1), a slight excess of DBCO ensures saturation of the available sites without causing hydrophobic aggregation (thanks to the PEG spacer).[1]

  • Incubation:

    • Option A (Fast): 4 hours at Room Temperature in the dark.[1]

    • Option B (Gentle): Overnight (12–16 hours) at 4°C in the dark. Recommended for sensitive antibodies.

  • Quenching (Optional): Add Sodium Azide (final 10 mM) to react with any remaining DBCO-Dye, though usually not necessary if purifying immediately.

Phase 3: Final Purification[1]
  • Removal of Free Dye: Apply the reaction mixture to a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25, PD-10, or Zeba Spin 7K/40K MWCO).[1]

    • Note: Free dye will appear as a distinct green band trailing the faster-moving antibody band.[1] Collect the first elution fraction (Antibody).[1]

  • Storage: Store the conjugate in PBS + 0.05% Sodium Azide + 1% BSA (optional stabilizer) at 4°C. Do not freeze unless glycerol is added (50% v/v).

Quality Control: Calculating Degree of Labeling (DOL)

To validate the experiment, measure absorbance at 280 nm (


) and 501 nm  (

).
Constants
  • 
    :  210,000 M⁻¹cm⁻¹[1]
    
  • 
    :  74,000 M⁻¹cm⁻¹ (at 501 nm)[1]
    
  • CF (Correction Factor): 0.09 (Absorbance of dye at 280 nm relative to 501 nm)[1]

Equations

1. Calculate Protein Concentration (


): 


2. Calculate Degree of Labeling (DOL):


[1]

Target DOL: Optimal labeling is typically 2–5 dyes per antibody .[1]

  • < 2: Signal may be too weak.[1] Increase dye equivalents in Phase 2.

  • > 6: Risk of self-quenching or antibody precipitation.[1] Decrease dye equivalents.

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation during reaction Hydrophobicity of DBCO or DyeEnsure DMSO concentration < 10% in final mix.[1] Use the PEG4 variant (as specified) which is more soluble.[1][2]
Low DOL (< 1.5) Inefficient Azide labeling (Phase 1)Check pH of Phase 1 (must be >8.0). Ensure NHS-Azide was fresh and dry.
Low DOL (< 1.5) Incomplete Click ReactionExtend Phase 2 incubation to overnight. Increase DBCO-Dye molar excess.
High Background Staining Free dye remainingPerform a second desalting step or extensive dialysis.[1][6]
Aggregation Over-labelingReduce molar equivalents of NHS-Azide in Phase 1.

References

  • BroadPharm. Carboxyrhodamine 110-PEG4-DBCO Product & Spectral Data. Retrieved from

  • Jena Bioscience. DBCO-PEG4-5/6-Carboxyrhodamine 110 Data Sheet. Retrieved from

  • Vector Laboratories. Carboxyrhodamine 110 DBCO Specifications.[1] Retrieved from

  • AAT Bioquest. 6-CR110 [6-Carboxyrhodamine 110] Spectral Properties & Correction Factors. Retrieved from [7]

  • Thermo Fisher Scientific. Calculate Dye:Protein (F/P) Molar Ratios. Retrieved from

Sources

Application Note: High-Fidelity Metabolic Labeling of Sialylated Glycans using Carboxyrhodamine 110 PEG4-DBCO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Glycans decorate the surface of every living cell, mediating critical interactions in immunology, oncology, and developmental biology. Traditional antibody-based detection often fails to capture the dynamic turnover of these sugars in live cells due to steric bulk and membrane impermeability. Metabolic oligosaccharide engineering (MOE) offers a precise alternative, hijacking the cell's biosynthetic machinery to install bio-orthogonal handles (azides) into cell-surface glycoconjugates.

This guide details the protocol for labeling sialic acids using Carboxyrhodamine 110 PEG4-DBCO . Unlike first-generation fluorescein conjugates, Carboxyrhodamine 110 (CR110) provides exceptional photostability and pH independence (pH 4–9), making it the gold standard for long-term live-cell imaging in the green channel (Ex/Em: 501/526 nm). The inclusion of a PEG4 spacer is not merely structural; it is a functional requirement to solubilize the hydrophobic DBCO moiety and suppress non-specific hydrophobic binding to lipid bilayers.

Mechanism of Action

The workflow relies on two coupled processes: the metabolic incorporation of an azide-modified sugar precursor and the subsequent chemoselective ligation via Copper-free Click Chemistry (SPAAC).[1]

Biosynthetic Incorporation

Cells are fed Ac4ManNAz (Tetraacetylated N-azidoacetylmannosamine). The acetyl groups render the sugar membrane-permeable. Once cytosolic, non-specific esterases remove the acetyl groups. The resulting ManNAz enters the sialic acid biosynthetic pathway, eventually being converted to SiaNAz (N-azidoacetylneuraminic acid) and displayed on glycoproteins and glycolipids at the cell surface.

The SPAAC Reaction

The detection step utilizes DBCO (Dibenzocyclooctyne), a strained alkyne.[2][3] The ring strain (~18 kcal/mol) drives a rapid, spontaneous cycloaddition with the azide group on the cell surface to form a stable triazole linkage. Crucially, this reaction proceeds without a copper catalyst, which is cytotoxic and detrimental to live-cell fluorescence (quenching).

Pathway Visualization

MetabolicLabeling cluster_extracellular Extracellular Space cluster_cytosol Cytosol & Golgi Ac4ManNAz Ac4ManNAz (Precursor) ManNAz ManNAz (De-acetylated) Ac4ManNAz->ManNAz Passive Diffusion & Esterase Cleavage CR110 CR110-PEG4-DBCO (Detection Probe) LabeledComplex Fluorescent Triazole Complex CR110->LabeledComplex SiaNAz SiaNAz (CMP-Sialic Acid Analog) ManNAz->SiaNAz Biosynthetic Cascade Golgi Golgi Processing (Glycosylation) SiaNAz->Golgi Transport SurfaceGlycan Cell Surface Azide-Glycan Golgi->SurfaceGlycan Vesicular Transport SurfaceGlycan->LabeledComplex SPAAC Reaction (Click Chemistry)

Figure 1: Mechanism of metabolic incorporation of Azide-sugars and subsequent labeling via DBCO-Azide strain-promoted cycloaddition.

Material Selection & Experimental Design

Why Carboxyrhodamine 110 (CR110)?

While FITC (Fluorescein) is common, it suffers from rapid photobleaching and pH sensitivity (pKa ~6.4). In the acidic microenvironments of endosomes (often imaged during glycan internalization studies), FITC fluorescence is quenched.

  • CR110 Advantage: Non-sulfonated Rhodamine derivative. Retains high quantum yield (Φ = 0.92) independent of pH (4–9) and exhibits superior photostability.[4][5][6]

Why PEG4 Spacer?

DBCO is highly hydrophobic. Direct conjugation of DBCO to a fluorophore often results in reagents that aggregate or bind non-specifically to hydrophobic patches on cell membranes, causing high background noise.

  • PEG4 Advantage: The polyethylene glycol linker increases water solubility and pushes the bulky fluorophore away from the reaction site, improving reaction kinetics by reducing steric hindrance.

Reagent Comparison Table
FeatureFluorescein (FITC)Carboxyrhodamine 110 (CR110)
Excitation/Emission 494 / 518 nm501 / 526 nm
Photostability Low (Bleaches in seconds)High (Stable for minutes/hours)
pH Sensitivity High (Quenched < pH 6)None (Stable pH 4–9)
Quantum Yield 0.790.92
Intracellular Imaging Poor (Lysosomes quench signal)Excellent

Detailed Protocol

Phase 1: Metabolic Labeling (Day 1-3)

Objective: Incorporate Azide handles into cell surface glycans.

  • Seeding: Seed cells (e.g., HeLa, Jurkat, CHO) in suitable growth media. For imaging, seed on fibronectin-coated glass coverslips or confocal dishes. Target 30-40% confluency.

  • Sugar Addition:

    • Prepare a 10 mM stock of Ac4ManNAz in anhydrous DMSO.

    • Dilute stock into culture media to a final concentration of 10 µM - 50 µM .

    • Note:10 µM is recommended for sensitive cell lines to avoid metabolic perturbation. 50 µM yields maximum signal intensity but may alter cell migration rates [4].

  • Incubation: Incubate cells for 48–72 hours at 37°C / 5% CO2. This duration allows for the turnover of native glycans and replacement with azide-labeled versions.

Phase 2: The Click Reaction (Day 3)

Objective: Covalent attachment of CR110-PEG4-DBCO.

  • Wash: Remove media and wash cells 2x with warm PBS + 1% BSA.

    • Why BSA? Albumin blocks non-specific binding sites on the plastic/glass and scavenges free hydrophobic debris.

  • Staining Solution: Prepare 10 µM Carboxyrhodamine 110 PEG4-DBCO in warm media or PBS.

    • Critical: Do not exceed 20 µM. High concentrations of DBCO induce background via hydrophobic insertion into membranes.

  • Reaction: Add staining solution to cells. Incubate for 30–60 minutes at 37°C.

    • Note: No copper, catalyst, or cell lysis is required.[1][2][3]

  • Post-Labeling Wash: Wash cells 3x with PBS (5 minutes per wash) to remove unreacted probe.

Phase 3: Analysis & Imaging

Objective: Visualization.

  • Counterstain (Optional): Stain nuclei with Hoechst 33342 (Blue) for 5 minutes.

  • Fixation (Optional): If live imaging is not required, fix with 4% Paraformaldehyde (PFA) for 15 minutes.

    • Caution: Do not use methanol/acetone fixation before labeling, as it destroys the lipid bilayer and membrane-associated glycans.

  • Imaging: Image using a Confocal Microscope.

    • Laser: 488 nm Argon or Solid State.

    • Filter: 500–550 nm Bandpass (Green).

Workflow Diagram

ProtocolWorkflow Start Start: Seed Cells (30% Confluency) Metabolic Add Ac4ManNAz (10-50 µM) Incubate 48-72 Hours Start->Metabolic Wash1 Wash 2x PBS + 1% BSA (Remove excess sugar) Metabolic->Wash1 Labeling Add CR110-PEG4-DBCO (10 µM) 30-60 min @ 37°C Wash1->Labeling Wash2 Wash 3x PBS (Remove unreacted dye) Labeling->Wash2 Image Fluorescence Microscopy Ex: 488nm / Em: 525nm Wash2->Image

Figure 2: Step-by-step experimental workflow for metabolic labeling and imaging.

Troubleshooting & Optimization (Self-Validating System)

To ensure the signal observed is genuine and not an artifact, every experiment must include the following controls:

Negative Control (The "No-Sugar" Control)
  • Protocol: Treat a parallel set of cells with DMSO vehicle only (no Ac4ManNAz) for 48h, then perform the exact same Click reaction with CR110-PEG4-DBCO.

  • Expected Result: Minimal to no fluorescence.

  • Interpretation: If fluorescence is observed here, it indicates non-specific binding of the DBCO probe.

    • Solution: Reduce probe concentration (try 1 µM or 5 µM) or increase washing steps with BSA.

Competition Control
  • Protocol: Pre-incubate labeled cells with free DBCO-Acid (non-fluorescent) for 30 mins before adding CR110-PEG4-DBCO.

  • Expected Result: Significant reduction in fluorescence.

  • Interpretation: Confirms that the signal is driven by the specific Azide-DBCO reaction, not dye uptake.

High Background Signal?
  • Cause: Hydrophobic adhesion of DBCO to cell membranes.

  • Solution: Ensure the reagent is PEGylated (PEG4). Use 1-3% BSA in wash buffers. Reduce labeling time to 15-30 minutes.

Low Signal Intensity?
  • Cause: Low metabolic incorporation or insufficient reaction time.

  • Solution: Increase Ac4ManNAz concentration (up to 50 µM). Increase metabolic incubation time to 72h. Ensure cells are actively dividing (metabolism is slower in quiescent cells).

References

  • Kim, E. et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Int. J. Mol. Sci. Retrieved from [Link]

  • Agard, N. J., & Bertozzi, C. R. (2009). Chemical approaches to perturb, profile, and perceive glycans. Accounts of Chemical Research. Retrieved from [Link]

Sources

Application Note: High-Fidelity Labeling of DNA and RNA with DBCO-Functionalized Rhodamine 110

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The accurate visualization of nucleic acids in complex biological environments has historically been hampered by the limitations of available fluorophores and the toxicity of labeling chemistries. While Fluorescein (FITC) has been the standard for green emission, it suffers from rapid photobleaching and pH sensitivity. Furthermore, the classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizes Cu(I), which degrades RNA via hydrolysis and induces cytotoxicity in live-cell assays.

This guide details the application of DBCO-Rhodamine 110 (R110) for labeling DNA and RNA. Rhodamine 110 offers superior photostability and high quantum yield, while the Dibenzocyclooctyne (DBCO) moiety enables Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This copper-free "click" chemistry allows for the robust labeling of sensitive RNA species and live cells without the degradation associated with copper catalysts.

Key Advantages of DBCO-R110
  • Photostability: Significantly higher resistance to bleaching compared to FITC.

  • pH Independence: Fluorescence remains stable across pH 4–9, unlike Fluorescein which quenches below pH 6.

  • Bio-orthogonality: The DBCO-Azide reaction occurs rapidly in physiological conditions without cross-reacting with native biological functional groups.

Principle of Operation: The SPAAC Mechanism

The core of this protocol is the reaction between an azide-functionalized oligonucleotide and the strained cyclooctyne ring of the DBCO-R110. The ring strain releases approximately 18 kcal/mol of energy upon triazole formation, driving the reaction forward without the need for a toxic copper catalyst.

Comparative Fluorophore Data
PropertyRhodamine 110 (R110)Fluorescein (FITC)TAMRA
Excitation Max (nm) 497 - 501490 - 495555
Emission Max (nm) 520 - 523520 - 525580
Quantum Yield 0.920.79 (pH > 7)0.68
Photostability HighLowModerate
pH Sensitivity Low (Stable pH 4-9)High (Quenches < pH 6)Low
Net Charge Cationic (+)Anionic (-)Zwitterionic

Critical Consideration: Unlike FITC (anionic), R110 is often cationic or zwitterionic depending on substitutions. This can retard migration in gel electrophoresis. Always run a labeled control when sizing is critical.

Experimental Workflow Visualization

The following diagram outlines the logical flow from oligonucleotide preparation to final analysis.

SPAAC_Workflow cluster_Prep 1. Preparation cluster_Rxn 2. Labeling Reaction cluster_QC 3. Purification & QC Start Start: Target Selection Syn Solid-Phase Synthesis (3' or 5' Azide Phosphoramidite) Start->Syn Enz Enzymatic Incorporation (PCR/Transcription with Azide-NTPs) Start->Enz Mix Mix Azide-Oligo + DBCO-R110 (in DMSO) Syn->Mix Resuspend in H2O Enz->Mix Purify First Inc Incubate (1-4 hrs @ 37°C or RT) Mix->Inc Purify Ethanol Precip. or Spin Column Inc->Purify PAGE PAGE/HPLC Analysis Purify->PAGE

Figure 1: End-to-end workflow for copper-free labeling of nucleic acids.

Detailed Protocol: Post-Synthetic Labeling (In Vitro)

This protocol assumes you have an azide-modified oligonucleotide (DNA or RNA) prepared via solid-phase synthesis or enzymatic incorporation.

Materials Required[1][3][5][6][7][8][9][10][11][12]
  • Azide-Oligonucleotide: 10–50 nmol (lyophilized or in water).

  • DBCO-Rhodamine 110: 10 mM stock in anhydrous DMSO (Store at -20°C, desiccated).

  • Reaction Buffer: 1x PBS (pH 7.4). IMPORTANT: Ensure buffer is azide-free (no Sodium Azide preservative).

  • Purification: Ethanol/Sodium Acetate or Oligo Clean & Concentrator Kit (Zymo/Qiagen).

Step-by-Step Procedure
  • Reagent Preparation:

    • Resuspend the Azide-Oligonucleotide in nuclease-free water to a concentration of 100 μM.

    • Thaw DBCO-R110 stock and vortex briefly.

  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, combine:

      • 20 μL Azide-Oligonucleotide (100 μM) [Final: 20 μM]

      • 50 μL 2x PBS Buffer

      • 28 μL Nuclease-free Water

      • 2 μL DBCO-R110 (10 mM) [Final: 200 μM, 10-fold molar excess]

    • Note: A 5-10x molar excess of DBCO is recommended to drive the reaction to completion (pseudo-first-order kinetics).

  • Incubation:

    • Incubate at 37°C for 2–4 hours or Overnight at Room Temperature in the dark.

    • Expert Insight: While SPAAC is fast, steric hindrance in structured RNA can slow the reaction. Overnight incubation is safer for internal modifications.

  • Purification (Crucial):

    • Unreacted DBCO-R110 must be removed to prevent background fluorescence.

    • Method A (Ethanol Precipitation): Add 0.1 volume 3M NaOAc (pH 5.2) and 2.5 volumes cold 100% Ethanol. Freeze at -20°C for 30 min. Centrifuge at 13,000 x g for 15 min. Wash pellet with 70% Ethanol.

    • Method B (Spin Column): Use a size-exclusion column (e.g., Sephadex G-25) or silica-based oligo cleanup kit to remove free dye.

  • Quality Control:

    • Analyze 5 pmol of labeled product on a 15-20% Denaturing PAGE gel.

    • Visualize under UV/Blue light. The labeled band may run slightly slower than the unlabeled control due to the added mass (~880 Da) and cationic charge of R110.

Protocol: Metabolic Labeling of RNA (Cellular)

For researchers studying nascent RNA synthesis in live cells.[1]

  • Metabolic Incorporation:

    • Treat cells with 5-Azido-Uridine (AMUTP precursor) or 5-Ethynyl-Uridine (EU) analogs.

    • Correction: If using DBCO-R110, you must use Azide-functionalized nucleosides (e.g., 5-Azido-uridine). If you use Ethynyl-uridine, you would need an Azide-dye.

    • Incubate cells for 1–4 hours (pulse).

  • Fixation:

    • Wash cells with PBS. Fix with 3.7% Formaldehyde in PBS for 15 min.

    • Permeabilize with 0.5% Triton X-100 for 10 min.

  • Click Reaction:

    • Wash cells 3x with PBS.

    • Prepare staining solution: 10–20 μM DBCO-R110 in PBS.

    • Add to cells and incubate for 1 hour at Room Temperature in the dark.

    • Note: No copper or reducing agents are added, preserving RNA integrity.

  • Washing:

    • Wash 3x with PBS containing 0.1% Tween-20 to remove non-specifically bound dye.

    • Counterstain with DAPI (nuclei) if desired.

Troubleshooting & Expert Decision Tree

Use the following logic map to diagnose issues with low yield or high background.

Troubleshooting Problem Issue Detected Signal Low/No Signal? Problem->Signal Background High Background? Problem->Background CheckAzide Verify Azide Integrity Signal->CheckAzide Yes CheckWash Wash Steps Sufficient? Background->CheckWash Yes CheckStoich Check Ratio (>5x DBCO?) CheckAzide->CheckStoich Intact Soln1 Azides are light/TCEP sensitive. Do not use TCEP reducing agent. CheckAzide->Soln1 Degraded Soln2 Increase DBCO:Oligo ratio or Incubation time. CheckStoich->Soln2 Low CheckConc Dye Conc. Too High? CheckWash->CheckConc Good Soln3 Perform 2nd Ethanol Precip. or use HPLC. CheckWash->Soln3 Poor CheckConc->Soln3 High

Figure 2: Diagnostic logic for optimizing SPAAC labeling experiments.

Critical "Senior Scientist" Notes:
  • Avoid TCEP/DTT: Phosphine-based reducing agents (TCEP) can reduce azides to amines, killing the reaction. If your oligo was stored in TCEP, dialyze it before the click reaction.

  • Steric Bulk: DBCO is a bulky group. If labeling short oligonucleotides (<10 nt), the modification may significantly alter hybridization kinetics.

  • RNA Handling: For RNA applications, add RNase inhibitors to the reaction buffer and use DEPC-treated or Nuclease-free water exclusively.

References

  • Agard, N. J., et al. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. J. Am. Chem. Soc. [Link]

  • Winz, M. L., et al. (2015). Nucleic acid labeling using copper-free click chemistry. Nucleic Acids Research.[2] [Link]

  • Pfeiffer, M., et al. (2020). Covalent labeling of nucleic acids. Chemical Society Reviews. [Link]

Sources

In vivo imaging applications of Carboxyrhodamine 110 PEG4-DBCO

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Advanced In Vivo Imaging: Carboxyrhodamine 110 PEG4-DBCO

Authored by: A Senior Application Scientist

Section 1: Foundational Principles and Molecular Architecture

In the dynamic fields of drug development and biomedical research, the ability to non-invasively visualize cellular and molecular processes within a living organism is paramount.[] In vivo fluorescence imaging provides a real-time window into complex biological systems, enabling researchers to track disease progression, evaluate therapeutic efficacy, and understand the pharmacokinetics of novel drug candidates.[] At the forefront of this technology are advanced fluorescent probes designed for high sensitivity, specificity, and biocompatibility.

This guide details the applications and protocols for Carboxyrhodamine 110 PEG4-DBCO , a sophisticated fluorescent probe engineered for targeted in vivo imaging. Its power lies in the synergistic combination of its three core components:

  • Carboxyrhodamine 110 (CR110): The fluorescent reporter. CR110 is a bright and exceptionally photostable green-emitting dye.[2][3] A key advantage is its insensitivity to pH fluctuations between 4 and 9, a critical feature for reliable quantification in the variable microenvironments of biological tissues.[4][5] With an excitation maximum around 502 nm and emission at 524 nm, it is perfectly suited for excitation by the common 488 nm laser line.[4] Its photostability is superior to many other green dyes, including Alexa Fluor 488, ensuring a robust signal during prolonged imaging sessions.[6]

  • PEG4 (Tetra-Ethylene Glycol): The pharmacokinetic modulator. The inclusion of a short polyethylene glycol (PEG) linker is a critical design element for in vivo applications.[7] PEGylation enhances the hydrophilicity and solubility of the probe in aqueous physiological environments.[8] Furthermore, it acts as a biological shield, reducing non-specific protein binding and minimizing uptake by the reticuloendothelial system (RES).[9][10] This leads to a longer circulation half-life, allowing more time for the probe to reach its intended target and for unbound probe to clear from non-target tissues, thereby improving the signal-to-background ratio.[10][11]

  • DBCO (Dibenzocyclooctyne): The bioorthogonal handle. DBCO is a strained alkyne that is the reactive component for copper-free "click chemistry," specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[12][13] This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity within complex biological systems without interfering with native biochemical processes.[13][14] The reaction's biocompatibility is a major advantage, as it eliminates the need for a cytotoxic copper catalyst, making it ideal for in vivo applications.[14][15]

The intelligent design of this molecule enables a powerful, two-step targeting strategy that decouples the targeting event from the imaging event, providing exceptional versatility and control for the researcher.

Section 2: The Mechanism of Action: Targeted Labeling via SPAAC

The core utility of Carboxyrhodamine 110 PEG4-DBCO is its ability to covalently attach to any molecule or surface that has been pre-labeled with an azide (-N₃) group. This is achieved through the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

The DBCO group's internal ring strain is the driving force behind its rapid and specific reaction with an azide to form a stable triazole linkage.[13][16] This reaction is highly efficient under physiological conditions (aqueous environment, 37°C) and does not require any external catalysts.[17]

SPAAC_Reaction cluster_pre Step 1: Pre-targeting cluster_post Step 2: Imaging Probe Carboxyrhodamine 110-PEG4-DBCO Conjugate Stable, Fluorescently Labeled Conjugate Probe->Conjugate SPAAC 'Click' Reaction Target Azide-Modified Targeting Ligand (e.g., Antibody, Peptide) in_vivo_target Target in Vivo (e.g., Tumor Cell) Target->in_vivo_target Binds to Target Antigen

Caption: Pre-targeting workflow using SPAAC chemistry.

This bioorthogonal ligation strategy enables two primary application workflows:

  • Pre-Targeting with Modified Ligands: A non-fluorescent, azide-modified targeting molecule (like an antibody or peptide) is administered first. It is given time to bind to its target and for the excess, unbound ligand to clear from circulation. Subsequently, the Carboxyrhodamine 110 PEG4-DBCO is administered. It circulates and rapidly "clicks" onto the azide groups of the already-bound targeting molecules, effectively "painting" the target with a fluorescent signal. This method dramatically improves the signal-to-background ratio compared to imaging with a directly labeled antibody.

  • Metabolic Labeling: Cells or organisms can be metabolically engineered to express azide groups on their cell surfaces. For example, by providing cells with an azide-modified sugar (e.g., Ac₄ManNAz), their natural glycosylation pathways will incorporate the azides into cell-surface glycans. The DBCO probe can then be used to label these specific cell populations in vivo.

Section 3: Key In Vivo Imaging Applications

Targeted Tumor Imaging

A primary application is the high-contrast imaging of solid tumors. By using an antibody or peptide that targets a tumor-specific antigen (e.g., HER2, PSMA), researchers can achieve highly specific tumor visualization.[18] The PEGylated nature of the CR110 probe also allows it to take advantage of the Enhanced Permeability and Retention (EPR) effect, where nanoparticles and macromolecules passively accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage.[19][20][21]

Tumor_Targeting_Workflow cluster_mouse In Vivo Model (Tumor-Bearing Mouse) A 1. Inject Azide-Antibody B 2. Incubation & Clearance (12-48 hours) A->B Antibody binds to tumor antigen C 3. Inject CR110-PEG4-DBCO B->C Unbound antibody clears D 4. Imaging Window (2-24 hours) C->D DBCO probe 'clicks' to bound antibody E 5. In Vivo & Ex Vivo Imaging D->E High signal-to-background

Caption: Experimental workflow for pre-targeted tumor imaging.

Tracking Drug Delivery Systems

The biodistribution and tumor accumulation of nanomedicines, such as liposomes, polymers, or nanoparticles, can be precisely monitored. By formulating the delivery vehicle to include azide groups on its surface, subsequent injection of Carboxyrhodamine 110 PEG4-DBCO allows for in vivo visualization of the carrier's fate, independent of its therapeutic payload.[22] This is invaluable for optimizing drug delivery systems and understanding their pharmacokinetic profiles.

In Vivo Cell Tracking

This probe is a powerful tool for tracking the migration and localization of adoptively transferred cells (e.g., immune cells, stem cells). Cells can be labeled ex vivo using metabolic labeling techniques to display surface azides. After infusion into the animal, the DBCO probe can be administered at various time points to visualize the location of the labeled cells, providing critical insights into cell-based therapies.

Section 4: Experimental Protocols and Methodologies

Physicochemical and Spectral Properties
PropertyValueSource
Fluorophore Carboxyrhodamine 110 (CR110)[23]
Excitation Max (λex) ~502 nm[3][4]
Emission Max (λem) ~525 nm[3][6][23]
Reactive Group Dibenzocyclooctyne (DBCO)[2][8]
Linker 4-unit Polyethylene Glycol (PEG4)N/A
Appearance Dark red solid[6]
Solubility DMSO, DMF, Methanol[4][6]
Storage Store at -20°C, protect from light[6]
Protocol 1: In Vivo Tumor Imaging Using an Azide-Modified Antibody

This protocol describes a pre-targeting strategy for imaging a tumor xenograft.

Causality Behind Choices:

  • Two-Step Injection: Separating the antibody and dye injections allows the large antibody molecule (which clears slowly) to localize first. The small, fast-clearing DBCO probe is then added, leading to rapid labeling of the target and minimal background signal from unbound probe.

  • Time Delays: The incubation period after antibody injection is critical for maximizing target accumulation and minimizing non-specific signal from unbound antibody in the bloodstream. The imaging window after probe injection is optimized for the probe to "click" to its target and for excess probe to be cleared.

Materials:

  • Tumor-bearing animal model (e.g., nude mouse with subcutaneous xenograft).

  • Azide-functionalized targeting antibody (specific to a tumor antigen).

  • Carboxyrhodamine 110 PEG4-DBCO.

  • Sterile PBS, pH 7.4.

  • Anesthesia (e.g., isoflurane).

  • In vivo imaging system (IVIS) with appropriate filters for green fluorescence.

Procedure:

  • Antibody Administration (Day 1):

    • Reconstitute the azide-modified antibody in sterile PBS to a suitable concentration (typically 1-10 mg/mL).

    • Administer the antibody to the animal via intravenous (tail vein) injection. The optimal dose must be determined empirically but often ranges from 10-100 µg per mouse.

    • House the animal under normal conditions for 24-48 hours. This allows for antibody localization at the tumor site and clearance of unbound antibody from circulation.

  • Probe Administration (Day 2 or 3):

    • Prepare a stock solution of Carboxyrhodamine 110 PEG4-DBCO in DMSO (e.g., 1-5 mM).

    • Immediately before injection, dilute the stock solution in sterile PBS to the final injection concentration. Note: The final concentration of DMSO should be below 5% to avoid toxicity. A typical dose is 2-10 nmoles per mouse in a 100-150 µL injection volume.

    • Administer the diluted probe via intravenous (tail vein) injection.

  • In Vivo Imaging (Day 2 or 3):

    • The optimal imaging window can range from 2 to 24 hours post-probe injection. It is recommended to perform imaging at several time points (e.g., 2, 6, 12, and 24 hours) to determine the point of maximum signal-to-background contrast.

    • Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).[24]

    • Place the animal on the heated stage (37°C) of the in vivo imaging system to maintain body temperature.[25]

    • Acquire fluorescent images using an excitation filter around 480 nm and an emission filter around 530 nm. Use auto-exposure to determine the optimal acquisition time, which should ideally be under 5 minutes.[26]

    • Acquire images from multiple orientations (e.g., dorsal, ventral, lateral) to best localize the signal.

  • Data Analysis and Ex Vivo Confirmation:

    • Use the system's software to draw Regions of Interest (ROIs) over the tumor and a contralateral non-tumor area (e.g., muscle) to quantify the average radiant efficiency.

    • Calculate the signal-to-background ratio.

    • After the final imaging time point, euthanize the animal.[24]

    • Excise the tumor and major organs (liver, spleen, kidneys, muscle) for ex vivo imaging to confirm the biodistribution of the signal.[27]

Protocol 2: General Method for Antibody Azide-Modification

This protocol provides a general method for preparing the azide-functionalized antibody required for Protocol 1.

Materials:

  • Antibody of interest in a buffer free of primary amines (e.g., PBS).

  • Azide-PEG4-NHS Ester.

  • Anhydrous DMSO.

  • Spin desalting column (e.g., Zeba Spin, 7K MWCO).

Procedure:

  • Prepare Reagents:

    • Allow the Azide-PEG4-NHS Ester to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.

    • Adjust the antibody concentration to 1-2 mg/mL in PBS.

  • Conjugation Reaction:

    • Add a 20-fold molar excess of the Azide-PEG4-NHS Ester solution to the antibody solution.

    • Incubate at room temperature for 60-90 minutes with gentle mixing.

  • Purification:

    • Remove the unreacted azide reagent and byproducts by passing the reaction mixture through a spin desalting column equilibrated with sterile PBS, according to the manufacturer's instructions.

    • The purified azide-modified antibody is now ready for in vivo use or storage at 4°C (short-term) or -20°C (long-term).

Section 5: Troubleshooting and Best Practices

IssuePotential CauseRecommended Solution
Low tumor signal Insufficient antibody dose or localization time.Optimize antibody dose and increase the time between antibody and probe injection.
Poor tumor perfusion.Ensure the tumor model has adequate blood supply; consider using more established tumors.
High background signal Insufficient clearance of unbound antibody or probe.Increase the time between injections and imaging. Ensure the PEGylated probe is used.
Probe instability or aggregation.Prepare fresh probe dilutions immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
No signal detected Incorrect filter set on imaging system.Verify excitation and emission filters match the spectral properties of CR110.
Failed azide-modification of the antibody.Confirm successful conjugation using analytical methods (e.g., MALDI-TOF) before in vivo use.
References
  • Digital CSIC. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo. [Link]

  • National Center for Biotechnology Information (PMC). The Enhanced Permeability and Retention (EPR) Effect: The Significance of the Concept and Methods to Enhance Its Application. [Link]

  • Jena Bioscience. 5/6-Carboxyrhodamine 110-PEG3-Azide. [Link]

  • YouTube. PEG for Drugs and Drug Delivery Systems. [Link]

  • CD Bioparticles. PEG-derivatives for Drug Development. [Link]

  • National Center for Biotechnology Information (PMC). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. [Link]

  • International Journal of Nanomedicine. Research progress of nano-drug delivery system based on photothermal therapy. [Link]

  • PubMed. Pharmacokinetics of PEGylated Gold Nanoparticles: In Vitro-In Vivo Correlation. [Link]

  • National Center for Biotechnology Information (PMC). Fluorogenic Label for Biomolecular Imaging. [Link]

  • National Center for Biotechnology Information (PMC). Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy. [Link]

  • National Center for Biotechnology Information (PMC). PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications. [Link]

  • Boston University Medical Campus. In Vivo Imaging Core Facility Methods and Protocols. [Link]

  • Anonymous. Conjugation of antibodies with DBCO and downstream copper-free click chemistry reaction. (Source document provided)
  • National Center for Biotechnology Information (PMC). Determination of Optimal Rhodamine Flurophore for In Vivo Optical Imaging. [Link]

  • ResearchGate. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications | Request PDF. [Link]

  • MDPI. Enhancement of EPR Effect for Passive Tumor Targeting: Current Status and Future Perspectives. [Link]

  • ACS Publications. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. [Link]

  • Theranostics. Improving Conventional Enhanced Permeability and Retention (EPR) Effects; What Is the Appropriate Target?. [Link]

  • National Center for Biotechnology Information (PMC). Practical Methods for Molecular In Vivo Optical Imaging. [Link]

  • MDPI. Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. [Link]

  • AACR Journals. Challenges and Key Considerations of the Enhanced Permeability and Retention Effect for Nanomedicine Drug Delivery in Oncology. [Link]

  • ResearchGate. (PDF) Ex-vivo fluorescence imaging for the identification of rhodamine-labeled bovine serum albumin and chitosan-coated gold and silver nanoparticles. [Link]

  • PubMed. PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications. [Link]

  • LI-COR Biosciences. Click Chemistry Reagents for Biomolecule Labeling. [Link]

  • National Center for Biotechnology Information (PMC). The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles. [Link]

  • ResearchGate. Progress in Strain Promoted Azide‐Alkyne Cycloaddition (SPAAC) Reaction and Their Applications | Request PDF. [Link]

  • University of Wisconsin-Madison. Animal Care and Use Program Guidelines: In Vivo Optical Imaging of Mice and Rats Objective. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting high background with Carboxyrhodamine 110 PEG4-DBCO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Carboxyrhodamine 110 PEG4-DBCO

Welcome to the technical support guide for Carboxyrhodamine 110 PEG4-DBCO. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly high background fluorescence, encountered during copper-free click chemistry experiments. This guide provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind them to ensure the success of your labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the spectroscopic properties and recommended storage conditions for Carboxyrhodamine 110 PEG4-DBCO?

A1: Carboxyrhodamine 110 is a bright, green-fluorescent dye. For optimal performance and stability, adhere to the following specifications:

  • Spectroscopic Properties:

    • Excitation Maximum (λ_abs_): ~501 nm[1]

    • Emission Maximum (λ_em_): ~526 nm[1]

  • Storage Conditions: Store the reagent at -20°C, protected from light and moisture.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2]

  • Solubility: The reagent is soluble in organic solvents like DMSO and DMF.[1] Prepare stock solutions in an anhydrous solvent immediately before use.[2]

Q2: What is the primary cause of high background fluorescence with this reagent?

A2: High background is typically a result of non-specific binding of the fluorescent probe to surfaces or biological components that do not contain the target azide group. This can be caused by several factors, including hydrophobic interactions from the rhodamine core, aggregation of the dye, or azide-independent reactions with cellular components.[3] One supplier explicitly notes that Carboxyrhodamine 110 DBCO is not suitable for staining intracellular components in fixed and permeabilized cells due to high background issues.[4]

Q3: What is the function of the PEG4 spacer in this molecule?

A3: The polyethylene glycol (PEG) spacer (in this case, with four repeating units) serves two critical functions. First, it increases the hydrophilicity and solubility of the entire molecule in aqueous buffers.[5] Second, it acts as a linker that physically separates the bulky DBCO and rhodamine moieties from the target molecule, which can help reduce steric hindrance and minimize non-specific binding.[5][]

Systematic Troubleshooting Guide for High Background

High background fluorescence can obscure your specific signal, leading to false positives and complicating data analysis. The following section provides a systematic approach to diagnosing and resolving this common issue.

Logical Flow for Troubleshooting High Background

The first step in troubleshooting is to determine the nature of the background signal. This workflow provides a decision-making tree to identify the root cause.

Troubleshooting_Workflow Start High Background Observed Control Run No-Azide Control (Sample without azide target) Start->Control Diagnostic Step Result_High Control Background is HIGH Control->Result_High Outcome 1 Result_Low Control Background is LOW Control->Result_Low Outcome 2 Cause_Nonspecific Cause: Non-Specific Binding or Aggregation Result_High->Cause_Nonspecific Cause_Reaction Cause: Sub-optimal Reaction/ Wash Conditions Result_Low->Cause_Reaction Solution_Nonspecific Solutions: 1. Optimize Dye Concentration 2. Add Blocking Agent (BSA) 3. Improve Wash Steps 4. Check Dye Solubility Cause_Nonspecific->Solution_Nonspecific Implement Solution_Reaction Solutions: 1. Optimize Incubation Time 2. Improve Wash Steps 3. Titrate Reagents Cause_Reaction->Solution_Reaction Implement

Caption: Troubleshooting workflow for high background.

Q4: My "no-azide" negative control sample shows high fluorescence. What is happening and how do I fix it?

A4: This is a classic sign of non-specific binding or dye aggregation, where the probe adheres to surfaces or biomolecules independently of the azide-DBCO reaction. The DBCO core itself can be hydrophobic, and rhodamine dyes are known for their potential to bind non-specifically.[]

Causality:

  • Hydrophobic Interactions: The aromatic structures in both the rhodamine and DBCO moieties can interact with hydrophobic regions of proteins or cell membranes.

  • Dye Aggregation: At high concentrations or in sub-optimal buffers, the dye molecules can aggregate into fluorescent particles that are difficult to wash away. This can be exacerbated by the hydrophobicity of the DBCO core.[7]

  • Azide-Independent Reactivity: While the copper-free click chemistry reaction is highly specific, cyclooctynes like DBCO have been shown to exhibit a low level of reactivity towards thiol groups (e.g., in cysteine residues), which can contribute to background signal in protein-rich samples.[3]

Solutions:

  • Optimize Probe Concentration: The most common cause of non-specific binding is using too high a concentration of the fluorescent probe. Perform a titration experiment to determine the lowest effective concentration that provides a good signal-to-noise ratio.

  • Incorporate Blocking Agents: Pre-incubating your sample with a blocking agent can saturate non-specific binding sites.

    • For Cells/Tissues: Use a buffer containing 1-5% Bovine Serum Albumin (BSA). BSA can help prevent the probe from binding non-specifically to proteins and other surfaces.[7]

    • For Blots/Arrays: Standard blocking buffers (e.g., 5% non-fat milk or specialized commercial blockers) are effective.

  • Improve Wash Steps: Insufficient washing will leave unbound probe behind.

    • Increase the number and duration of wash steps.

    • Incorporate a low concentration of a non-ionic detergent, such as 0.05% - 0.1% Tween-20 or Triton X-100, in your wash buffer to help disrupt non-specific hydrophobic interactions.

  • Ensure Complete Solubilization: Before adding the probe to your sample, ensure it is fully dissolved in the reaction buffer. Centrifuge the diluted probe solution at high speed for 5-10 minutes to pellet any aggregates and use only the supernatant.

Q5: My background is acceptable in the no-azide control, but my overall signal-to-noise ratio is poor. How can I improve my specific signal?

A5: This suggests that while non-specific binding may be controlled, the click chemistry reaction itself is not optimal. The goal is to drive the specific covalent reaction to completion.

Causality:

  • Insufficient Reaction Time/Temperature: The strain-promoted azide-alkyne cycloaddition (SPAAC) is generally fast, but kinetics can be influenced by the accessibility of the azide and DBCO groups. Typical reaction times are between 4-12 hours at room temperature, but longer incubations (overnight at 4°C) can improve efficiency.[2][8]

  • Low Reagent Concentration: While high dye concentration causes background, a concentration that is too low will result in a weak signal. This is why titration is critical.

  • Sub-optimal Buffer Conditions: The reaction is generally robust across a range of physiological pH values (pH 7-9).[9] However, extreme pH or the presence of interfering substances could hinder the reaction. Importantly, never use buffers containing sodium azide , as it will compete with your target azide and quench the reaction.[2][10]

Solutions:

  • Optimize Incubation Parameters: Test different incubation times (e.g., 2, 4, 8, 12 hours) at room temperature to find the point where the specific signal plateaus.[8]

  • Adjust Molar Ratios: Ensure you are using an appropriate molar excess of the DBCO probe relative to the azide-labeled target. A 1.5 to 3-fold molar excess of the DBCO-conjugate is often recommended for protein labeling.[2] However, this may need to be optimized based on your specific application.

  • Check Buffer Composition: Use a standard, non-interfering buffer like Phosphate-Buffered Saline (PBS). Ensure no azide-containing preservatives are present.[2]

Experimental Protocols

Protocol 1: Titration of Carboxyrhodamine 110 PEG4-DBCO for Cell Staining

This protocol is designed to find the optimal concentration of the DBCO probe that maximizes the specific signal while minimizing background.

Methodology:

  • Prepare Samples: Culture your azide-labeled cells (positive sample) and control cells (negative/no-azide sample) under identical conditions.

  • Prepare Probe Dilutions: Prepare a serial dilution of the Carboxyrhodamine 110 PEG4-DBCO probe in your reaction buffer (e.g., PBS with 1% BSA). Recommended starting concentrations might range from 1 µM to 50 µM.[11]

  • Labeling: Add the different concentrations of the probe to both the positive and negative cell samples.

  • Incubation: Incubate the samples for a fixed time (e.g., 2 hours) at room temperature, protected from light.[9]

  • Washing: Wash all samples 3-4 times with wash buffer (e.g., PBS with 0.1% Tween-20).

  • Imaging & Analysis: Acquire images using identical microscope settings (e.g., laser power, exposure time, gain) for all samples. Quantify the mean fluorescence intensity of the positive samples and the background intensity of the negative controls.

Data Interpretation:

Probe ConcentrationMean Signal (Azide+)Mean Background (Azide-)Signal-to-Noise (S/N) RatioRecommendation
50 µM1500080001.88Too high; significant background.
25 µM1250040003.13Background still considerable.
10 µM 9500 1500 6.33 Optimal; strong signal, low background.
5 µM500011004.55Signal may be too weak.
1 µM18009002.00Signal approaching background.
Table represents hypothetical data.

References

  • DBCO reagents for « Click Chemistry » . Interchim. [Link]

  • Carboxyrhodamine 110-PEG4-DBCO . AxisPharm. [Link]

  • DBCO-PEG4-5/6-Carboxyrhodamine 110 . Jena Bioscience. [Link]

  • Optimal Conditions for DBCO-azide Reaction? . ResearchGate. [Link]

  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging . PNAS. [Link]

  • Yilmaz, M. D., et al. (2021). Buffer‐Selective Rhodamine‐Based Fluorescent Sensor for Selective Cascade Detection of Aluminum, Mercury and Cyanide . ResearchGate. [Link]

  • De Vlaminck, I., et al. (2015). Copper-free click chemistry for attachment of biomolecules in magnetic tweezers . NIH National Library of Medicine. [Link]

  • Hong, V., et al. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation . NIH National Library of Medicine. [Link]

  • Lee, H., et al. (2015). A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications . NIH National Library of Medicine. [Link]

  • Singh, A., et al. (2021). Synthesis and characterization of a rhodamine derivative as a selective switch-on fluorescent sensor for Cu2+ ions in aqueous PBS buffer and living cells . RSC Publishing. [Link]

  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging . ResearchGate. [Link]

  • Arbeloa, F. L., et al. (1998). Fluorescence quenching of Rhodamine B base by two amines . ResearchGate. [Link]

  • Chung, P. H., et al. (2022). Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate . NIH National Library of Medicine. [Link]

  • Rachamalla, H. K., et al. (2019). Copper-Free 'Click' Chemistry-Based Synthesis and Characterization of Carbonic Anhydrase-IX Anchored Albumin-Paclitaxel Nanoparticles for Targeting Tumor Hypoxia . MDPI. [Link]

  • Wang, Z., et al. (2023). Transient Compartmentalization in Coacervates Driven by Chemically Fueled Autocatalysis and Interfacial Remodeling . ACS Publications. [Link]

Sources

Technical Support Center: Optimizing Conjugation Efficiency of DBCO-PEG4-Rhodamine 110

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for DBCO-PEG4-Rhodamine 110. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice for achieving high conjugation efficiency in your experiments. As Senior Application Scientists, we understand that robust and reproducible bioconjugation is critical for the success of your research. This guide is structured to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

I. Understanding the Chemistry: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

DBCO-PEG4-Rhodamine 110 is a fluorescent labeling reagent that utilizes a powerful and bioorthogonal "click chemistry" reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][] This reaction occurs between a dibenzocyclooctyne (DBCO) group and an azide group, forming a stable triazole linkage.[1][3][4] The key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for applications in biological systems.[][5][6][7] The inherent ring strain of the DBCO molecule drives the reaction forward, ensuring high efficiency under mild, physiological conditions.[][6][8]

The PEG4 (polyethylene glycol) spacer in DBCO-PEG4-Rhodamine 110 enhances the water solubility and stability of the molecule, which can be beneficial when working with biomolecules in aqueous buffers.[9][10] The Rhodamine 110 fluorophore provides a strong fluorescent signal for visualization and detection.[9]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of DBCO-PEG4-Rhodamine 110.

1. What are the optimal buffer conditions for the conjugation reaction?

For efficient conjugation, it is recommended to use non-amine-containing buffers with a pH range of 7-9.[11] Suitable buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate buffers.[11][12] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they can react with the DBCO reagent.[11][12] Additionally, buffers containing azides should not be used as they will compete with your azide-modified molecule for reaction with the DBCO group.[11][12]

2. What is the recommended molar ratio of DBCO-PEG4-Rhodamine 110 to my azide-containing molecule?

The optimal molar ratio can vary depending on the specific molecules being conjugated and should be determined empirically.[13] A common starting point is to use a 1.5 to 3-fold molar excess of the DBCO reagent to the azide-containing molecule.[11][12] For proteins at concentrations of 5 mg/mL or less, a 10-fold molar excess of the DBCO reagent is often recommended, and for concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[11]

3. How do temperature and incubation time affect the reaction?

DBCO-azide reactions are generally more efficient at higher concentrations and temperatures, typically between 4°C and 37°C.[11][12] Incubating the reaction at room temperature for 4-12 hours is a common practice.[11][13] For temperature-sensitive molecules, the reaction can be performed at 4°C, but this may require a longer incubation time of 12-24 hours.[13][14] Increasing the incubation time can often improve the conjugation efficiency.[11][12][13]

4. How should I prepare and store the DBCO-PEG4-Rhodamine 110 stock solution?

It is recommended to dissolve DBCO-PEG4-Rhodamine 110 in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution.[11][12] This stock solution can then be added to your aqueous reaction buffer. DBCO-PEG4-Rhodamine 110 is soluble in aqueous buffers up to approximately 1.5 mM.[11] For long-term storage, the solid form of the reagent should be stored at -20°C, protected from moisture and light.[12][15] Once dissolved in an organic solvent, the stock solution can be stored at -20°C for several days, but fresh preparation is always recommended for optimal reactivity.[12][15]

5. How can I monitor the progress of the conjugation reaction?

The progress of the reaction can be monitored by UV-Vis spectroscopy. The DBCO group has a characteristic absorbance around 310 nm, which will decrease as the reaction proceeds.[1] This allows for a traceable method to follow the consumption of the DBCO reagent.[1]

III. Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This section provides a systematic approach to troubleshooting common issues encountered during DBCO-PEG4-Rhodamine 110 conjugation.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Yield Inefficient reaction conditions: Suboptimal buffer pH, temperature, or incubation time.Optimize reaction conditions by adjusting the pH to 7-9, increasing the temperature (up to 37°C if your molecules are stable), and extending the incubation time.[11][12][13]
Low reagent concentration: Reactant concentrations may be too low for efficient reaction kinetics.[16]Increase the concentration of one or both reactants. If solubility is a concern, consider using a higher percentage of organic co-solvent, provided it does not negatively impact your biomolecule.
Hydrolysis of DBCO reagent: The DBCO reagent can be sensitive to moisture.Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[12] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[12]
Inactive azide or DBCO group: One of the reactive partners may not be properly functionalized.Verify the presence and reactivity of the azide and DBCO functional groups on your starting materials.
High Background Fluorescence Excess unreacted DBCO-PEG4-Rhodamine 110: Insufficient purification after the conjugation reaction.Thoroughly purify the conjugate to remove any unreacted fluorescent dye. Size-exclusion chromatography or dialysis are common and effective methods.[11][12]
Non-specific binding of the dye: The fluorescent dye may be non-specifically interacting with other components in your sample.Include additional washing steps in your purification protocol.[17] For cell-based assays, ensure adequate washing to remove unbound dye.[17]
Precipitation of Reagents or Conjugate Low solubility of reactants or product: The concentration of one of the components may exceed its solubility in the reaction buffer.The PEG4 spacer is designed to improve solubility, but precipitation can still occur, especially with hydrophobic molecules.[9][10] Try reducing the concentration of the reactants or increasing the proportion of organic co-solvent in the reaction mixture.
Protein denaturation: High concentrations of organic solvents can cause proteins to precipitate.If using an organic co-solvent, ensure the final concentration does not exceed the tolerance of your protein (often around 10-15% for many proteins).[12]
Inconsistent Results Variability in reagent preparation: Inconsistent concentrations of stock solutions.Prepare fresh stock solutions for each experiment or ensure proper storage of existing stocks to maintain their integrity.[12][15]
Batch-to-batch variability of reagents: Differences in the quality or purity of the DBCO reagent or azide-modified molecule.If possible, test new batches of reagents before use in critical experiments.

IV. Detailed Experimental Protocol: Conjugation and Purification

This protocol provides a general framework for the conjugation of DBCO-PEG4-Rhodamine 110 to an azide-modified protein. It is essential to adapt this protocol to the specific requirements of your biomolecule.

A. Reagent Preparation
  • DBCO-PEG4-Rhodamine 110 Stock Solution: Allow the vial of solid DBCO-PEG4-Rhodamine 110 to warm to room temperature before opening.[12] Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[11][15] For example, dissolve 1 mg of the reagent in the appropriate volume of solvent. Vortex briefly to ensure complete dissolution.

  • Azide-Modified Protein Solution: Prepare your azide-modified protein in a suitable reaction buffer (e.g., PBS, pH 7.4) at a known concentration.

  • Reaction Buffer: Prepare a fresh batch of your chosen reaction buffer (e.g., 20 mM sodium phosphate, 150 mM sodium chloride, pH 7.4).[11]

B. Conjugation Reaction
  • Add the desired volume of the azide-modified protein solution to a microcentrifuge tube.

  • Calculate the required volume of the 10 mM DBCO-PEG4-Rhodamine 110 stock solution to achieve the desired molar excess.

  • Add the calculated volume of the DBCO-PEG4-Rhodamine 110 stock solution to the protein solution. Gently mix by pipetting.

  • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours, protected from light.[11][13]

C. Purification of the Conjugate

It is critical to remove unreacted DBCO-PEG4-Rhodamine 110 to avoid high background fluorescence.[18]

  • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger protein conjugate from the smaller, unreacted dye.

    • Equilibrate a suitable SEC column (e.g., a desalting column) with the desired storage buffer (e.g., PBS).

    • Apply the entire reaction mixture to the column.

    • Collect fractions as the sample elutes from the column. The protein conjugate will typically elute in the earlier fractions, while the unreacted dye will elute later.

    • Monitor the fractions by measuring absorbance at 280 nm (for the protein) and the excitation maximum of Rhodamine 110 (around 501 nm) to identify the fractions containing the purified conjugate.[19]

D. Characterization of the Conjugate
  • UV-Vis Spectroscopy:

    • Measure the absorbance of the purified conjugate at 280 nm and at the absorbance maximum of Rhodamine 110 (~501 nm).[19]

    • The ratio of these absorbances can be used to estimate the degree of labeling (DOL), which is the average number of dye molecules per protein molecule.

  • HPLC Analysis:

    • Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and confirm the removal of unreacted dye.[20][21]

V. Experimental Workflow Diagram

The following diagram illustrates the key steps in the conjugation and purification process.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization prep_dbco Prepare DBCO-PEG4-Rhodamine 110 Stock Solution (in DMSO/DMF) mix Mix Reagents (Desired Molar Ratio) prep_dbco->mix prep_azide Prepare Azide-Modified Molecule (in Buffer) prep_azide->mix incubate Incubate (RT or 4°C, protected from light) mix->incubate sec Size-Exclusion Chromatography (SEC) incubate->sec collect Collect Fractions sec->collect uv_vis UV-Vis Spectroscopy (Determine DOL) collect->uv_vis hplc HPLC Analysis (Assess Purity) collect->hplc

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Technical Support Center: Purification of Biomolecules Labeled with Carboxyrhodamine 110 PEG4-DBCO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for post-labeling purification of biomolecules conjugated with Carboxyrhodamine 110 PEG4-DBCO. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted dye, ensuring the highest quality conjugate for your downstream applications.

Introduction to Carboxyrhodamine 110 PEG4-DBCO and the Importance of Purification

Carboxyrhodamine 110 PEG4-DBCO is a bright, photostable, green-fluorescent dye commonly used for labeling azide-tagged biomolecules via copper-free click chemistry.[1][2] The dibenzocyclooctyne (DBCO) group reacts with azides to form a stable triazole linkage under mild conditions, making it ideal for conjugating to sensitive biological molecules.[2] The polyethylene glycol (PEG) spacer enhances solubility and stability.[3]

Following the conjugation reaction, the removal of unreacted, free dye is a critical step.[4] Excess dye can lead to inaccurate quantification of labeling efficiency, high background fluorescence in imaging applications, and potential interference in binding assays.[4] This guide provides a comprehensive overview of the most effective methods to remove unreacted Carboxyrhodamine 110 PEG4-DBCO.

Understanding the Contaminant: Key Properties of Unreacted Dye

To effectively remove the unreacted dye, it's essential to understand its physical and chemical properties.

PropertyValueSource
Chemical Formula C₅₀H₄₉N₅O₁₀[3]
Molecular Weight ~880 Da[2][3]
Solubility Soluble in DMSO, DMF[2]
Reactivity DBCO group reacts with azides[1][2]

The relatively low molecular weight of the unreacted dye compared to most proteins, antibodies, and other macromolecules is the primary principle upon which most purification strategies are based.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common issues encountered during the purification of Carboxyrhodamine 110 PEG4-DBCO labeled biomolecules.

Q1: I've performed my labeling reaction. How do I know if I have excess unreacted dye?

A1: A simple visual inspection can often be informative. If your reaction mixture has a noticeable color that persists after a preliminary purification attempt (like a single spin column), you likely have a significant amount of free dye. For a more quantitative assessment, you can analyze the flow-through or filtrate from your purification method using a spectrophotometer. The presence of a peak at the dye's maximum absorbance (~501 nm) in the waste fractions indicates the presence of unreacted dye.

Q2: I used a desalting spin column, but I still see a lot of background fluorescence in my imaging. What went wrong?

A2: This is a common issue. While convenient, a single spin desalting column may not be sufficient, especially if a high molar excess of the dye was used in the labeling reaction.[5] The capacity of the column might have been exceeded.

  • Troubleshooting Steps:

    • Repeat the Spin Column Purification: Passing the eluate through a second, fresh spin column can effectively remove residual free dye.[5]

    • Consider a Larger Column: If you are working with larger sample volumes or high dye concentrations, switch to a larger format desalting column (e.g., PD-10).[5]

    • Optimize Reaction Stoichiometry: In future experiments, consider reducing the molar excess of the dye to minimize the amount of unreacted material that needs to be removed.

Q3: My protein recovery is very low after purification. How can I improve it?

A3: Low recovery can be due to several factors depending on the purification method.

  • For Spin Columns/Size Exclusion Chromatography:

    • Non-specific Binding: Your protein might be interacting with the column matrix. Ensure the buffer conditions (pH, ionic strength) are optimal for your protein's stability and solubility.

    • Improper Column Choice: Using a column with a molecular weight cutoff (MWCO) that is too close to the molecular weight of your protein can result in protein loss.

  • For Dialysis:

    • Precipitation: Your protein may be precipitating on the dialysis membrane. This can be due to suboptimal buffer conditions or high local concentrations. Try using a larger volume of dialysis buffer and ensure gentle stirring.

    • Membrane Adsorption: Some proteins can adhere to the dialysis membrane. Consider using a membrane made from a different material (e.g., regenerated cellulose).

  • For Tangential Flow Filtration (TFF):

    • Membrane Fouling: Protein aggregation can lead to membrane fouling. Optimize the transmembrane pressure and cross-flow rate to minimize this.

    • Incorrect MWCO: As with spin columns, an inappropriate MWCO can lead to protein loss in the permeate.

Q4: Can I use precipitation to remove the unreacted dye?

A4: While methods like acetone or ammonium sulfate precipitation can be used to concentrate proteins, they are generally less effective for completely removing small molecule dyes.[6][7] The dye can co-precipitate with the protein, leading to incomplete purification. For fluorescently labeled proteins, it is generally recommended to use methods based on size or affinity differences for more robust and complete removal of unreacted dye.

Recommended Purification Methodologies

The choice of purification method depends on the scale of your experiment, the properties of your biomolecule, and the required level of purity.

Size Exclusion Chromatography (SEC) / Gel Filtration

Principle: This technique separates molecules based on their size.[8][9] Larger molecules (your labeled biomolecule) pass through the column more quickly, while smaller molecules (the unreacted dye) enter the pores of the chromatography resin and are eluted later.

Best for: A wide range of biomolecules, especially proteins and antibodies. It is a gentle method that preserves the biological activity of the sample.[8]

Workflow for Size Exclusion Chromatography (SEC)

SEC_Workflow cluster_prep Preparation cluster_process Processing cluster_collection Collection & Analysis Equilibrate Equilibrate SEC Column with appropriate buffer Load_Sample Load Conjugation Reaction Mixture Equilibrate->Load_Sample Ready Column Elute Elute with Buffer Load_Sample->Elute Start Run Collect_Fractions Collect Fractions Elute->Collect_Fractions Separation Occurs Analyze Analyze Fractions (e.g., UV-Vis) Collect_Fractions->Analyze Identify Product Pool Pool Fractions Containing Purified Conjugate Analyze->Pool Select Pure Fractions Dialysis_Workflow cluster_prep Preparation cluster_process Dialysis cluster_recovery Recovery Prepare_Sample Load Sample into Dialysis Cassette/Tubing Immerse Immerse in Large Volume of Dialysis Buffer Prepare_Sample->Immerse Stir Stir Gently Immerse->Stir Change_Buffer Change Buffer Multiple Times Stir->Change_Buffer Allow for Diffusion Change_Buffer->Stir Repeat 2-3 times Recover_Sample Recover Purified Conjugate Change_Buffer->Recover_Sample After Final Change

Sources

Carboxyrhodamine 110 PEG4-DBCO precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Carboxyrhodamine 110 PEG4-DBCO

A Guide to Preventing and Resolving Precipitation in Aqueous Buffers

Welcome to the technical support guide for Carboxyrhodamine 110 PEG4-DBCO. This molecule is a powerful tool for fluorescently labeling azide-modified biomolecules via copper-free click chemistry. However, its complex structure, which combines a hydrophobic dye (Carboxyrhodamine 110) and a bulky, nonpolar dibenzocyclooctyne (DBCO) group, presents a significant challenge: limited solubility in aqueous buffers. This guide provides in-depth, experience-driven advice to help you overcome precipitation issues and ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of Carboxyrhodamine 110 PEG4-DBCO.

Q1: I dissolved my Carboxyrhodamine 110 PEG4-DBCO in PBS, and it immediately precipitated. Why did this happen?

This is a common observation and occurs due to the inherent hydrophobicity of the molecule. The primary contributors to this poor aqueous solubility are the large, planar Carboxyrhodamine 110 fluorophore and, most significantly, the rigid, nonpolar DBCO moiety.[1] While the PEG4 linker is designed to improve water solubility, its short length is often insufficient to counteract the hydrophobic nature of the rest of the molecule, especially at concentrations required for efficient labeling.[2][3][4] When the compound, often dissolved from a solid form or a concentrated organic stock, is introduced too rapidly or at too high a concentration into a purely aqueous buffer like PBS, it crashes out of solution.

Q2: What is the correct solvent to dissolve the lyophilized powder?

For initial reconstitution, always use a high-quality, anhydrous organic solvent. The recommended solvents are Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[5][6][7] These aprotic polar solvents can effectively solvate the hydrophobic regions of the molecule, allowing for the preparation of a high-concentration, stable stock solution (e.g., 1-10 mM). It is critical to ensure the solvent is anhydrous, as moisture can compromise the stability of the compound over long-term storage.

Q3: What is a realistic maximum working concentration in a typical aqueous buffer?

This is highly dependent on the final percentage of organic co-solvent in your reaction. For a purely aqueous buffer, achieving a stable concentration above the low micromolar range is difficult. However, by maintaining a certain percentage of an organic co-solvent like DMSO in your final reaction buffer, you can significantly increase the working concentration. For many biological applications, it is advisable to keep the final DMSO or DMF concentration below 5% (v/v) to avoid negative impacts on protein structure or cell viability.[8] Always perform a pilot test to determine the solubility limit in your specific buffer system and the tolerance of your biological sample to the co-solvent.

Q4: How does pH influence the solubility of this reagent?

The Carboxyrhodamine 110 component has a carboxylic acid group, making its charge and, to some extent, its solubility, pH-dependent. At pH values above its pKa (typically around 4-5), the carboxyl group is deprotonated and negatively charged, which can slightly improve aqueous solubility. Therefore, working in buffers with a pH of 7-9 is generally favorable.[8] Carboxyrhodamine 110's fluorescence is also stable and bright in the pH 4-10 range, making it versatile for various experimental conditions.[5][9]

Q5: How should I store my stock solutions to prevent the compound from precipitating over time?

Proper storage is crucial for maintaining the integrity and solubility of your reagent.[10]

  • Stock Solution: Store the concentrated stock solution (in anhydrous DMSO or DMF) at -20°C or -80°C, desiccated, and protected from light.[7][11]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, aliquot the stock solution into smaller, single-use volumes.[10][11][12]

  • Light Protection: Fluorescent dyes are susceptible to photobleaching.[13] Always store solutions in amber vials or tubes wrapped in foil.[11]

Part 2: In-Depth Troubleshooting Guide

When precipitation occurs, a systematic approach is needed to identify the cause and implement a solution.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving precipitation issues.

G Start Precipitation Observed Q1 When did it occur? Start->Q1 P1 Immediately upon adding stock to aqueous buffer Q1->P1 Initial Dilution P2 After adding to reaction mixture Q1->P2 During Reaction P3 During storage or after freeze-thaw Q1->P3 In Storage S1_group Root Cause High local concentration; Insufficient co-solvent P1->S1_group S2_group Root Cause Buffer component incompatibility; High final concentration P2->S2_group S3_group Root Cause Freeze-thaw cycles; Moisture contamination; Concentration effects P3->S3_group Sol1 Solution: 1. Add stock solution slowly while vortexing. 2. Increase final % of organic co-solvent. 3. Lower the working concentration. S1_group->Sol1 Sol2 Solution: 1. Test solubility in buffer components separately. 2. Ensure final co-solvent % is sufficient. 3. Check for protein salting-out effects. S2_group->Sol2 Sol3 Solution: 1. Prepare fresh single-use aliquots. 2. Use anhydrous-grade DMSO/DMF. 3. Briefly sonicate/warm to redissolve. S3_group->Sol3 End Problem Resolved Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting workflow for precipitation.
Problem-Solution Summary Table
Problem Scenario Potential Root Cause(s) Recommended Solutions & Actions
Precipitate forms immediately upon dilution of organic stock into aqueous buffer. 1. High Local Concentration: Adding the stock solution too quickly creates a localized area of supersaturation, causing the compound to crash out before it can be properly dispersed. 2. Insufficient Co-solvent: The final percentage of organic solvent (e.g., DMSO) in the aqueous buffer is too low to maintain solubility at the desired concentration.[1]1. Modify Dilution Technique: Add the stock solution drop-wise into the aqueous buffer while vigorously vortexing or stirring. This promotes rapid mixing and prevents localized high concentrations. 2. Increase Co-solvent Percentage: If your experimental system allows, increase the final concentration of DMSO or DMF. Test a gradient (e.g., 2%, 5%, 10%) to find the minimum required for solubility. 3. Reduce Working Concentration: Your target concentration may be above the solubility limit. Try preparing a more dilute working solution.
Solution is initially clear but precipitate forms upon addition to the final reaction mixture (e.g., containing proteins). 1. Buffer Incompatibility: A component in your specific reaction buffer (e.g., high salt concentration, certain additives) may be reducing the solubility of the dye conjugate. 2. Protein "Salting Out": High concentrations of protein can sometimes reduce the effective solubility of small molecules, causing them to precipitate.1. Pre-screen Buffer Compatibility: Before your main experiment, test the solubility of the DBCO reagent in your complete reaction buffer (without the target biomolecule) to ensure compatibility. 2. Optimize Reaction Conditions: Consider reducing the salt or protein concentration if possible. Ensure the final co-solvent percentage is maintained upon addition to the reaction.
Precipitate is observed in a stock solution vial after storage or a freeze-thaw cycle. 1. Freeze-Thaw Instability: Repeated temperature cycles can promote the formation of micro-aggregates that serve as nucleation points for precipitation.[11] 2. Moisture Contamination: If the stock solvent (DMSO/DMF) was not anhydrous or the vial was not sealed properly, absorbed water can significantly reduce the reagent's solubility over time.[8] 3. Concentration Limit: The stock may have been prepared at a concentration too close to its saturation limit in the organic solvent.1. Aliquot Stocks: Prepare and store single-use aliquots to eliminate freeze-thaw cycles.[10] 2. Use Anhydrous Solvents: Always use high-quality, anhydrous-grade DMSO or DMF for preparing stock solutions. Store with desiccant. 3. Attempt to Redissolve: Before use, warm the vial to room temperature. Briefly vortex and sonicate in a water bath for 2-5 minutes. If the precipitate does not redissolve, it may be necessary to centrifuge the tube and use the supernatant, titrating its concentration carefully.

Part 3: Recommended Experimental Protocol

This protocol provides a robust methodology for preparing and using Carboxyrhodamine 110 PEG4-DBCO to minimize precipitation.

Objective: To prepare a stable stock solution and a working solution for labeling an azide-modified protein in PBS.

Materials:

  • Carboxyrhodamine 110 PEG4-DBCO (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Water bath sonicator

  • Microcentrifuge

Procedure:

Step 1: Preparing the High-Concentration Stock Solution (10 mM)

  • Allow the vial of lyophilized Carboxyrhodamine 110 PEG4-DBCO to equilibrate to room temperature for at least 15 minutes before opening to prevent moisture condensation.[8]

  • Add the required volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Vortex the vial vigorously for 1-2 minutes until the powder is fully dissolved. The solution should be clear.

  • Troubleshooting: If dissolution is slow, briefly sonicate the vial in a room temperature water bath for 3-5 minutes.

  • Aliquot the 10 mM stock solution into single-use, low-binding tubes. Store these aliquots at -20°C, protected from light and moisture.

Step 2: Preparing the Aqueous Working Solution (Example: 100 µM in 10% DMSO/PBS)

  • Thaw one aliquot of the 10 mM stock solution.

  • In a separate tube, prepare the final dilution buffer. For this example, if your final volume is 100 µL, you would use 90 µL of PBS.

  • While vigorously vortexing the tube of PBS, slowly add 10 µL of the 10 mM stock solution.

  • Continue to vortex for another 30 seconds to ensure homogeneity. This gradual addition to a turbulent solution is the most critical step for preventing precipitation.

  • This working solution is now ready to be added to your reaction. Note that adding this to your sample will result in a final DMSO concentration that is diluted further. Calculate accordingly to ensure your final reaction conditions are appropriate for your biomolecules.

Step 3: Performing the Labeling Reaction

  • Add the required volume of the Carboxyrhodamine 110 PEG4-DBCO working solution to your azide-modified biomolecule solution.

  • It is best practice to add the dye to the protein solution, not the other way around.

  • Incubate the reaction according to your established protocol, typically for 1-4 hours at room temperature or overnight at 4°C, protected from light.

Part 4: Understanding the Mechanism of Precipitation

The precipitation of Carboxyrhodamine 110 PEG4-DBCO in aqueous media is driven by fundamental physicochemical principles:

  • Hydrophobic Effect: Water molecules tend to form ordered "cages" around nonpolar solutes. This is an entropically unfavorable state. To minimize this ordering and increase the overall entropy of the system, nonpolar molecules (like the DBCO and rhodamine moieties) aggregate together, effectively expelling the water molecules. This aggregation is the macroscopic phenomenon we observe as precipitation.

  • π-Stacking: The large, planar aromatic structure of the Carboxyrhodamine 110 dye is prone to π-π stacking interactions. In an aqueous environment, these attractive forces between dye molecules can contribute to the formation of aggregates, which can become large enough to precipitate.[14]

  • Insufficient Solubilizing Groups: The single carboxylic acid group and the short PEG4 linker provide limited hydrophilicity to counteract the powerful hydrophobic forces exerted by the rest of the molecule.[15][] Longer PEG chains are known to create a more substantial hydration shell around a hydrophobic core, significantly improving aqueous solubility.[2][4] The PEG4 linker in this reagent represents a compromise between solubility and maintaining a small molecular footprint.

By understanding these driving forces, the rationale behind the troubleshooting steps—using co-solvents to disrupt hydrophobic interactions and modifying handling techniques to avoid nucleation of aggregates—becomes scientifically clear.

References

  • Interchim. (n.d.). DBCO reagents for « Click Chemistry ». Retrieved from [Link]

  • Nanocs. (n.d.). DBCO-PEG4-NHS. Retrieved from [Link]

  • Jena Bioscience. (n.d.). 5/6-Carboxyrhodamine 110-PEG3-Azide. Retrieved from [Link]

  • Programming Hydrogel Mechanics via Sequence-Controlled Polymerization Using Peptide Self-Assembly. (2026). ACS Publications. Retrieved from [Link]

  • National Plant Diagnostic Network. (n.d.). Best Practices for Ordering and Handling qPCR Probes. Retrieved from [Link]

  • Pasut, G., & Veronese, F. M. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 513-527. Retrieved from [Link]

  • Valm, A. M. (2019). Get Closer to the World of Contact Sites: A Beginner's Guide to Proximity-Driven Fluorescent Probes. Cells, 8(10), 1225. Retrieved from [Link]

  • LICORbio. (2024). Troubleshooting | Fluorescence: Detection. Retrieved from [Link]

  • Jena Bioscience. (2011). Fluorescent Probes Manual. Retrieved from [Link]

  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (2025). Journal of Controlled Release. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]

  • Immuno-Fluorescence Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Sureau, F., Mory, J., & Morliere, P. (1993). Intracellular accumulation of rhodamine 110 in single living cells. Journal of Photochemistry and Photobiology B: Biology, 20(2-3), 133-140. Retrieved from [Link]

  • Kingscote Chemicals. (2021). Understanding Fluorescent Dyes. Retrieved from [Link]

  • SINOPEG. (2024). PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy. Retrieved from [Link]

Sources

Quenching unreacted DBCO groups after fluorescent labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sticky" DBCO Problem

Why this matters: Dibenzocyclooctyne (DBCO) is the workhorse of copper-free click chemistry (SPAAC). However, the very feature that makes it reactive—the strained cyclooctyne ring—is inherently hydrophobic .

The Technical Failure Mode: If unreacted DBCO groups remain on your biomolecule (e.g., antibody, peptide, or nanoparticle) after labeling, they act as "sticky" hydrophobic patches. These patches bind non-specifically to:

  • Serum Albumin (BSA/HSA): Leading to high background in flow cytometry or Western blots.

  • Cell Membranes: Causing high background in imaging.

  • Each other: Leading to protein aggregation and precipitation.

The Solution: "Quenching" in this context does not just mean stopping the reaction; it means chemical capping . You must convert the hydrophobic DBCO into a hydrophilic triazole using an azide-containing small molecule.

Module 1: The Quenching Protocol

Phase 1: Selecting the Right Quencher

Do not use a "one size fits all" approach. Select your quencher based on your downstream application.

Quencher AgentChemical NatureBest For...Contraindications
Sodium Azide (

)
Inorganic saltFixed cells, bead-based assays, purified proteins.Toxic to live cells. Inhibits cytochrome c oxidase. Do not use for metabolic tracking.
Azido-PEG-Amine (e.g.,

)
Hydrophilic organic moleculeLive cell imaging , reducing aggregation, increasing solubility.Slightly more expensive.
3-Azido-1-propanol Small organic moleculeGeneral chemical capping where PEGylation is unwanted.Volatile/flammable (handle in fume hood).
Phase 2: The "Capping" Workflow

Standard Operating Procedure (SOP) for post-labeling quenching.

Reagents:

  • Target Sample: Your DBCO-labeled biomolecule (post-reaction).[1]

  • Quencher Stock: 100 mM Sodium Azide (in water) OR 100 mM Azido-PEG-Amine (in DMSO/Water).

Step-by-Step:

  • Calculate Equivalents: You need a molar excess of the quencher relative to the estimated residual DBCO groups.

    • Recommendation: Use 5–10 molar equivalents of Azide over the estimated DBCO content.

  • Incubation:

    • Add the Quencher Stock to the sample.

    • Incubate for 15–30 minutes at Room Temperature (20–25°C) .

    • Note: SPAAC kinetics are slower than NHS-ester reactions. Do not shorten this time.

  • Purification (Conditional):

    • If using Sodium Azide: You must desalting/dialyze if the sample will be used on live cells.

    • If using Azido-PEG: Purification is optional if the small excess of PEG-Azide does not interfere with downstream binding (it usually doesn't).

Module 2: Troubleshooting & Diagnostics

Scenario A: High Background in Fluorescence Microscopy

Symptom: You see a "haze" over the entire slide or non-specific punctate staining in the cytoplasm, even in negative controls. Root Cause: Unreacted DBCO groups are binding to intracellular membranes or BSA in the blocking buffer. Fix:

  • Switch Quencher: If you used Sodium Azide, switch to Azido-PEG-Amine . The PEG chain adds a hydration shell around the previously hydrophobic DBCO site, preventing it from sticking to membranes.

  • Check Albumin: Are you blocking with BSA? DBCO binds BSA. Quench the DBCO before adding the antibody to the BSA-containing buffer.

Scenario B: Sample Precipitation

Symptom: Your protein solution turns cloudy after DBCO labeling. Root Cause: "Over-labeling" created too many hydrophobic DBCO domains, causing the proteins to aggregate (micelle formation). Fix:

  • Immediate Quench: Add Azido-PEG-Amine immediately. The conversion to triazole-PEG restores solubility.

  • Reduce DOL: In future experiments, aim for a Degree of Labeling (DOL) of < 4 DBCO groups per IgG antibody.

Scenario C: "Tris" Didn't Work

Symptom: You added Tris to stop the reaction, but the DBCO is still active. Root Cause: Common Misconception. Tris contains an amine. Amines quench NHS esters (the linker end), not DBCO (the click end). Fix: You must use an Azide to quench DBCO. Tris does nothing to the cyclooctyne ring.

Module 3: Visualization (Logic & Pathways)

Figure 1: The DBCO Hydrophobicity Management Workflow

This diagram illustrates the decision logic for selecting a quencher to prevent non-specific binding.[1][2]

DBCO_Quenching_Logic Start Start: DBCO-Labeled Sample Check_Live Is the sample for LIVE cells? Start->Check_Live Use_PEG Use Azido-PEG-Amine (Increases Solubility) Check_Live->Use_PEG Yes Use_NaN3 Use Sodium Azide (NaN3) (Cost Effective) Check_Live->Use_NaN3 No Live_Yes YES Incubate_PEG Incubate 30 min @ RT Use_PEG->Incubate_PEG Result_Live Result: Hydrophilic Triazole (Low Background) Incubate_PEG->Result_Live Live_No NO Incubate_NaN3 Incubate 15-30 min @ RT Use_NaN3->Incubate_NaN3 Purify REQUIRED: Desalt/Dialysis (Remove Toxic NaN3) Incubate_NaN3->Purify Result_Fixed Result: Capped DBCO (Stable Reagent) Purify->Result_Fixed

Caption: Decision matrix for selecting the appropriate quenching agent based on downstream biological applications.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Tris or Glycine to quench DBCO? A: No. Tris and Glycine are amine-containing buffers. They are used to quench unreacted NHS esters (often found on the other end of a DBCO crosslinker).[2][3] They have zero reactivity toward the DBCO group itself. If you only add Tris, your DBCO is still active and sticky [1].

Q2: Why does my DBCO-labeled antibody stick to BSA blocking buffer? A: Serum albumin (BSA/HSA) has high-affinity hydrophobic binding pockets (designed to carry fatty acids in blood). The DBCO ring mimics these fatty structures. If you do not quench the DBCO with an azide, the albumin will coat your antibody, blocking its antigen-binding site or causing high background [2].

Q3: How fast is the quenching reaction? A: The reaction between DBCO and an azide is fast (


), but not instantaneous. At the micromolar concentrations typical of labeling reactions, you need at least 15–30 minutes  to ensure >95% quenching. Do not rush this step [3].

Q4: I am doing metabolic labeling (e.g., Azide-Sugar on cells + DBCO-Dye). Do I need to quench? A: In this specific direction (Cells-Azide + DBCO-Dye), you typically wash away the excess DBCO-Dye rather than quenching it. However, if you cannot wash (e.g., real-time imaging), adding a competing soluble azide is not recommended as it won't remove the dye already stuck to the membrane. Instead, use sulfonated DBCO dyes (sulfo-DBCO) which are less hydrophobic and require less washing [4].

References

  • BenchChem. (2025).[4] An In-depth Technical Guide to DBCO-Azide Click Chemistry. Retrieved from

  • Simon, M. et al. (2012). Facile quenching and spatial patterning of cyclooctynes via strain-promoted alkyne–azide cycloaddition. Bioconjugate Chemistry.[1][2][3][4][5][6]

  • BroadPharm. (2022). DBCO Azide Ligation Protocol & Kinetics.[7] Retrieved from

  • Thermo Fisher Scientific. (2024). Background in Fluorescence Imaging: Troubleshooting Guide. Retrieved from

Sources

Technical Support Center: Troubleshooting Weak Carboxyrhodamine 110 Signals in Fixed Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Fluorophore

Before we troubleshoot, we must ground our approach in the photophysics of Carboxyrhodamine 110 (CR110) . Unlike Fluorescein (FITC), which suffers from rapid photobleaching and pH sensitivity (pKa ~6.4), CR110 is exceptionally photostable and retains high fluorescence intensity even in acidic environments (pKa < 4.0).

Key Insight: If your CR110 signal is weak, it is rarely due to pH quenching or photobleaching. It is almost invariably a chemical accessibility or retention issue.

The following guide breaks down the failure modes based on your specific application: Click Chemistry (EdU) , Enzymatic Assays (Caspase) , or Immunofluorescence .

Part 1: Diagnostic Decision Tree

Use this logic flow to identify the root cause of your signal loss.

TroubleshootingFlow Start Start: Weak CR110 Signal AppType What is your Application? Start->AppType Click Click Chemistry (EdU Proliferation) AppType->Click EdU Labeling Enzyme Enzymatic Assay (Caspase/Protease) AppType->Enzyme Substrate Cleavage IHC Immunofluorescence (Antibody Conjugate) AppType->IHC Antibody Stain CuOx Issue: Cu(I) Oxidation Click->CuOx Reagent Color is Blue? DNA Issue: DNA Accessibility Click->DNA High Background? Washout Issue: Fluorophore Washout (Leakage after Lysis) Enzyme->Washout Fixed AFTER Staining DeadEnz Issue: Fixation before Cleavage Enzyme->DeadEnz Fixed BEFORE Staining Masking Issue: Epitope Masking (Over-fixation) IHC->Masking Nuclear Target? Filter Issue: Filter Mismatch (Check Bandwidth) IHC->Filter Microscope Setup

Figure 1: Diagnostic logic flow for identifying the root cause of weak CR110 fluorescence based on experimental context.

Part 2: Scenario-Specific Troubleshooting

Scenario A: Click Chemistry (EdU Assays)

Context: You are detecting DNA synthesis using EdU and a CR110-Azide.

The Problem: The "Click" reaction (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) is highly sensitive to the oxidation state of copper. The Symptom: Cells are present (visible in DAPI), but CR110 signal is non-existent or patchy.

Question Root Cause Analysis Corrective Action
Is your reaction buffer blue? Copper Oxidation. The catalyst must be Cu(I), which is clear. If the buffer turns blue, it contains Cu(II), which is inactive. This happens if the reducing agent (Ascorbate) is old or oxidized.Prepare Fresh Ascorbate. Never store dissolved ascorbate. Make it fresh immediately before use. If the solution is not colorless, the reaction will fail.
Did you use standard GFP settings? Filter Mismatch. While CR110 is similar to FITC, its emission peak is narrow. Old FITC filters with wide bandpasses may capture autofluorescence, reducing the Signal-to-Noise Ratio (SNR).Check Filter Sets. Ensure your emission filter covers 520–530 nm .
Did you fix with Glutaraldehyde? Autofluorescence. Glutaraldehyde induces high green autofluorescence that competes with CR110, making the specific signal appear "washed out" or low contrast.Switch to Formaldehyde. Use 3.7–4% Paraformaldehyde (PFA). If Glutaraldehyde is required, quench with NaBH₄.

Critical Protocol Note: The copper catalyst can degrade fluorophores like Phalloidin or GFP. If you are multiplexing, perform the Click reaction first , then stain with Phalloidin or antibodies.

Scenario B: Enzymatic Assays (Caspase/Protease)

Context: You are using a bis-amide CR110 derivative (e.g., (CR110)2) to detect apoptosis.

The Problem: The physics of retention. The Symptom: Signal was bright in live cells but disappeared after fixation.

Q: Why did my signal vanish after I fixed the cells? A: This is the "Leakage Effect."

  • Mechanism: In live cells, the enzyme cleaves the non-fluorescent bis-amide substrate, releasing free CR110.

  • The Flaw: Free CR110 is a small, somewhat polar molecule. When you fix and permeabilize (especially with Triton X-100 or methanol), you punch holes in the membrane. Unless the CR110 is covalently bound to a macromolecule, it diffuses out of the cell within seconds.

The Solution:

  • Do not fix after staining if possible. Image live.

  • If you must fix: You cannot use standard CR110 substrates. You must use a fixable analog (often containing a chloromethyl ketone or similar reactive group that binds the enzyme) or an antibody-based detection method for the active caspase form, rather than the substrate product.

Scenario C: Immunofluorescence (Antibody Conjugates)

Context: You are using a secondary antibody conjugated to CR110.

The Problem: Steric hindrance or cross-linking. The Symptom: Weak signal specifically in the nucleus or dense structures.

Q: I am staining a nuclear target (e.g., Ki-67). Why is the cytoplasm bright but the nucleus dim? A: CR110 is often conjugated to antibodies with a high Degree of Labeling (DOL). However, the issue is likely permeabilization .

  • Formaldehyde Cross-linking: PFA creates a meshwork of proteins. If the target is deep in the nucleus (DNA-bound), the antibody may not penetrate.

  • Protocol Adjustment:

    • Increase permeabilization time (0.5% Triton X-100 for 20 mins).

    • Perform an Antigen Retrieval step (Citrate buffer, pH 6.0, 95°C for 10-20 mins) to break cross-links and expose the epitope.

Part 3: Optimized "Rescue" Protocol for Click-iT EdU

If you have weak signal in an EdU assay, use this optimized workflow to maximize Cu(I) efficiency and dye retention.

Reagents Required:

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100[1]

  • Fresh Sodium Ascorbate (crystalline)

  • Copper (II) Sulfate (CuSO₄)

  • CR110-Azide

Step-by-Step Workflow:

  • Fixation: Incubate cells in 4% PFA for 15 minutes at Room Temperature (RT).

    • Why: 15 mins is optimal. >30 mins over-crosslinks; <10 mins allows cell lysis during permeabilization.

  • Wash: 2x with 3% BSA in PBS.

  • Permeabilization: Incubate in 0.5% Triton X-100 for 20 minutes .

    • Why: Essential for the azide to reach nuclear DNA.

  • The "Rescue" Reaction Cocktail (Prepare IMMEDIATELY before use):

    • Add ingredients in this exact order to prevent precipitation:

      • PBS (Buffer)[2]

      • CuSO₄ (Catalyst source)

      • CR110-Azide (Fluorophore)

      • Sodium Ascorbate (The Trigger) - Add last.

    • Technical Check: The solution should be colorless. If it turns brown/yellow, the copper precipitated. If blue, the ascorbate is dead.

  • Incubation: 30 minutes at RT, protected from light.

  • Wash: 1x with PBS containing 0.05% Tween-20.

    • Why: Tween helps remove non-specifically bound dye, improving SNR.

Part 4: Quantitative Comparison of Fluorophores

If CR110 continues to fail, consider if it is the right tool. Compare its properties to alternatives.

FeatureCarboxyrhodamine 110FITC (Fluorescein)Alexa Fluor 488
Excitation/Emission 502 / 524 nm490 / 525 nm490 / 525 nm
Photostability High Low (Bleaches in seconds)High
pH Sensitivity (pKa) 3.0 (Stable) 6.4 (Quenched in acid)4.5 (Stable)
Quantum Yield 0.92 0.790.92
Fixation Retention Variable (Leakage risk if free)PoorExcellent (if conjugated)

References

  • Johnson, I. & Spence, M.T.Z. (2010). Molecular Probes Handbook, A Guide to Fluorescent Probes and Labeling Technologies, 11th Edition. Thermo Fisher Scientific.

  • Panchuk-Voloshina, N. et al. (1999).[3] "Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates."[3] Journal of Histochemistry & Cytochemistry, 47(9), 1179-1188.[3]

  • Buck, S.B. et al. (2008). "Detection of S-phase cell cycle progression using 5-ethynyl-2'-deoxyuridine incorporation with click chemistry." BioTechniques, 44(7), 927-929.

  • Thermo Fisher Scientific. "Click-iT® EdU Imaging Kits User Guide."

Sources

Technical Support Center: Carboxyrhodamine 110 PEG4-DBCO & Fixation Compatibility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

Carboxyrhodamine 110 PEG4-DBCO is a premium, high-performance probe designed for copper-free click chemistry (Strain-Promoted Azide-Alkyne Cycloaddition, or SPAAC).

To successfully integrate this probe into fixed-cell imaging, you must understand the interplay between the three functional components and your fixation chemistry:

  • Fluorophore (Carboxyrhodamine 110): A photostable, pH-insensitive green emitter (Ex/Em: 501/526 nm). Unlike FITC, it does not quench significantly in acidic mounting media, but it overlaps spectrally with aldehyde-induced autofluorescence .

  • Linker (PEG4): Increases water solubility and reduces steric hindrance, crucial for penetrating fixed/permeabilized networks.

  • Reactive Group (DBCO): A strained alkyne that reacts specifically with azides without a copper catalyst.[1][2] While robust, DBCO can be degraded by prolonged exposure to active aldehydes or thiols.

Experimental Strategy: The "When" and "How"

The most common failure mode is not chemical incompatibility, but improper sequencing . Use the following decision matrix to determine if you should label before or after fixation.

Visualization: Workflow Decision Tree

labeling_workflow Start Experimental Goal TargetType Where is the Target? Start->TargetType Live Live Cell Dynamics? TargetType->Live Surface / Membrane PostFix PATH B: Post-Fixation Labeling (Recommended for Intracellular) TargetType->PostFix Intracellular / Nuclear PreFix PATH A: Pre-Fixation Labeling (Recommended for Surface/Live) Live->PreFix Yes (Tracking) Live->PostFix No (End-point) PreFixDesc 1. Incubate Live Cells with Probe 2. Wash 3. Fix (PFA) 4. Image PreFix->PreFixDesc PostFixDesc 1. Fix (PFA) 2. Permeabilize 3. Click Reaction (Overnight) 4. Wash & Image PostFix->PostFixDesc

Figure 1: Decision matrix for determining the optimal sequence of fixation and labeling. Path A preserves live-cell dynamics; Path B ensures access to intracellular compartments.

Troubleshooting & FAQs

Q1: Can I use Glutaraldehyde for fixation with this probe?

Strictly No (unless quenched).

  • The Mechanism: Glutaraldehyde is a dialdehyde that forms Schiff bases with cellular amines. These structures are highly autofluorescent in the green channel (500-550 nm) , which is exactly where Carboxyrhodamine 110 emits.

  • The Result: You will see high background noise that makes specific signal indistinguishable.

  • The Fix: If you must use Glutaraldehyde (e.g., for EM correlation), you must treat samples with a quenching agent like 0.1% Sodium Borohydride (NaBH₄) or commercially available quenchers (e.g., TrueVIEW®) before imaging [1, 2].

Q2: Does Paraformaldehyde (PFA) destroy the DBCO group?

Generally, no. [3]

  • Nuance: DBCO is stable in 2-4% PFA for standard fixation times (15-30 mins). However, DBCO can react with free thiols (cysteines) over long periods.

  • Recommendation: If performing Post-Fixation Labeling , fix the cells first, wash away the PFA thoroughly (quench residual aldehydes with Glycine or Tris), and then introduce the CR110-PEG4-DBCO. Do not incubate the probe in the fixative.

Q3: I see no signal. Did the fixation kill the reaction?

Likely not the fixation itself. Check these factors:

  • Steric Hindrance: Even with PEG4, the probe is bulky. If your azide-tagged target is buried in a protein complex, the DBCO may not reach it. Try increasing permeabilization time.

  • Copper Contamination: Did you accidentally add copper? This is a copper-free probe.[4] Copper can sometimes precipitate or cause side reactions if not chelated, though it's less critical here than in CuAAC.

  • Azide Stability: Metabolic azides can be metabolized or excreted if cells are kept alive too long after pulsing.

Q4: Methanol vs. PFA: Which is better?
  • PFA (Paraformaldehyde): Preferred. It crosslinks proteins and retains soluble targets better.

  • Methanol/Ethanol: These are precipitating fixatives.[5] They can extract lipid-linked azides or wash away soluble azide-tagged metabolites before they are clicked. Only use alcohols if your target is strictly cytoskeletal or nuclear and insoluble.

Quantitative Comparison of Fixatives

FixativeCompatibility with CR110Autofluorescence RiskPermeabilizationBest Use Case
4% PFA High LowRequires Triton X-100General Immunofluorescence, Soluble Proteins
Glutaraldehyde Low Very High (Green) Requires Triton X-100Electron Microscopy (requires quenching)
Methanol (Ice Cold) MediumLowAuto-permeabilizesCytoskeletal targets; may extract lipids
Formalin (NBF) HighLow-MediumRequires Triton X-100Tissue sections (IHC)

Master Protocol: Post-Fixation Labeling

Designed for intracellular targets in adherent cells.

Reagents
  • Fixative: 4% Paraformaldehyde (PFA) in PBS (freshly prepared).

  • Permeabilization: 0.25% Triton X-100 in PBS.

  • Probe: Carboxyrhodamine 110 PEG4-DBCO (Stock: 10 mM in DMSO).

  • Blocking/Wash: 3% BSA in PBS.

Step-by-Step
  • Metabolic Labeling: Incubate cells with the azide-tagged precursor (e.g., Azidohomoalanine) as per your experimental design.

  • Wash: Rinse cells 2x with warm PBS to remove excess azide.

  • Fixation: Add 4% PFA for 15 minutes at Room Temperature (RT).

    • Scientist Note: Do not over-fix. 15 mins is usually sufficient.

  • Wash & Quench: Wash 3x with PBS. Optional: Incubate with 100 mM Glycine or Tris (pH 7.4) for 10 mins to quench unreacted aldehydes.

  • Permeabilization: Incubate with 0.25% Triton X-100 in PBS for 10-15 minutes at RT.

  • Blocking: Incubate with 3% BSA in PBS for 30 minutes.

  • Click Reaction (The Critical Step):

    • Dilute CR110-PEG4-DBCO to 10–50 µM in the Blocking Buffer.

    • Incubate for 1 hour at RT or Overnight at 4°C (protected from light).

    • Scientist Note: Overnight incubation often yields higher signal-to-noise for intracellular targets by allowing slower diffusion.

  • Wash: Wash 3x (10 mins each) with PBS containing 0.1% Tween-20 to remove unbound probe.

  • Imaging: Mount in antifade media (e.g., ProLong Diamond) and image using standard FITC/GFP settings (Ex 488 / Em 525).

Mechanism of Action

Visualization: The SPAAC Reaction in Fixed Tissue

spaac_mechanism cluster_fixation Fixed Cellular Environment Azide Azide-Tagged Biomolecule (In Cell) Complex Transition State (Strained Ring) Azide->Complex Diffusion Probe CR110-PEG4-DBCO (The Probe) Probe->Complex Strain Energy Product Stable Triazole Conjugate (Fluorescent) Complex->Product Ring Release (No Copper)

Figure 2: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism.[1][2] The reaction relies on the ring strain of the DBCO group, allowing it to proceed in fixed environments without toxic catalysts.[2]

References

  • Vector Laboratories. (2023).[6] Tips to Minimize Autofluorescence. FluoroFinder. [Link]

  • J. Baschong et al. (2001). Control of autofluorescence of archival formaldehyde-fixed, paraffin-embedded tissue in confocal laser scanning microscopy. Journal of Histochemistry & Cytochemistry. [Link]

Sources

Technical Support Center: Preventing Photobleaching of Carboxyrhodamine 110 (CR110)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Live-Cell Time-Lapse Imaging for Carboxyrhodamine 110

Executive Summary

Carboxyrhodamine 110 (CR110), often utilized as the fluorogenic leaving group in caspase substrates (e.g., (z-DEVD)₂-R110) or as a stable conjugation label (Rhodamine Green™), offers superior photostability and pH insensitivity compared to Fluorescein (FITC).[1][2] However, in long-duration time-lapse experiments, it remains susceptible to oxidative photobleaching.

This guide addresses the photochemical kinetics of CR110 bleaching and provides a multi-layered defense strategy involving photon budget management , media engineering , and hardware optimization .

Part 1: The Physics of Bleaching (Hardware & Acquisition)

Q: I am using a standard FITC filter set. Is this contributing to my signal loss? A: Likely, yes. While CR110 is spectrally similar to FITC (Ex/Em: ~502/524 nm), standard FITC filters often have wide excitation bands (470/40 nm) that expose the sample to unnecessary high-energy photons.

Optimization Strategy:

  • Excitation: Switch to a narrow-band excitation filter (e.g., 485/20 nm) . CR110 has a sharp absorption peak; exciting at the peak with narrower bandwidth reduces total photon flux while maintaining signal.

  • Emission: Ensure your emission filter is centered at 525/30 nm . Avoid long-pass filters which collect autofluorescence and scatter, reducing the Signal-to-Noise Ratio (SNR) and forcing you to increase exposure time (and thus bleaching).

Q: How do I calculate the "Photon Budget" for my CR110 experiment? A: The photon budget is the total number of photons a fluorophore can emit before destruction. To maximize this in time-lapse:

  • Pulsed Illumination: Trigger your light source (LED/Laser) only during the camera exposure time. Continuous illumination between frames is the #1 cause of "dark" bleaching.

  • Binning: Use 2x2 binning on your camera. This increases sensitivity by 4x, allowing you to reduce excitation intensity by 75%, significantly extending dye life.

Table 1: CR110 vs. Common Green Fluorophores

FeatureCarboxyrhodamine 110 (CR110)Fluorescein (FITC)Alexa Fluor® 488
Excitation/Emission 502 / 524 nm490 / 525 nm490 / 525 nm
Photostability High (Superior to FITC)LowVery High
pH Sensitivity Stable (pH 4–9) Quenched < pH 7Stable (pH 4–10)
Primary Risk ROS-mediated oxidationpH fluctuations & BleachingBleaching (slow)
Part 2: The Chemistry of Bleaching (Media & Environment)

Q: My cells are healthy, but the CR110 signal fades within 30 minutes. Is it the dye or the media? A: It is likely the media. Standard culture media (DMEM/RPMI) contain Riboflavin (Vitamin B2) and Pyridoxal , which act as potent photosensitizers. Upon 488 nm excitation, they generate Reactive Oxygen Species (ROS) that destroy CR110 molecules.

Protocol: Engineering "Bleach-Free" Imaging Media

  • Step 1: Use a commercially available "Live Cell Imaging Solution" or prepare phenol red-free, riboflavin-free DMEM.

  • Step 2: Add an ROS Scavenging System .

    • Commercial: ProLong™ Live Antifade Reagent (enzyme-based, non-toxic).

    • Lab-Made (Trolox System): Add 100 µM Trolox (water-soluble Vitamin E analogue) + 0.5 mM Ascorbic Acid .

    • Note: Trolox repairs the oxidized fluorophore state, while Ascorbic Acid scavenges free radicals.

Q: Can I use standard antifade mountants (e.g., VECTASHIELD, ProLong Gold) for live cells? A: NO. These are designed for fixed cells. They often contain high concentrations of glycerol or PVA that will induce osmotic shock and kill live cells immediately. Only use antifades explicitly labeled "Live Cell" or the Trolox/Ascorbic acid method.

Part 3: Visualization of Bleaching Pathways

The following diagram illustrates the mechanistic pathways of fluorescence versus photobleaching and where specific interventions (Trolox, Pulsed Light) act to block destruction.

PhotobleachingMechanism GroundState Ground State (S0) ExcitedState Excited State (S1) GroundState->ExcitedState Excitation (502 nm) ExcitedState->GroundState Relaxation Fluorescence Fluorescence Emission (524 nm) ExcitedState->Fluorescence Emission TripletState Triplet State (T1) (Reactive Intermediate) ExcitedState->TripletState Intersystem Crossing SingletOxygen Singlet Oxygen (¹O₂) ROS Generation TripletState->SingletOxygen Energy Transfer to O₂ Bleached Photobleached Product (Non-Fluorescent) SingletOxygen->Bleached Oxidation of Dye Trolox Intervention: Trolox/Ascorbic Acid Trolox->TripletState Quenches T1 State PulsedLight Intervention: Pulsed Illumination PulsedLight->ExcitedState Reduces T1 Accumulation

Caption: Figure 1. Photophysical pathway of CR110 bleaching. Interventions (Blue) prevent the transition to the destructive Triplet State or neutralize ROS.

Part 4: Advanced Troubleshooting & Experimental Design

Q: I am using a CR110-based Caspase-3 substrate (e.g., (z-DEVD)₂-R110). The signal increases initially but then plateaus or drops. Is this bleaching or enzyme inhibition? A: This is a critical distinction.

  • Scenario A (Bleaching): Signal drops after reaching a peak, following a decay curve typical of first-order kinetics.

  • Scenario B (Substrate Depletion/Hydrolysis): Signal plateaus.

  • Scenario C (The "Bis-Amide" Effect): CR110 substrates are often bis-amides (two peptide chains attached). The molecule is non-fluorescent until both chains are cleaved.

    • Issue: If kinetics are slow, you may have an accumulation of mono-substituted (partially cleaved) intermediates which have lower quantum yield.

    • Solution: Use Asymmetric substrates (one peptide, one blocking group) for linear kinetics, or ensure enzyme concentration is not limiting.

Q: Protocol for Assessing Photostability (The "Bleach Test") Before running a 24-hour experiment, validate your setup:

  • Prepare: Live cells stained with CR110 (or a stable control like Alexa 488).

  • Acquire: Take 100 consecutive images at your intended exposure settings (no delay).

  • Analyze: Plot Mean Fluorescence Intensity (MFI) vs. Frame Number.

  • Threshold: If intensity drops by >10% within the first 20 frames, your excitation power is too high.

    • Action: Lower LED power, increase camera gain, or switch to 2x2 binning.

References
  • Bogdanov, A. M., et al. (2012).[3] Anti-Fading Media for Live Cell GFP Imaging. PLOS ONE. Retrieved from [Link]

  • Keyence. (n.d.). How to Minimize Photobleaching in Fluorescence Microscopy. Retrieved from [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison of Carboxyrhodamine 110 PEG4-DBCO and Alexa Fluor 488 DBCO for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the precise art of cellular imaging and drug development, the choice of a fluorescent probe is paramount. In the realm of bioorthogonal chemistry, where selective labeling of biomolecules in their native environment is the goal, dibenzocyclooctyne (DBCO)-functionalized fluorophores are indispensable tools. Among the green-emitting dyes, Carboxyrhodamine 110 (CR110) PEG4-DBCO and Alexa Fluor 488 DBCO have emerged as popular choices. This guide provides an in-depth, evidence-based comparison of these two fluorophores, with a critical focus on photostability—a key determinant of experimental success in fluorescence microscopy.

At a Glance: Key Spectroscopic and Photophysical Properties

A fundamental understanding of a fluorophore's spectral characteristics is the first step in experimental design. Both CR110 and Alexa Fluor 488 are well-suited for excitation by the common 488 nm laser line, making them compatible with a wide range of fluorescence microscopes and flow cytometers.

PropertyCarboxyrhodamine 110 PEG4-DBCOAlexa Fluor 488 DBCO
Excitation Maximum (λex) ~499-502 nm[1][2][3]~495-499 nm[4][5][6]
Emission Maximum (λem) ~524-527 nm[1][2][3]~519-520 nm[4][5][6]
Molar Extinction Coefficient (ε) ~74,000 - 76,000 M⁻¹cm⁻¹[2][7][8]~71,000 M⁻¹cm⁻¹[4]
Fluorescence Quantum Yield (Φ) Not explicitly stated for DBCO conjugate~0.92[4][6][9]
pH Sensitivity Insensitive between pH 4 and 10[1][10]Insensitive between pH 4 and 10[11][12][13]

Expert Insight: While the core spectral properties are similar, the slightly higher extinction coefficient of Carboxyrhodamine 110 suggests a greater efficiency in absorbing excitation light, which can contribute to overall signal brightness. The exceptionally high quantum yield of Alexa Fluor 488 is a well-established benchmark in the field, indicating that a large fraction of absorbed photons are converted into fluorescent emission.

The Decisive Factor: Photostability

Photobleaching, the irreversible loss of fluorescence upon exposure to light, is a critical limitation in fluorescence imaging. It dictates the duration of time-lapse experiments and the intensity of illumination that can be used. Several sources suggest that Carboxyrhodamine 110 and its derivatives exhibit superior photostability compared to many other green fluorescent dyes, including Alexa Fluor 488.[1][7][10][14]

Carboxyrhodamine 110 is described as a bright and highly photostable green-fluorescent probe.[10][15] For many applications, it is even preferred over Alexa Fluor® 488 due to its exceptional photostability and fluorescence insensitivity to pH.[14] Conversely, Alexa Fluor 488 is also renowned for its high photostability compared to older generation dyes like fluorescein.[11][12][13][16] It is often considered a gold standard for fluorescent labeling.[17]

The inclusion of a PEG4 linker in the Carboxyrhodamine 110 construct is designed to enhance solubility and stability, while the DBCO moiety facilitates copper-free click chemistry reactions.[18] These modifications can potentially influence the fluorophore's microenvironment and, consequently, its photostability.

Experimental Protocol for a Head-to-Head Photostability Comparison

This protocol outlines a robust methodology for quantifying and comparing the photobleaching rates of Carboxyrhodamine 110 PEG4-DBCO and Alexa Fluor 488 DBCO.

I. Sample Preparation
  • Conjugation: React Carboxyrhodamine 110 PEG4-DBCO and Alexa Fluor 488 DBCO with an azide-modified biomolecule of interest (e.g., a protein or oligonucleotide) in a suitable buffer (e.g., PBS, pH 7.4). Ensure a consistent dye-to-protein ratio for both fluorophores.

  • Purification: Remove unconjugated dye using an appropriate method, such as size-exclusion chromatography or dialysis.

  • Quantification: Determine the final protein concentration and the degree of labeling for both conjugates using UV-Vis spectrophotometry.

  • Immobilization: Immobilize the fluorescently labeled biomolecules on a glass coverslip. This minimizes movement and ensures that the same molecules are imaged over time. A common method is to use a biotinylated biomolecule and a streptavidin-coated surface.

  • Mounting: Mount the coverslip in an imaging buffer. For consistency, a standard buffer such as PBS should be used. To investigate the effect of the chemical environment, parallel experiments can be conducted with and without an antifade reagent (e.g., ProLong Gold or VECTASHIELD).

II. Imaging and Data Acquisition
  • Microscope Setup: Use a confocal or epifluorescence microscope equipped with a 488 nm laser and appropriate emission filters for green fluorescence.

  • Initial Imaging: For each field of view, acquire an initial image (t=0) using a low laser power to minimize photobleaching during this step.

  • Photobleaching Protocol: Continuously illuminate a defined region of interest (ROI) with a higher, constant laser power.

  • Time-Lapse Imaging: Acquire images of the illuminated ROI at regular intervals (e.g., every 5-10 seconds) for a set duration (e.g., 5-10 minutes) or until the fluorescence intensity has significantly decreased.

  • Control for Variability: Repeat the experiment for multiple ROIs and on at least three different samples for each fluorophore to ensure statistical significance.

III. Data Analysis
  • Intensity Measurement: For each time point, measure the mean fluorescence intensity within the photobleached ROI.

  • Background Subtraction: Subtract the mean background intensity from a region without fluorescent molecules.

  • Normalization: Normalize the fluorescence intensity at each time point to the initial intensity at t=0.

  • Photobleaching Curve: Plot the normalized fluorescence intensity as a function of time for both fluorophores.

  • Half-Life Determination: Calculate the time it takes for the fluorescence intensity to decrease to 50% of its initial value (t₁/₂). This provides a quantitative measure of photostability.

G cluster_prep Sample Preparation cluster_imaging Imaging & Data Acquisition cluster_analysis Data Analysis conjugation 1. Conjugate Dyes to Azide-Biomolecule purification 2. Purify Conjugates conjugation->purification quantification 3. Quantify Concentration & Degree of Labeling purification->quantification immobilization 4. Immobilize on Coverslip quantification->immobilization mounting 5. Mount in Imaging Buffer immobilization->mounting initial_image 1. Acquire Initial Image (Low Laser Power) mounting->initial_image Begin Imaging bleach 2. Continuous Illumination (High Laser Power) initial_image->bleach time_lapse 3. Acquire Time-Lapse Images bleach->time_lapse repeat 4. Repeat for Multiple ROIs & Samples time_lapse->repeat measure 1. Measure Mean Fluorescence Intensity repeat->measure Analyze Data background 2. Subtract Background measure->background normalize 3. Normalize to Initial Intensity background->normalize plot 4. Plot Photobleaching Curve normalize->plot half_life 5. Determine Half-Life (t½) plot->half_life

Caption: Experimental workflow for comparing the photostability of fluorescent dyes.

Interpreting the Results and Making an Informed Choice

The fluorophore that exhibits a longer fluorescence half-life (t₁/₂) under your specific experimental conditions is the more photostable option.

  • For long-term live-cell imaging or experiments requiring high-intensity illumination (e.g., super-resolution microscopy), the dye with superior photostability will be the clear choice, even if it is slightly less bright initially.

  • For endpoint assays or applications where imaging time is short and illumination intensity is low, initial brightness (a function of both extinction coefficient and quantum yield) may be a more critical factor.

The Chemical Logic Behind the Dyes

G CR110 Carboxyrhodamine 110 Core Rhodamine-based xanthene structure responsible for fluorescence and inherent photostability. PEG4 PEG4 Linker Improves aqueous solubility and reduces non-specific binding. CR110->PEG4 covalently linked to DBCO DBCO Moiety Enables copper-free 'click' reaction with azide-modified molecules. PEG4->DBCO covalently linked to Alexa488 Alexa Fluor 488 Core Sulfonated rhodamine derivative with enhanced brightness and photostability. DBCO2 DBCO Moiety Enables copper-free 'click' reaction with azide-modified molecules. Alexa488->DBCO2 covalently linked to

Caption: Molecular components of the fluorescent probes.

Carboxyrhodamine 110 is a rhodamine-based dye. The rigid xanthene core of rhodamines is inherently resistant to photobleaching. Alexa Fluor 488 is a sulfonated derivative of a rhodamine dye.[10] The sulfonation increases its hydrophilicity, which can reduce aggregation and self-quenching, thereby contributing to its brightness and photostability.[17] The specific chemical modifications that distinguish the Alexa Fluor series are proprietary, but they are designed to optimize photophysical properties.

Conclusion and Recommendations

Both Carboxyrhodamine 110 PEG4-DBCO and Alexa Fluor 488 DBCO are high-performance fluorescent probes suitable for a wide range of bioorthogonal labeling applications. While the existing literature suggests that Carboxyrhodamine 110 may offer superior photostability, the definitive choice for your research will depend on the specific demands of your experiment.

As a Senior Application Scientist, I strongly advocate for conducting a head-to-head comparison using the protocol outlined above. This empirical approach will provide you with the most reliable data to select the optimal reagent, ensuring the generation of high-quality, reproducible results.

References

  • Bitesize Bio. (2025, February 10). An Introduction to Alexa Dyes. Retrieved from [Link]

  • Dianova. (n.d.). Fluorescent Dyes for Secondary Antibodies. Retrieved from [Link]

  • Addgene Blog. (2017, June 8). Choosing the B(right)est Fluorescent Protein: Photostability. Retrieved from [Link]

  • Jena Bioscience. (n.d.). 5/6-Carboxyrhodamine 110-PEG 3 -Azide. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). Alexa Fluor® Dyes - Simply the Best and Brightest. Retrieved from [Link]

  • FluoroFinder. (n.d.). Alexa Fluor 488 Dye Profile. Retrieved from [Link]

  • Jena Bioscience. (n.d.). DBCO-PEG 4 -5/6-Carboxyrhodamine 110. Retrieved from [Link]

  • AxisPharm. (n.d.). Carboxyrhodamine 110-PEG4-DBCO. Retrieved from [Link]

Sources

A Comparative Guide to the pH Sensitivity of Carboxyrhodamine 110 and FITC for Biological Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent labeling, the choice of fluorophore is paramount to the success of an experiment. Beyond brightness and photostability, the sensitivity of a dye to its chemical environment, particularly pH, can be a critical determinant of data quality and interpretation. This guide provides an in-depth comparison of two widely used green-emitting fluorophores: Carboxyrhodamine 110 (CR110) and Fluorescein Isothiocyanate (FITC), with a specific focus on their pH sensitivity.

Introduction: The Critical Role of pH in Cellular Environments

The cellular landscape is a mosaic of microenvironments, each with a distinct and tightly regulated pH. From the neutral cytosol (pH ~7.2-7.4) to the acidic lumens of lysosomes (pH ~4.5-5.0), these pH gradients are fundamental to a vast array of biological processes, including enzyme activity, protein trafficking, and receptor-mediated endocytosis. Consequently, when employing fluorescent probes to interrogate these processes, understanding the fluorophore's response to pH is not merely a technical consideration but a prerequisite for accurate biological insight. An ideal fluorescent label for many applications should maintain its photophysical properties across a range of pH values to ensure that observed changes in fluorescence intensity are a true reflection of the biological event under investigation, not an artifact of environmental fluctuations.

Carboxyrhodamine 110 and FITC: An Overview

Carboxyrhodamine 110 (CR110) , also known as Rhodamine Green, is a member of the rhodamine family of dyes. It is recognized for its high quantum yield and exceptional photostability. Its carboxylic acid group allows for conjugation to primary amines on biomolecules.

Fluorescein Isothiocyanate (FITC) is a derivative of fluorescein, one of the most widely used fluorophores in biological research. The isothiocyanate group provides a reactive site for labeling proteins and other amine-containing molecules. While bright and readily available, FITC is notoriously sensitive to changes in pH.

Comparative Analysis of pH Sensitivity

The most striking difference between Carboxyrhodamine 110 and FITC lies in their fluorescence stability across varying pH levels.

Quantitative Comparison of Photophysical Properties
PropertyCarboxyrhodamine 110 (CR110)Fluorescein Isothiocyanate (FITC)
pH Sensitivity Largely insensitive in the pH range of 4-9[1]Highly sensitive; fluorescence decreases significantly in acidic conditions[2][3]
pKa Not applicable (stable fluorescence)~6.4[3]
Optimal pH Range 4.0 - 9.0>7.5
Excitation Max (nm) ~502 nm~495 nm
Emission Max (nm) ~524 nm~516 nm
Quantum Yield (Φ) High and stable across pH 4-9High at alkaline pH (~0.75-0.92), significantly lower at acidic pH[3]
Photostability HighModerate to low; prone to photobleaching[4]
Visualizing the Difference: Fluorescence vs. pH

Carboxyrhodamine 110 exhibits a stable fluorescence intensity across the biologically relevant pH range of 4 to 9. This insensitivity makes it a superior choice for applications where the probe may encounter varying pH environments, such as during cellular uptake and trafficking through endocytic pathways.

FITC , in contrast, displays a marked decrease in fluorescence as the pH drops below its pKa of approximately 6.4. At neutral to alkaline pH, the dianionic form of fluorescein predominates, which is highly fluorescent. As the environment becomes more acidic, protonation leads to the formation of the less fluorescent monoanionic, neutral, and cationic species[3]. This property, while disadvantageous for many labeling applications, makes FITC and its derivatives useful as pH indicators for measuring pH near neutrality. For instance, the fluorescence intensity of FITC-dextran has been shown to decrease by over 95% as the pH is reduced from 10 to 3.

The Chemical Basis of pH Sensitivity: A Structural Perspective

The differing pH sensitivities of CR110 and FITC are rooted in their distinct molecular structures.

FITC: A Tale of Protonation and Quenching

The fluorescence of FITC is intimately linked to the ionization state of its xanthene ring, which contains both a phenolic hydroxyl group and a carboxylic acid group.

Figure 1: pH-Dependent Ionization States of FITC. At alkaline pH, the dianionic form of FITC is highly fluorescent. As the pH decreases, protonation of the phenolic and carboxylic acid groups leads to less fluorescent and non-fluorescent species, respectively.

This equilibrium between different protonation states is the primary reason for FITC's pH sensitivity. In acidic environments, the protonated forms of the dye are less efficient at absorbing and emitting light, leading to a significant quenching of fluorescence.

Carboxyrhodamine 110: The Stability of the Spirolactam Ring

Rhodamine dyes, including CR110, exist in a pH-dependent equilibrium between a fluorescent, zwitterionic (open) form and a non-fluorescent, spirolactam (closed) form. However, for many rhodamine derivatives, including those based on Rhodamine 110, this equilibrium heavily favors the fluorescent open form across a broad pH range. The rigid, planar structure of the xanthene core in the open form is less susceptible to the protonation-induced changes that affect fluorescein. This structural stability is a key reason for the pH insensitivity of CR110 in the 4-9 pH range. Studies have shown that derivatives of Rhodamine 110 do not exhibit pH-dependent fluorescence, in contrast to derivatives of other rhodamines like Rhodamine B and Rhodamine 6G. This suggests that the specific substitutions on the xanthene core of Rhodamine 110 contribute to its remarkable pH stability.

CR110_Stability pH 4-9 Biologically Relevant pH (4-9) CR110_Stable Carboxyrhodamine 110 (Stable, Highly Fluorescent) pH 4-9->CR110_Stable Maintains Zwitterionic Form

Figure 2: Stability of Carboxyrhodamine 110. CR110 maintains its highly fluorescent zwitterionic structure across a broad, biologically relevant pH range.

Experimental Protocol: Determining the pH Sensitivity of a Fluorescent Dye

To empirically validate the pH sensitivity of a fluorescent dye, a spectrofluorometric pH titration is the standard method. This protocol provides a framework for such an analysis.

I. Materials and Reagents
  • Fluorescent Dye Stock Solution: 1 mM stock solution of the dye (e.g., Carboxyrhodamine 110 or FITC) in anhydrous DMSO.

  • Buffer System: A series of buffers covering the desired pH range (e.g., pH 3 to 10). A universal buffer system (e.g., a mixture of citrate, phosphate, and borate) can be used to ensure consistent ionic strength.

  • pH Meter: Calibrated pH meter for accurate pH measurement of buffer solutions.

  • Spectrofluorometer: Capable of measuring fluorescence excitation and emission spectra.

  • Quartz Cuvettes: For fluorescence measurements.

II. Experimental Workflow

pH_Titration_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_dye Prepare Dye Stock (1 mM in DMSO) dilute Dilute Dye in Buffers (Final concentration ~1 µM) prep_dye->dilute prep_buffers Prepare Buffers (e.g., pH 3-10) prep_buffers->dilute incubate Incubate Samples dilute->incubate measure Measure Fluorescence (Excitation/Emission Scan) incubate->measure plot Plot Fluorescence Intensity vs. pH measure->plot determine_pka Determine pKa (for pH-sensitive dyes) plot->determine_pka

Figure 3: Experimental Workflow for pH Titration. A systematic process for preparing samples, measuring fluorescence, and analyzing the data to determine the pH sensitivity of a fluorescent dye.

III. Step-by-Step Methodology
  • Prepare a series of buffer solutions covering the desired pH range (e.g., in 0.5 or 1.0 pH unit increments). Ensure the ionic strength is consistent across all buffers.

  • Prepare a working solution of the fluorescent dye by diluting the stock solution in each buffer to a final concentration suitable for fluorescence measurement (typically in the low micromolar range).

  • Equilibrate the samples by incubating them for a short period at a constant temperature.

  • Set the spectrofluorometer to the appropriate excitation and emission wavelengths for the dye being tested.

  • Measure the fluorescence intensity of each sample. It is advisable to record the full emission spectrum for each pH point.

  • Plot the fluorescence intensity (at the emission maximum) as a function of pH.

  • For pH-sensitive dyes like FITC , the pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at which the fluorescence is 50% of the maximum.

Practical Implications for Researchers

The choice between Carboxyrhodamine 110 and FITC should be guided by the specific experimental context:

  • For applications requiring a stable fluorescent signal across different cellular compartments or in dynamic pH environments , such as tracking the internalization and trafficking of a labeled protein, Carboxyrhodamine 110 is the superior choice . Its pH insensitivity ensures that any observed changes in fluorescence are due to the biological process being studied and not pH-induced artifacts.

  • For applications where pH measurement itself is the goal , FITC and other fluorescein derivatives can be effective pH sensors for the near-neutral pH range. Their predictable change in fluorescence with pH can be harnessed to report on the pH of specific cellular compartments.

  • In fixed-cell imaging , where the pH is controlled by the mounting medium, the pH sensitivity of FITC is less of a concern, although its lower photostability compared to CR110 remains a consideration.

Conclusion

In the comparative analysis of Carboxyrhodamine 110 and FITC, a clear dichotomy in pH sensitivity emerges. Carboxyrhodamine 110 stands out as a robust and reliable fluorophore for applications demanding stable fluorescence across a broad pH range, a critical feature for quantitative studies in the complex and compartmentalized environment of the cell. Conversely, the pronounced pH sensitivity of FITC, while a limitation for many labeling applications, makes it a valuable tool for use as a pH indicator. As a senior application scientist, the recommendation is to carefully consider the experimental goals and the potential for pH fluctuations when selecting between these two dyes. For robust and quantitative fluorescence imaging and tracking in live cells, the superior pH stability of Carboxyrhodamine 110 makes it the more reliable and versatile choice.

References

  • Chen, L. O., Glover, K. J., & Imperiali, B. (2011). A comparison of the emission efficiency of four common green fluorescence dyes after internalization into cancer cells. PLoS One, 6(8), e23851.
  • Gao, W., & Xu, K. (2020). Fluorescent Intensity of Dye Solutions under Different pH Conditions.
  • Amjadi, M., & Hallaj, T. (2013). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Avicenna journal of medical biotechnology, 5(4), 241–246.
  • Saha, S., & Gauthier, D. J. (2020). Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. Molecules (Basel, Switzerland), 25(23), 5727.

Sources

Carboxyrhodamine 110 vs. Fluorescein: A Comparative Guide to Brighter and More Stable Cellular Imaging

Author: BenchChem Technical Support Team. Date: February 2026

For decades, Fluorescein Isothiocyanate (FITC) has been a workhorse in fluorescence microscopy, valued for its bright green emission and ease of use.[1] However, the increasing demands of modern cellular imaging, particularly in live-cell and quantitative studies, have exposed its limitations, namely its susceptibility to photobleaching and sensitivity to environmental pH.[1][2] This has led to the adoption of more robust fluorophores, among which Carboxyrhodamine 110 (CR110), also known as Rhodamine Green, has emerged as a superior alternative for many applications.[3]

This guide provides an in-depth, evidence-based comparison of Carboxyrhodamine 110 and Fluorescein, focusing on the key performance characteristics that are critical for successful microscopy experiments. We will delve into the photophysical properties that underpin their differences in brightness and stability, and provide a detailed experimental protocol for their direct comparison in a typical immunofluorescence application.

Unpacking Fluorescence: The Photophysical Basis of Brightness

The perceived brightness of a fluorophore in a microscopy experiment is not a singular measure but is rather a function of two intrinsic photophysical properties: the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ).

  • Molar Extinction Coefficient (ε): This value represents the efficiency with which a fluorophore absorbs light at a specific wavelength. A higher extinction coefficient means the molecule is more effective at capturing photons from the excitation source, which is a prerequisite for fluorescence emission.

  • Fluorescence Quantum Yield (Φ): This is the ratio of photons emitted to photons absorbed. A quantum yield of 1.0 indicates that every absorbed photon results in an emitted fluorescent photon, representing the maximum possible efficiency.

The theoretical brightness of a fluorophore is directly proportional to the product of its molar extinction coefficient and quantum yield. As we will see, it is the interplay of these two factors, along with superior photostability and pH insensitivity, that positions Carboxyrhodamine 110 as a more robust choice for demanding imaging applications.

Head-to-Head Comparison: CR110 vs. Fluorescein

PropertyCarboxyrhodamine 110 (Rhodamine Green)Fluorescein (FITC)Significance in Microscopy
Excitation Max (λex) ~502 nm[4]~495 nm[1]Both are well-suited for excitation with the common 488 nm laser line.
Emission Max (λem) ~527 nm[4]~525 nm[1]Both emit in the green part of the spectrum, compatible with standard filter sets.
Molar Extinction Coefficient (ε) ~76,000 cm⁻¹M⁻¹[4]~75,000 cm⁻¹M⁻¹[1]Similar light-absorbing capacity.
Quantum Yield (Φ) High0.92[1]While specific values for CR110 can vary, it is generally cited as having a high quantum yield.
Photostability Exceptionally photostable[5][6]Prone to rapid photobleaching[1][7]CR110 allows for longer exposure times and time-lapse imaging with less signal loss.
pH Sensitivity Insensitive between pH 4-9[3][5]Fluorescence is pH-sensitive[1]CR110 provides more reliable and quantifiable data in varying cellular environments.

The Decisive Advantage: Photostability and pH Independence

While the theoretical brightness based on extinction coefficient and quantum yield is similar, the practical performance of these two dyes diverges significantly under real-world microscopy conditions. The key differentiators are photostability and pH insensitivity.

Fluorescein is notoriously susceptible to photobleaching, the irreversible destruction of the fluorophore upon exposure to excitation light.[7] This leads to a rapid decay in fluorescence signal during image acquisition, complicating quantitative analysis and limiting the ability to perform long-term imaging. In contrast, Carboxyrhodamine 110 is significantly more photostable, maintaining a strong and consistent signal even after prolonged illumination.[5][6]

Furthermore, the fluorescence intensity of Fluorescein is highly dependent on the pH of its environment, with a decrease in signal in more acidic conditions.[1] This can be a significant confounding factor in cellular imaging, where the pH of organelles can vary. Carboxyrhodamine 110, on the other hand, exhibits stable fluorescence across a broad physiological pH range (pH 4-9), ensuring that the measured signal is a true representation of the target's abundance, independent of local pH fluctuations.[3][5]

A direct comparison of four green fluorophores, including Fluorescein and Rhodamine Green, conjugated to avidin and internalized by ovarian cancer cells, demonstrated that Rhodamine Green emitted the most light both in vitro and in vivo.[8][9] This study provides strong experimental evidence for the superior brightness of Carboxyrhodamine 110 in a cellular context.[8][9]

Experimental Verification: A Protocol for Direct Comparison

To empirically validate the superior performance of Carboxyrhodamine 110, we present a detailed protocol for a direct comparison with Fluorescein in a standard immunofluorescence application. This protocol is designed to be a self-validating system, allowing for a clear and objective assessment of brightness and photostability.

Logical Framework for Fluorophore Comparison

Caption: Workflow for comparing Carboxyrhodamine 110 and Fluorescein brightness.

Part 1: Antibody Conjugation and Characterization

The first critical step is to prepare antibody conjugates with both Carboxyrhodamine 110 and Fluorescein. It is crucial to aim for a similar Degree of Labeling (DOL), which is the average number of fluorophore molecules per antibody, to ensure a fair comparison.[10] An optimal DOL for antibodies is typically between 2 and 10.[10]

Materials:

  • Monoclonal antibody of interest (e.g., anti-tubulin) at a concentration of >2 mg/mL in a buffer free of primary amines (e.g., PBS).

  • 5(6)-Carboxyrhodamine 110, succinimidyl ester (CR110-NHS).[4]

  • Fluorescein isothiocyanate (FITC).[11]

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Sodium bicarbonate buffer (1 M, pH 8.3).

  • Size-exclusion chromatography columns (e.g., Sephadex G-25).

  • Spectrophotometer.

Protocol:

  • Prepare the Antibody: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it must be purified by dialysis against PBS.

  • Prepare Dye Stock Solutions: Immediately before use, dissolve CR110-NHS and FITC in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Adjust the antibody concentration to 2 mg/mL with 1 M sodium bicarbonate buffer to achieve a final bicarbonate concentration of 0.1 M.

    • For each dye, set up reactions with varying molar ratios of dye to antibody (e.g., 5:1, 10:1, 20:1) to determine the optimal labeling conditions.[12]

    • Add the appropriate volume of the dye stock solution to the antibody solution while gently vortexing.

    • Incubate the reactions for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column equilibrated with PBS.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of the dye (495 nm for FITC, 502 nm for CR110).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl). A correction factor is needed for the A280 reading to account for the dye's absorbance at this wavelength.[13][14]

    • The DOL is the molar ratio of the dye to the protein.[13] Select the conjugates with the most similar DOLs for the subsequent staining experiment.

Part 2: Immunofluorescence Staining

Materials:

  • Cultured cells grown on glass coverslips.

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% normal goat serum in PBS).

  • CR110- and FITC-conjugated antibodies from Part 1.

  • Mounting medium with an anti-fade reagent.

Protocol:

  • Cell Preparation: Fix and permeabilize the cells according to standard protocols for the target antigen.

  • Blocking: Incubate the coverslips in blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Staining: Incubate the coverslips with the CR110- and FITC-conjugated antibodies at the same concentration for 1 hour at room temperature, protected from light.

  • Washing: Wash the coverslips three times for 5 minutes each with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Part 3: Image Acquisition and Analysis

This is the most critical part of the comparison, where experimental parameters must be kept identical for both sets of samples.

Instrumentation:

  • Epifluorescence or confocal microscope equipped with a 488 nm laser line and appropriate filter sets for green fluorescence.

  • Sensitive camera (e.g., sCMOS or EMCCD).

  • Image analysis software (e.g., ImageJ/Fiji).

Protocol:

  • Image Acquisition for Brightness Comparison:

    • For each fluorophore, find a representative field of view.

    • Using identical settings for laser power, exposure time, and detector gain, acquire images from multiple fields of view for both the CR110- and FITC-stained samples.

  • Photobleaching Assay:

    • Select a field of view for each fluorophore.

    • Continuously illuminate the sample with the 488 nm laser at a constant power.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence signal is significantly diminished.

  • Image Analysis:

    • For the brightness comparison, measure the mean fluorescence intensity of the stained structures in the acquired images.

    • For the photobleaching assay, measure the mean fluorescence intensity of the same region of interest in each image of the time-lapse series and plot the intensity as a function of time.

Expected Results and Conclusion

The experimental results are expected to demonstrate that under identical imaging conditions, the Carboxyrhodamine 110 conjugate will yield a significantly brighter and more photostable signal compared to the Fluorescein conjugate. The quantitative analysis of fluorescence intensity will likely show a higher initial signal and a much slower rate of photobleaching for CR110.

Factors Influencing Observed Brightness

Brightness_Factors cluster_intrinsic Intrinsic Properties cluster_environmental Environmental Factors QY Quantum Yield (Φ) Brightness Observed Brightness QY->Brightness EC Extinction Coefficient (ε) EC->Brightness Photostability Photostability Photostability->Brightness pH_Sensitivity pH Sensitivity pH_Sensitivity->Brightness

Caption: Key factors determining the effective brightness of a fluorophore in microscopy.

References

  • Mahmoudian, J., et al. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal (Yakhteh), 13(3), 169–172.
  • Creative Biolabs. (n.d.). Antibody-FITC Conjugation Protocol. Retrieved from [Link]

  • Chadwick, C. S., & Fothergill, J. E. (1962). A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique. Immunology, 5(4), 455–462.
  • Wessendorf, M. W., & Brelje, T. C. (1992). Which fluorophore is brightest? A comparison of the staining obtained using fluorescein, tetramethylrhodamine, lissamine rhodamine, Texas red, and cyanine 3.18. Histochemistry, 98(2), 81–85.
  • Kobayashi, H., et al. (2007). A Comparison of the Emission Efficiency of Four Common Green Fluorescence Dyes after Internalization into Cancer Cells.
  • De, A., & Giepmans, B. N. G. (2012). Fluorescent labeled antibodies - balancing functionality and degree of labeling. PLoS ONE, 7(1), e30225.
  • Mahmoudian, J., et al. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal (Yakhteh), 13(3), 169–172.
  • G-Biosciences. (2015). How To Determine Degree of Protein Labeling. Retrieved from [Link]

  • Fürth, D. (n.d.). This protocol outlines antibody conjugation by NHS-esters. Retrieved from [Link]

  • Feenstra, R. P., & Tseng, S. C. (1992). Comparison of fluorescein and rose bengal staining. Ophthalmology, 99(4), 605–617.
  • ResearchGate. (2013). The best protocol for FITC labeling of proteins. Retrieved from [Link]

  • ResearchGate. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Retrieved from [Link]

  • Mahmoudian, J., et al. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal (Yakhteh), 13(3), 169–172.
  • Kobayashi, H., et al. (2007). A Comparison of the Emission Efficiency of Four Common Green Fluorescence Dyes after Internalization into Cancer Cells.

Sources

Carboxyrhodamine 110 PEG4-DBCO vs TAMRA-DBCO for multi-color imaging

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Carboxyrhodamine 110 PEG4-DBCO vs. TAMRA-DBCO for Multi-Color Imaging Content Type: Technical Comparison & Application Guide

For researchers designing multi-color imaging experiments, the choice between Carboxyrhodamine 110 (CR110) PEG4-DBCO and TAMRA-DBCO is rarely a binary "either/or" decision based on performance alone; rather, it is a strategic choice of spectral channel allocation and solubility management .

  • CR110-PEG4-DBCO is the superior Green Channel (488 nm) agent. It serves as a photostable, pH-insensitive upgrade to FITC/FAM, utilizing a PEG4 linker to ensure aqueous solubility for intracellular targets.

  • TAMRA-DBCO is the standard Orange/Red Channel (543/555 nm) agent. While robust, the standard "TAMRA-DBCO" (lacking a PEG linker) is hydrophobic, requiring organic co-solvents and careful handling to prevent aggregation.

This guide analyzes their photophysical distinctness, chemical behavior in Copper-Free Click Chemistry (SPAAC), and provides a validated dual-labeling protocol.

Part 1: Photophysical Properties & Spectral Compatibility[1]

The primary distinction lies in their excitation/emission profiles. These two fluorophores are spectrally compatible, meaning they can be used simultaneously in the same sample with minimal bleed-through.

FeatureCarboxyrhodamine 110 (CR110)TAMRA (Tetramethylrhodamine)
Primary Channel Green (FITC/GFP channel)Orange/Red (TRITC/Cy3 channel)
Excitation Max 501 nm545 nm
Emission Max 525 nm575 nm
Extinction Coeff. (

)
~74,000 M⁻¹cm⁻¹~90,000 M⁻¹cm⁻¹
Quantum Yield (QY) High (0.90+) Medium (0.10 - 0.30)
Photostability Excellent (Superior to FITC)Good (Superior to Fluorescein)
pH Sensitivity Insensitive (pH 4–9)Insensitive (pH 4–9)
Laser Line Match 488 nm (Argon)543 nm (HeNe) or 561 nm (DPSS)

Expert Insight: CR110 is intrinsically brighter than TAMRA due to its exceptionally high quantum yield. When balancing signals in a multi-color experiment, you may need to increase the concentration of the TAMRA probe or gain up the red channel detector to match the intensity of the CR110 signal.

Visualization: Spectral Separation Logic

The following diagram illustrates how these two fluorophores occupy distinct spectral niches, allowing for simultaneous detection.

SpectralSeparation Laser488 488 nm Laser CR110 CR110-PEG4-DBCO (Ex: 501nm / Em: 525nm) Laser488->CR110 Excites Laser561 561 nm Laser TAMRA TAMRA-DBCO (Ex: 545nm / Em: 575nm) Laser561->TAMRA Excites DetectorG Green Detector (510-540 nm) CR110->DetectorG Emission DetectorR Red Detector (570-600 nm) CR110->DetectorR <5% Bleed TAMRA->DetectorR Emission

Caption: Spectral logic for dual-color imaging. CR110 and TAMRA are excited by standard 488nm and 561nm lasers, respectively, with minimal emission overlap.

Part 2: Chemical Properties & The "PEG" Factor[2][3]

The most critical "hidden" variable in this comparison is the linker chemistry.

1. CR110-PEG4-DBCO (Hydrophilic)
  • Structure: Includes a 4-unit Polyethylene Glycol (PEG) spacer between the fluorophore and the DBCO moiety.

  • Solubility: Highly water-soluble.[1] Can be dissolved directly in aqueous buffers or dilute DMSO stocks.

  • Biocompatibility: The PEG spacer reduces aggregation and steric hindrance. This is vital for labeling intracellular targets where the probe must diffuse through the cytosol without getting trapped in lipid membranes.

2. TAMRA-DBCO (Hydrophobic)
  • Structure: Often supplied as the fluorophore directly linked to DBCO (or via a short alkyl chain) unless "PEG" is explicitly stated in the product name.

  • Solubility: Poor water solubility. Must be dissolved in organic solvent (DMSO or DMF) first.

  • Risk: High risk of non-specific binding to hydrophobic pockets in proteins or lipid membranes, leading to high background noise in imaging.

Critical Recommendation: If using TAMRA for intracellular imaging, prioritize sourcing TAMRA-PEG4-DBCO specifically. If you must use standard TAMRA-DBCO, ensure your labeling buffer contains a surfactant or lower the probe concentration to avoid precipitation.

Part 3: Mechanism of Action (SPAAC)

Both reagents utilize Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) .[2][3] This reaction is bioorthogonal (does not interfere with native biology) and Copper-Free (non-toxic to live cells).[2]

Reaction Kinetics

The DBCO (Dibenzocyclooctyne) group reacts specifically with Azide (-N3) groups incorporated into the target biomolecule (e.g., via metabolic labeling with Azido-sugars or Azido-amino acids).

SPAAC_Mechanism Azide Biomolecule-Azide (Target) Reaction SPAAC Reaction (Strain-Promoted) Azide->Reaction DBCO Fluorophore-DBCO (Probe) DBCO->Reaction Triazole Stable Triazole Conjugate (Fluorescently Labeled) Reaction->Triazole No Copper Required Fast Kinetics

Caption: The Copper-Free Click Chemistry mechanism. DBCO reacts with Azide to form a stable triazole linkage without toxic catalysts.[2][3][4]

Part 4: Experimental Protocol (Dual-Labeling)

This protocol describes labeling fixed cells that have been metabolically labeled with an Azide-modified target.[5]

Reagents:

  • Fixative: 4% Paraformaldehyde (PFA).

  • Permeabilization: 0.25% Triton X-100 in PBS.

  • Blocking Buffer: 3% BSA in PBS.

  • Probe A: CR110-PEG4-DBCO (Stock: 5 mM in DMSO).

  • Probe B: TAMRA-DBCO (Stock: 5 mM in anhydrous DMSO).

Step-by-Step Workflow:

  • Metabolic Labeling (Pre-experiment): Cells are cultured with Azide-sugar (e.g., GalNAz) for 24-48 hours to incorporate azides into glycoproteins.

  • Fixation: Remove media, wash with PBS. Fix with 4% PFA for 15 mins at RT.

  • Permeabilization: Wash 2x PBS.[5] Treat with 0.25% Triton X-100 for 10 mins.

  • Blocking: Wash 2x PBS. Incubate with 3% BSA for 30 mins to reduce non-specific binding.

  • Click Reaction (Staining):

    • Note: If targets are distinct (e.g., Azide-Actin vs. Antibody-Mito), you can combine Click and Immunostaining.

    • Prepare Staining Solution in 1% BSA/PBS:

      • CR110-PEG4-DBCO: Final conc. 10–20 µM.

      • TAMRA-DBCO: Final conc. 20–30 µM (Higher conc. helps offset lower QY).

    • Expert Tip: Do not premix concentrated DBCO stocks; add them individually to the buffer to prevent micelle formation.

    • Incubate for 1 hour at Room Temperature in the dark.

  • Washing: Wash 3x with PBS + 0.1% Tween-20 (5 mins each) to remove unbound hydrophobic dye (critical for TAMRA).

  • Imaging: Mount and image.

    • CR110: Ex 488 / Em 525 (Green).

    • TAMRA: Ex 561 / Em 575 (Red).

References
  • Jena Bioscience. (2019).[6] Copper-free Click labeling of Azide-modified RNA Protocol. Retrieved from [Link]

Sources

Optimizing SNR: Single-Isomer Carboxyrhodamine 110 vs. Mixed-Isomer Rhodamine Green

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Signal-to-noise ratio of Carboxyrhodamine 110 vs Rhodamine Green Content Type: Publish Comparison Guide

Executive Summary: The Isomer Advantage

In high-precision fluorescence applications, the distinction between Carboxyrhodamine 110 (CR110) and Rhodamine Green™ is often a matter of chemical purity rather than distinct chromophores.

  • Rhodamine Green is the commercial trade name for the mixture of 5- and 6-isomers of carboxyrhodamine 110.

  • Carboxyrhodamine 110 (Single Isomer) refers to the purified 5- or 6-isomer (typically 6-CR110).

While both exhibit identical spectral maxima (


 nm, 

nm) and superior photostability compared to Fluorescein (FITC/FAM), the Signal-to-Noise Ratio (SNR) differs significantly in applications sensitive to molecular geometry, such as DNA sequencing, capillary electrophoresis, and high-resolution microscopy. The "noise" in Rhodamine Green arises from isomeric heterogeneity , which causes peak broadening, split signals in separation assays, and variable binding kinetics.

Verdict: For bulk solution assays, the mixture (Rhodamine Green) is sufficient. For high-resolution separation or quantitative spatial biology, the Single Isomer (CR110) provides a superior SNR by eliminating structural noise.

Technical Specifications & Performance Data

The following table contrasts the physicochemical properties of the single isomer against the mixture and the industry standard, Fluorescein (FITC).

Feature6-Carboxyrhodamine 110 (Single Isomer)Rhodamine Green (Mixed Isomers)Fluorescein (FITC)
Purity >98% Single Isomer (6-isomer)~50:50 Mix of 5- and 6-isomersMixed or Single
Excitation Max 502 nm502 nm494 nm
Emission Max 527 nm527 nm518 nm
Extinction Coeff. (

)
~75,000 cm

M

~75,000 cm

M

~75,000 cm

M

Quantum Yield (QY) 0.920.920.92 (pH > 8)
Photostability (

)
High (>2x FITC)High (>2x FITC)Low
pH Sensitivity (pKa) Insensitive (pH 4–9)Insensitive (pH 4–9)High (pKa ~6.4)
Separation SNR Excellent (Single sharp peak)Poor (Doublet/Broad peaks)Variable
The "Noise" Mechanism in Mixtures

In conjugated systems (e.g., antibody or DNA labeling), the 5- and 6-isomers of Rhodamine Green orient differently on the target molecule.

  • Chromatographic Noise: In HPLC or Capillary Electrophoresis (CE), the two isomers often interact differently with the stationary phase, causing a single species to elute as two peaks or one broad, smeared peak. This effectively lowers the peak height (Signal) and spreads the background (Noise).

  • Binding Noise: The steric hindrance of the 5-isomer differs from the 6-isomer. In quantitative binding assays, this heterogeneity creates variable affinity constants (

    
    ), introducing "biological noise" into the data.
    

Visualizing the SNR Impact

The following diagram illustrates how isomeric mixtures degrade SNR in separation-based detection (like DNA sequencing or fragment analysis) compared to single isomers.

SNR_Mechanism cluster_input Input Fluorophore cluster_process Separation / Detection Process cluster_output Signal Output (SNR) Mix Rhodamine Green (Mixture 5 & 6) Conjugation Conjugation to Biomolecule Mix->Conjugation Single 6-CR110 (Single Isomer) Single->Conjugation Electrophoresis Capillary Electrophoresis Conjugation->Electrophoresis SplitPeak Split/Broad Peak (Lower Height = Low SNR) Electrophoresis->SplitPeak Isomers resolve separately SharpPeak Single Sharp Peak (Max Height = High SNR) Electrophoresis->SharpPeak Homogeneous migration

Caption: Isomeric mixtures (Red path) cause signal dilution across multiple peaks, reducing effective SNR compared to the focused signal of single isomers (Green path).

Experimental Protocols for Validation

To empirically verify the SNR advantage, researchers should perform a Background Subtraction & Photostability Assay . This protocol isolates the "Signal" (fluorescence intensity retention) from the "Noise" (photobleaching and background variance).

Protocol: Comparative Photostability & SNR Assessment

Objective: Quantify the SNR decay over time for CR110 (Single) vs. Rhodamine Green (Mix) vs. FITC.

Reagents:

  • 6-Carboxyrhodamine 110-Goat Anti-Mouse IgG (Single Isomer)

  • Rhodamine Green-Goat Anti-Mouse IgG (Mixed Isomers)

  • FITC-Goat Anti-Mouse IgG (Control)

  • Antifade mounting medium (e.g., ProLong Glass)

  • Target slides (e.g., Tubulin-stained HeLa cells)

Workflow:

  • Staining: Stain three replicate slides with the respective conjugates at identical molar concentrations (e.g., 2

    
    g/mL).
    
  • Acquisition Setup: Use a confocal microscope with 488 nm excitation. Set laser power to 100% to accelerate bleaching (stress test).

  • Time-Lapse Imaging: Acquire images every 1 second for 120 seconds.

  • Data Analysis (SNR Calculation):

    • Define Region of Interest (ROI) on a microtubule filament (

      
      ).
      
    • Define ROI on a non-stained background area (

      
      ).
      
    • Calculate SNR at

      
       and 
      
      
      
      :
      
      
      (Where
      
      
      is the standard deviation of the background pixel intensity)

Expected Results:

  • FITC: Rapid exponential decay; SNR drops by >50% within 30 seconds.

  • Rhodamine Green: High stability, but potentially higher

    
     due to non-specific binding heterogeneity of the mixed isomers.
    
  • 6-CR110: Highest stability and lowest

    
    , yielding the maximal sustained SNR.
    

Application Context: When to Choose Which?

Case A: DNA Sequencing & Fragment Analysis

Choice: Single Isomer (6-CR110) Reasoning: In automated sequencers, base calling relies on precise elution times. Mixed isomers (Rhodamine Green) can cause "shoulder" peaks or doublets, which the software may misinterpret as heterozygous calls or background noise. The single isomer guarantees a single, sharp elution profile.

Case B: Fluorescence In Situ Hybridization (FISH)

Choice: Carboxyrhodamine 110 (Single Isomer) Reasoning: FISH signals are often weak point-sources. The single isomer ensures that all dye molecules have the same quantum yield and environmental sensitivity, maximizing the "tightness" of the spot and improving the detection limit against nuclear background.

Case C: Routine Immunofluorescence (High Abundance)

Choice: Rhodamine Green (Mixture) Reasoning: If the target (e.g., Actin) is abundant and spatial resolution is limited by diffraction rather than dye chemistry, the cost savings of the mixture outweigh the marginal SNR gain of the single isomer.

References

  • National Institutes of Health (NIH). New energy transfer dyes for DNA sequencing. (PMC Article comparing isomer performance). Available at: [Link]

Benchmarking Click Efficiency: A Validation Guide for Carboxyrhodamine 110 PEG4-DBCO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the development of Antibody-Drug Conjugates (ADCs) and metabolic labeling workflows, the quantification of "click" reaction efficiency is a critical quality attribute. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) offers speed, its toxicity precludes live-cell applications. Consequently, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using DBCO (Dibenzocyclooctyne) has become the industry standard.

However, validating SPAAC efficiency remains challenging due to the hydrophobicity of many DBCO reagents (e.g., TAMRA-DBCO), which can induce non-specific aggregation. This guide validates Carboxyrhodamine 110 (CR110) PEG4-DBCO as the superior benchmark reagent. Its unique combination of high quantum yield (


), pH independence, and hydrophilic PEG4 spacer provides a self-validating system for quantifying azide occupancy with precision.

The Mechanistic Advantage: Why CR110-PEG4?

To validate a click reaction, the reporter molecule must not alter the physicochemical properties of the target. Standard hydrophobic dyes (TAMRA, Cy5) often cause precipitation when conjugated to labile proteins.

Structural Superiority
  • The Fluorophore (CR110): Unlike Fluorescein (FITC), which is quenched in acidic environments (pKa ~6.4), Carboxyrhodamine 110 maintains intense fluorescence from pH 4 to 9. It is significantly more photostable than FITC, allowing for rigorous HPLC monitoring without signal degradation.

  • The Linker (PEG4): The 4-unit Polyethylene Glycol spacer is not merely a connector; it is a solubility enhancer. It extends the DBCO group away from the fluorophore core, reducing steric hindrance and preventing the "sticky" DBCO moiety from burying itself in hydrophobic protein pockets.

Comparative Performance Matrix
FeatureCR110 PEG4-DBCOTAMRA-DBCOFITC-Alkyne (CuAAC)Biotin-DBCO
Reaction Type SPAAC (Copper-Free)SPAAC (Copper-Free)CuAAC (Copper Catalyst)SPAAC (Copper-Free)
Solubility High (Hydrophilic) Low (Hydrophobic)ModerateModerate
Quantum Yield 0.92 (Excellent) ~0.3 - 0.60.92N/A (Non-fluorescent)
pH Stability High (pH 4-9) ModerateLow (Quenched < pH 7)N/A
Aggregation Risk Low HighModerateLow
Detection Mode Direct (One-Step) DirectDirectIndirect (Streptavidin)

Experimental Validation Protocol

This protocol describes the quantitative assessment of azide-labeled biomolecules (e.g., an Azide-IgG) using CR110 PEG4-DBCO.

Reaction Logic & Pathway

The reaction relies on the strain energy released when the cyclooctyne ring of DBCO fuses with the azide group, forming a stable triazole regioisomer mixture.

SPAAC_Mechanism Azide Target Biomolecule (-N3 Azide) TS Transition State (Strain Release) Azide->TS Mix (No Catalyst) Reagent CR110-PEG4-DBCO (Strained Alkyne) Reagent->TS Product Stable Triazole Conjugate TS->Product k2 ≈ 0.3 - 1.0 M-1s-1

Figure 1: The SPAAC reaction pathway.[1] The PEG4 linker ensures the DBCO is accessible for the rate-limiting transition state.

Step-by-Step Workflow

Materials Required:

  • Target: Azide-labeled Protein (

    
    )
    
  • Reagent: 5 mM CR110 PEG4-DBCO in DMSO (anhydrous)

  • Buffer: PBS pH 7.4 (Avoid Azide preservatives!)

Step 1: Stoichiometric Titration

Do not assume a 1:1 reaction efficiency immediately. For validation, drive the reaction to completion.

  • Prepare the protein in PBS.

  • Add 5-10 molar equivalents of CR110 PEG4-DBCO relative to the estimated azide groups.

    • Note: The excess is necessary because SPAAC kinetics (

      
      ) are slower than CuAAC.
      
  • Incubate for 4 hours at Room Temperature or overnight at 4°C in the dark.

Step 2: Purification (Critical)

Unreacted free dye will artificially inflate efficiency calculations.

  • Method: Use Zeba™ Spin Desalting Columns (7K MWCO) or dialysis.

  • Validation: Collect the flow-through (conjugate) and the resin-bound fraction (free dye) to confirm separation.

Step 3: Degree of Labeling (DOL) Calculation

Use UV-Vis spectroscopy to determine the efficiency.



  • 
     : Absorbance of CR110 at 502 nm.
    
  • 
     : Absorbance of protein at 280 nm.
    
  • 
     (Correction Factor) : 
    
    
    
    for CR110 (Absorbance of the dye at 280 nm relative to 502 nm). Verify this batch-specifically.
  • 
     : Extinction coefficient of CR110 (
    
    
    
    ).[2]

Interpretation:

  • If DOL

    
     Expected Azide Count: High Efficiency. 
    
  • If DOL

    
     Expected Azide Count: Steric hindrance or Azide degradation. 
    

Advanced Validation: HPLC & SDS-PAGE

For regulatory-grade validation, UV-Vis is insufficient due to potential non-covalent dye interaction.

Validation Decision Tree

Validation_Workflow Start Crude Reaction Mix Purification Size Exclusion / Dialysis Start->Purification Analysis Select Analysis Method Purification->Analysis SDSPAGE SDS-PAGE (Fluorescence Scan) Analysis->SDSPAGE Qualitative HPLC SEC-HPLC (Dual Channel) Analysis->HPLC Quantitative Result1 Band Shift + Fluorescence Co-localization SDSPAGE->Result1 Result2 Single Peak (280nm) Overlapping 502nm HPLC->Result2

Figure 2: Analytical workflow for distinguishing covalent conjugation from non-specific binding.

HPLC Protocol (SEC)
  • Column: TSKgel G3000SWxl (or equivalent SEC column).

  • Mobile Phase: PBS + 200 mM NaCl (High salt minimizes ionic interactions).

  • Detectors:

    • Channel A: 280 nm (Protein).

    • Channel B: 502 nm (CR110).

  • Success Criteria: The retention time of the 502 nm peak must perfectly align with the 280 nm protein peak. Any 502 nm signal eluting later (in the salt volume) indicates free dye and failed purification.

Troubleshooting & Optimization

As a Senior Application Scientist, I frequently encounter these specific failure modes:

1. Low DOL (Labeling Efficiency < 50%)

  • Cause: Azide instability. Azide groups can reduce to amines if exposed to reducing agents (DTT, TCEP) before the click reaction.

  • Fix: Ensure the target protein buffer is free of thiols. Only add reducing agents after the click reaction if running reducing SDS-PAGE.

2. Protein Precipitation

  • Cause: Over-labeling or hydrophobic aggregation.

  • Fix: This is where CR110-PEG4 shines over TAMRA. If precipitation still occurs, reduce the dye excess from 10x to 5x or add 5-10% glycerol to the reaction buffer.

3. High Background in Cell Imaging

  • Cause: Dye trapping in vesicles.

  • Fix: Perform a "wash" step with a scavenger. Incubate cells with 100 µM free Azide-PEG-Alcohol for 10 minutes after labeling to react with any excess sticky DBCO dye before imaging.

References

  • Hermanson, G. T. (2013).[3] Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for DOL calculations and purification).

  • Click Chemistry Tools. DBCO Reagents and Protocols. Retrieved from [Link]

Sources

Navigating the Crowded Spectrum: A Guide to Combining Carboxyrhodamine 110, DAPI, and PE in Multicolor Fluorescence

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in cell biology, immunology, and drug development, multicolor fluorescence imaging is an indispensable tool for unraveling complex cellular processes. The ability to simultaneously visualize multiple targets within a single sample provides invaluable contextual information. However, the success of any multicolor experiment hinges on the careful selection and management of fluorophores to minimize spectral overlap, a phenomenon where the emission of one dye "bleeds" into the detection channel of another. This guide provides an in-depth comparison of a common fluorophore combination—Carboxyrhodamine 110, DAPI, and Phycoerythrin (PE)—and offers expert guidance on mitigating their spectral overlap to ensure data integrity.

Understanding the Players: Spectral Characteristics of Carboxyrhodamine 110, DAPI, and PE

A thorough understanding of the individual spectral properties of each fluorophore is the foundation for successful multicolor imaging. Carboxyrhodamine 110 (CR110), also known as Rhodamine Green, is a bright and highly photostable green-fluorescent dye.[1][2] DAPI is a widely used blue-fluorescent nuclear counterstain that binds to AT-rich regions of DNA.[3][4] R-Phycoerythrin (R-PE) is an intensely bright red-orange fluorescent protein isolated from red algae, making it a popular choice for detecting low-abundance targets.[5][6]

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldKey Characteristics
DAPI ~359[3]~457-461[3]~0.62-0.66 (when bound to DNA)[7]Excellent nuclear counterstain, high quantum yield upon DNA binding.[3]
Carboxyrhodamine 110 (CR110) ~499-502[8][9]~525-527[8][9]HighBright, highly photostable, and pH-insensitive between pH 4 and 9.[9]
Phycoerythrin (PE) ~565 (secondary peak at ~496)[5]~574-578[5][10]>0.90Exceptionally bright, making it ideal for detecting weakly expressed antigens.[5]

The Challenge: Visualizing Spectral Overlap

The primary challenge in using this combination of fluorophores lies in the broad emission spectra of DAPI and the excitation and emission proximity of CR110 and PE. While online spectral viewers are invaluable for predicting potential overlap, a visual representation clarifies the specific areas of concern.

dot graph spectral_overlap { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes for Fluorophores DAPI [label="DAPI\nEx: 359 nm\nEm: 461 nm", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="1,2!"]; CR110 [label="Carboxyrhodamine 110\nEx: 502 nm\nEm: 527 nm", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,2!"]; PE [label="Phycoerythrin (PE)\nEx: 565 nm\nEm: 578 nm", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="5,2!"];

// Nodes for Spectral Regions UV [label="UV Excitation", shape=ellipse, fillcolor="#F1F3F4", pos="1,3!"]; Blue_Em [label="Blue Emission", shape=ellipse, fillcolor="#F1F3F4", pos="2,1!"]; Green_Em [label="Green Emission", shape=ellipse, fillcolor="#F1F3F4", pos="4,1!"]; Orange_Em [label="Orange-Red Emission", shape=ellipse, fillcolor="#F1F3F4", pos="6,1!"]; Blue_Laser [label="488 nm Laser", shape=ellipse, fillcolor="#F1F3F4", pos="3,3!"]; Yellow_Laser [label="561 nm Laser", shape=ellipse, fillcolor="#F1F3F4", pos="5,3!"];

// Edges representing excitation and emission UV -> DAPI [label="Ex"]; DAPI -> Blue_Em [label="Em"]; Blue_Laser -> CR110 [label="Ex"]; CR110 -> Green_Em [label="Em"]; Yellow_Laser -> PE [label="Ex"]; PE -> Orange_Em [label="Em"];

// Edges representing spectral overlap DAPI -> Green_Em [style=dashed, color="#5F6368", label="Emission tail overlap"]; CR110 -> Orange_Em [style=dashed, color="#5F6368", label="Emission tail overlap"]; Blue_Laser -> PE [style=dashed, color="#5F6368", label="Cross-excitation"]; } caption: Spectral relationships and potential overlaps.

As the diagram illustrates, the tail of DAPI's emission spectrum can extend into the green channel where CR110 is detected. Similarly, the emission of CR110 can bleed into the orange-red channel for PE. Furthermore, the 488 nm laser used to excite CR110 can also cause some cross-excitation of PE, which has a secondary absorption peak around 496 nm.[5]

Strategies for Success: Experimental Design and Data Analysis

Effective management of spectral overlap requires a multi-pronged approach, encompassing careful experimental planning, meticulous execution, and appropriate data analysis.

Intelligent Panel Design and Fluorophore Selection

The cornerstone of a successful multicolor experiment is a well-designed antibody panel. When labeling your targets, consider the antigen density. For highly expressed antigens, a dimmer fluorophore may be sufficient, while low-abundance targets will benefit from the brightness of dyes like PE. This strategy helps to balance the signal intensities across your channels, making compensation more straightforward.

Optimized Instrumentation and Filter Selection

The configuration of your fluorescence microscope or flow cytometer is critical. Ensure that the filter sets are optimized for the specific fluorophores in your panel. For the DAPI, CR110, and PE combination, a triple bandpass filter can be utilized in microscopy.[11] In flow cytometry, the selection of appropriate bandpass filters for each detector is crucial to isolate the primary emission of each dye as much as possible.[12]

The Importance of Controls and Compensation

Compensation is a mathematical correction used in flow cytometry to subtract the signal of a given fluorophore from other detectors where it is not intended to be measured.[13] To perform accurate compensation, single-stained compensation controls for each fluorophore in your panel are absolutely essential.[14]

Workflow for Preparing Compensation Controls:

Compensation_Workflow cluster_prep Sample Preparation cluster_acquisition Flow Cytometry Acquisition cluster_analysis Compensation Calculation Unstained Unstained Cells/Beads Acquire_Unstained Acquire Unstained Control (Set Voltages) Unstained->Acquire_Unstained DAPI_single Cells/Beads + DAPI Acquire_DAPI Acquire DAPI Control DAPI_single->Acquire_DAPI CR110_single Cells/Beads + CR110 Ab Acquire_CR110 Acquire CR110 Control CR110_single->Acquire_CR110 PE_single Cells/Beads + PE Ab Acquire_PE Acquire PE Control PE_single->Acquire_PE Calculate_Comp Calculate Compensation Matrix Acquire_DAPI->Calculate_Comp Acquire_CR110->Calculate_Comp Acquire_PE->Calculate_Comp

Key Considerations for Compensation Controls:

  • Brightness: Compensation controls should be at least as bright as the experimental samples.[15]

  • Autofluorescence: The autofluorescence of the positive and negative populations in your compensation controls should be the same.[15]

  • Matching Fluorophores: The fluorophore in the compensation control must be identical to the one used in the experiment.[15]

Experimental Protocols

The following protocols provide a framework for immunofluorescence staining for microscopy and sample preparation for flow cytometry. Remember that optimization for your specific cell type and antibodies is crucial.

Immunofluorescence Staining Protocol for Microscopy

This protocol is a general guideline for staining cultured cells on coverslips.

  • Cell Culture: Plate cells on sterile coverslips in a petri dish and culture until they reach the desired confluency.

  • Fixation: Aspirate the culture medium and wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[16]

  • Permeabilization: Wash the cells three times with PBS. If targeting intracellular antigens, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 30-60 minutes at room temperature.[16]

  • Primary Antibody Incubation: Dilute the primary antibodies against your targets of interest in the blocking buffer. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies (e.g., anti-species IgG-CR110 and anti-species IgG-PE) in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Counterstaining: Incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 1-5 minutes.[17]

  • Washing and Mounting: Wash the cells two to three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.

Sample Preparation for Flow Cytometry

This protocol outlines the basic steps for preparing a single-cell suspension for flow cytometric analysis.

  • Cell Preparation: Prepare a single-cell suspension from your tissue or cell culture.

  • Staining:

    • Wash the cells with a suitable buffer (e.g., FACS buffer: PBS with 1-2% BSA).

    • Incubate the cells with fluorophore-conjugated primary antibodies (e.g., anti-marker-CR110 and anti-marker-PE) for 20-30 minutes on ice, protected from light.

    • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Viability Staining (Optional but Recommended): If you are performing live/dead discrimination, you can add a viability dye at this stage. Note that DAPI can be used as a viability dye in some protocols as it is excluded by live cells.

  • Fixation (Optional): If you need to fix the cells for later analysis, you can do so using a suitable fixation buffer.

  • Nuclear Staining (for Cell Cycle Analysis): If performing cell cycle analysis, treat the cells with an RNase solution and then stain with DAPI.

  • Final Resuspension: Resuspend the cells in FACS buffer for analysis on the flow cytometer.

Troubleshooting Common Issues

Even with careful planning, challenges can arise. Here are some common problems and their solutions:

ProblemPossible CauseSolution
High Background Signal - Insufficient blocking- Antibody concentration too high- Inadequate washing- Increase blocking time or try a different blocking agent- Titrate your antibodies to determine the optimal concentration- Increase the number and duration of wash steps[18]
Weak Signal - Low antigen expression- Suboptimal antibody concentration- Photobleaching- Use a brighter fluorophore like PE for low-abundance targets- Titrate your antibodies- Minimize exposure to light during staining and imaging[19]
Poor Compensation Results - Inaccurate single-stain controls- Compensation controls not treated the same as the sample- Ensure single-stain controls are bright and accurately represent the experimental fluorophores- Treat compensation controls with the same fixation and permeabilization steps as your experimental samples[14]

Conclusion

The combination of Carboxyrhodamine 110, DAPI, and PE offers a powerful palette for multicolor fluorescence experiments. By understanding their spectral properties, anticipating areas of overlap, and implementing rigorous experimental design with appropriate controls and compensation strategies, researchers can successfully navigate the crowded spectrum and generate high-quality, reliable data. The key to success lies in a methodical approach, from intelligent panel design to meticulous data analysis, ensuring that the story your cells are telling is heard with clarity.

References

  • FluoroFinder. (n.d.). Phycoerythrin (PE). Retrieved from [Link]

  • FluoroFinder. (n.d.). DAPI Dye Profile. Retrieved from [Link]

  • Manzini, G., et al. (1983). A time-resolved fluorescence study of 4',6'-diamidine-2-phenylindole dihydrochloride binding to polynucleotides. Nucleic Acids Research, 11(24), 8861–8876.
  • Bio-Rad Antibodies. (n.d.). Fluorescent Compensation - Flow Cytometry Guide. Retrieved from [Link]

  • FluoroFinder. (2023, October 3). Flow Cytometry Troubleshooting Guide. Retrieved from [Link]

  • Flow Cytometry Core, Syracuse University. (n.d.). Spectral Overlap. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Nuclear Staining Dyes. Retrieved from [Link]

  • Utah Flow Cytometry Core. (n.d.). Setting Instrument voltages. Retrieved from [Link]

  • Thermo Fisher Scientific. (2020, November 24). Compensation Beads in Flow Cytometry: How to Get Accurate Results [Video]. YouTube. Retrieved from [Link]

  • Biocompare. (2022, January 18). Flow Cytometry Troubleshooting Guide. Retrieved from [Link]

  • FluoroFinder. (2023, July 5). Compensation in Flow Cytometry. Retrieved from [Link]

  • Antibodies.com. (n.d.). R-Phycoerythrin (R-PE) (A269981). Retrieved from [Link]

  • Nikon's MicroscopyU. (n.d.). Dual Band Excitation: DAPI-FITC. Retrieved from [Link]

  • Purdue University Cytometry Laboratories. (n.d.). Fluorescence spectra of PE. Retrieved from [Link]

  • FluoroFinder. (n.d.). Spectral Spillover in Flow Cytometry. Retrieved from [Link]

Sources

The Discerning Eye: A Senior Application Scientist's Guide to Green Fluorescent Bioorthogonal Probes

Author: BenchChem Technical Support Team. Date: February 2026

Choosing the optimal green fluorescent probe for copper-free click chemistry is a critical decision in the design of robust and sensitive biological imaging experiments. While Carboxyrhodamine 110 (CR110) PEG4-DBCO is a widely used reagent, a deeper understanding of its performance characteristics in comparison to key alternatives is essential for researchers, scientists, and drug development professionals seeking to maximize data quality and experimental success. This guide provides a comprehensive, data-driven comparison of Carboxyrhodamine 110 PEG4-DBCO and its primary competitor, AF488 PEG4-DBCO, to empower you with the insights needed to make an informed choice for your specific application.

Section 1: The Foundation of Choice - Understanding the Fluorophores

At the heart of these powerful bioorthogonal probes are the fluorescent dyes themselves. Both Carboxyrhodamine 110 and AF488 fall into the category of bright and photostable green fluorophores, making them well-suited for a variety of imaging applications.[1][2] However, subtle but significant differences in their chemical structures and resulting photophysical properties can have a profound impact on experimental outcomes.

Carboxyrhodamine 110 (CR110) is a rhodamine-based dye known for its high fluorescence quantum yield and good photostability.[3][4] It is spectrally similar to fluorescein but offers improved performance, particularly in terms of photostability and pH insensitivity.[5] The PEG4 linker serves to increase water solubility and reduce non-specific binding, while the Dibenzocyclooctyne (DBCO) group is one of the most reactive cyclooctynes for strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[6][7] This bioorthogonal reaction allows for the specific labeling of azide-modified biomolecules in living systems without the need for cytotoxic copper catalysts.[8]

AF488 , a sulfonated rhodamine derivative, is renowned for its exceptional brightness and photostability.[9][10] Structurally similar to CR110, the sulfonation of the rhodamine core in AF488 enhances its water solubility and reduces the tendency for aggregation, which can quench fluorescence.[9] Like its CR110 counterpart, the DBCO-conjugated version of AF488 is a powerful tool for copper-free click chemistry.[7]

Section 2: Head-to-Head Comparison - Photophysical and Performance Data

The selection of a fluorescent probe should be guided by empirical data. The following table summarizes the key photophysical properties of Carboxyrhodamine 110-DBCO and AF488-DBCO.

PropertyCarboxyrhodamine 110 PEG4-DBCOAF488 PEG4-DBCORationale for Importance
Excitation Maximum (λex) ~501 nm[11]~495 nm[9]Matching the excitation wavelength to the light source (e.g., a 488 nm laser line) is crucial for efficient fluorophore excitation.
Emission Maximum (λem) ~523 nm[11]~519 nm[9]The emission maximum dictates the optimal filter set for collecting the fluorescence signal and minimizing bleed-through from other fluorophores in multiplexing experiments.
Molar Extinction Coefficient (ε) ~74,000 cm⁻¹M⁻¹[11]~73,000 cm⁻¹M⁻¹[12]A higher extinction coefficient indicates a greater ability to absorb light, which contributes to a brighter fluorescence signal.
Fluorescence Quantum Yield (Φ) High (exact value for DBCO conjugate not specified)0.91[9]This value represents the efficiency of converting absorbed light into emitted fluorescence. A higher quantum yield results in a brighter signal.
Photostability Good[11]Excellent[9][10]High photostability is critical for imaging applications that require prolonged or repeated exposure to excitation light, minimizing signal loss over time.
pH Sensitivity Insensitive over a wide pH range[5]Insensitive from pH 4 to 10[10]Stable fluorescence across a range of pH values is important for experiments in different cellular compartments or under varying physiological conditions.
Water Solubility Good (enhanced by PEG4 linker)Excellent (enhanced by sulfonation and PEG4 linker)High water solubility is essential for biological applications to prevent aggregation and non-specific binding.

Expert Insights: While both dyes are excellent choices for green fluorescence detection, the data suggests that AF488-DBCO holds a slight edge in terms of brightness, primarily due to its exceptionally high quantum yield. [9] Furthermore, multiple sources emphasize the superior photostability of AF488, a critical factor for demanding imaging techniques like time-lapse microscopy or super-resolution imaging.[9][10] A comparative study has shown that AF488 labeled antibodies exhibit brighter fluorescence and less photobleaching than those labeled with a CR110 derivative (DR110).[13]

Section 3: The Click Reaction - A Bioorthogonal Ligation

The utility of these fluorescent probes is unlocked through the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This bioorthogonal "click" reaction enables the covalent attachment of the DBCO-modified dye to an azide-functionalized biomolecule of interest.

SPAAC_Reaction cluster_reactants Reactants cluster_product Product Molecule_A Azide-Modified Biomolecule Product Fluorescently Labeled Biomolecule Molecule_A->Product Strain-Promoted Cycloaddition Molecule_B DBCO-Fluorophore (e.g., CR110-DBCO or AF488-DBCO) Molecule_B->Product

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction.

The DBCO moiety is highly reactive towards azides, allowing for rapid and specific labeling under physiological conditions without the need for a copper catalyst.[7] This is a significant advantage in live-cell imaging, as copper can be toxic to cells.[8]

Section 4: Experimental Design - A Protocol for Comparative Evaluation

To empower researchers to make their own data-driven decisions, we provide a detailed protocol for the comparative evaluation of Carboxyrhodamine 110 PEG4-DBCO and AF488 PEG4-DBCO in a cell-based imaging experiment.

Objective: To compare the signal-to-noise ratio and photostability of CR110-PEG4-DBCO and AF488-PEG4-DBCO for labeling azide-modified proteins in live cells.

Part 1: Metabolic Labeling of Cellular Proteins with Azide
  • Cell Culture: Plate your cells of interest on glass-bottom imaging dishes at an appropriate density to reach 60-70% confluency on the day of the experiment.

  • Metabolic Labeling: Incubate the cells in methionine-free medium supplemented with an azide-bearing methionine analog, such as L-azidohomoalanine (AHA), for a sufficient period to allow for incorporation into newly synthesized proteins (typically 4-24 hours). The optimal concentration of AHA should be determined empirically for your cell type but a starting point of 25-50 µM is recommended.

  • Wash: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove unincorporated AHA.

Part 2: Fluorescent Labeling via Copper-Free Click Chemistry
  • Prepare Dye Solutions: Prepare stock solutions of Carboxyrhodamine 110 PEG4-DBCO and AF488 PEG4-DBCO in anhydrous DMSO at a concentration of 10 mM.

  • Labeling Reaction: Dilute the DBCO-dye stock solutions in pre-warmed cell culture medium to a final concentration of 1-10 µM. A concentration titration is recommended to determine the optimal signal-to-noise ratio.

  • Incubation: Add the dye-containing medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash: Gently wash the cells three times with pre-warmed PBS to remove unreacted DBCO-dye.

  • Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells. The cells are now ready for fluorescence microscopy.

Experimental_Workflow Start Plate Cells Metabolic_Labeling Incubate with Azide-Amino Acid Start->Metabolic_Labeling Wash1 Wash (x3) Metabolic_Labeling->Wash1 Click_Reaction Incubate with DBCO-Fluorophore Wash1->Click_Reaction Wash2 Wash (x3) Click_Reaction->Wash2 Imaging Fluorescence Microscopy Wash2->Imaging

Workflow for Comparative Evaluation of DBCO-Fluorophores.
Part 3: Image Acquisition and Analysis
  • Microscopy Setup: Use a fluorescence microscope equipped with a suitable laser line (e.g., 488 nm) and filter set for green fluorescence. Ensure that all imaging parameters (laser power, exposure time, camera gain) are kept constant between the two dye conditions to allow for a direct comparison.

  • Signal-to-Noise Ratio (SNR) Measurement:

    • Acquire images of cells labeled with each dye.

    • For each image, select a region of interest (ROI) within a labeled cellular structure and a background ROI in an area with no cells.

    • Calculate the mean fluorescence intensity for both the signal and background ROIs.

    • SNR can be calculated as: SNR = (Mean Signal Intensity - Mean Background Intensity) / Standard Deviation of Background Intensity .

  • Photostability Assessment:

    • Focus on a field of view containing labeled cells.

    • Acquire a time-lapse series of images with continuous exposure to the excitation light.

    • Measure the fluorescence intensity of a defined ROI within a cell over time.

    • Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.

Section 5: Making the Right Choice - Concluding Recommendations

Both Carboxyrhodamine 110 PEG4-DBCO and AF488 PEG4-DBCO are high-performance reagents for green fluorescent labeling via copper-free click chemistry. The choice between them will depend on the specific demands of your experiment.

  • For routine cell labeling and imaging where high brightness is paramount, AF488 PEG4-DBCO is likely the superior choice due to its higher quantum yield. [9]

  • For experiments requiring long-term imaging or intense illumination, the exceptional photostability of AF488 PEG4-DBCO makes it the more robust option. [9][10]

  • Carboxyrhodamine 110 PEG4-DBCO remains a reliable and effective alternative, particularly if it is already established in existing laboratory protocols or if cost is a significant consideration.

It is important to note that Carboxyrhodamine 110 DBCO has been reported to be unsuitable for staining intracellular components of fixed and permeabilized cells due to high backgrounds.[11] Therefore, for such applications, AF488-DBCO may provide a better signal-to-noise ratio.

Ultimately, the most confident selection will come from performing a direct, side-by-side comparison in your experimental system, following the protocol outlined in this guide. This empirical approach will provide the most accurate assessment of which probe will deliver the highest quality data for your research.

References

  • ResearchGate. COMPARISON OF ALEXA 488, DR110 AND FITC CONJUGATED TO ANTIBODY FOR MICROSCOPIC ASSAYS. [Link]

  • National Center for Biotechnology Information. Development of a high quantum yield dye for tumour imaging. [Link]

  • Wikipedia. Click chemistry. [Link]

  • baseclick. DBCO-AF488. [Link]

  • Royal Society of Chemistry. Bioorthogonally activated probes for precise fluorescence imaging. [Link]

  • Interchim. DBCO reagents for « Click Chemistry ». [Link]

  • National Center for Biotechnology Information. Accuracy and precision in quantitative fluorescence microscopy. [Link]

  • ResearchGate. In vitro evaluation of FC-DBCO; Cu-free click reaction between FC-DBCO.... [Link]

  • ResearchGate. Comparison between different fluorescence microscopy techniques. [Link]

  • AxisPharm. Classic Fluorescent Dyes. [Link]

  • MTA KIK. BIOORTHOGONAL FLUORESCENT LABELS: A REVIEW ON COMBINED FORCES. [Link]

  • ACS Publications. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging. [Link]

  • Addgene. Which Fluorescence Microscopy Technique is Best for Me?. [Link]

  • National Center for Biotechnology Information. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells. [Link]

  • National Center for Biotechnology Information. Bioorthogonal Chemistry in Cellular Organelles. [Link]

  • ResearchGate. Signal/noise ratios for Visible and NIR Dyes detected with epifluorescence microscopy or the laser scanner. [Link]

  • Jena Bioscience. Protocol - Copper-free Click labeling of Azide-modified RNA. [Link]

  • MDPI. Calculation, Measurement and Validation for Estimating the Biomass of the Biofilm on Microcarriers. [Link]

  • MDPI. Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies. [Link]

  • University of California, Irvine. Alexa Fluor® Dyes - Simply the Best and Brightest. [Link]

  • National Institute of Standards and Technology. An Automated Protocol for Performance Benchmarking a Widefield Fluorescence Microscope. [Link]

  • ACS Publications. Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy. [Link]

  • National Center for Biotechnology Information. Live-cell fluorescence imaging. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Carboxyrhodamine 110-PEG4-DBCO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Experiment

In the fast-paced world of research and drug development, our focus is often fixed on the successful execution of experiments—the precise conjugation, the brilliant fluorescence signal, the groundbreaking discovery. However, the life cycle of a chemical reagent does not end when the data is collected. The responsible management and disposal of these compounds are paramount, not only for regulatory compliance but for the safety of our colleagues and the preservation of our environment.

This guide provides a comprehensive, technically-grounded framework for the proper disposal of Carboxyrhodamine 110-PEG4-DBCO. This molecule, a powerful tool in bioconjugation and imaging, combines three distinct components: a fluorescent rhodamine dye, a polyethylene glycol (PEG) linker, and a dibenzocyclooctyne (DBCO) moiety for copper-free click chemistry. Each component contributes to its utility, and each carries specific considerations for its disposal. We will move beyond a simple checklist to explain the causality behind these procedures, empowering you to make informed, safe decisions in your laboratory.

Part 1: Hazard Assessment - Understanding the "Why"

To properly dispose of a chemical, we must first understand its inherent risks. The hazards of Carboxyrhodamine 110-PEG4-DBCO are a composite of its individual parts. While a Safety Data Sheet (SDS) for this specific conjugate may not be readily available, we can infer a reliable hazard profile by examining its components.

  • Carboxyrhodamine 110: This is the primary driver of the compound's toxicity. Rhodamine dyes are known to be highly toxic to humans and are particularly damaging to aquatic ecosystems.[1][2] Ingestion, inhalation, or skin contact can lead to adverse health effects, including skin and eye irritation.[1] The core principle here is containment; this component must not be released into the environment, especially sewer systems, as it can have long-lasting, detrimental effects on aquatic life.[2][3]

  • Polyethylene Glycol (PEG4): Short-chain PEGs are generally considered to have low toxicity. However, some PEG derivatives have been shown to be toxic to aquatic life.[4] Given the conflicting data and the highly toxic nature of the attached rhodamine dye, it is prudent to treat the entire molecule with caution and not assume the PEG component is benign.

  • Dibenzocyclooctyne (DBCO): This moiety is a strained alkyne. While specific toxicity data is limited, the general guidance for related DBCO compounds is to avoid discharge to sewer systems and to dispose of the material via a licensed chemical destruction plant or controlled incineration.[5]

Hazard Profile Summary
ComponentKey HazardsPrimary Disposal Concern
Carboxyrhodamine 110 Harmful if swallowed, causes serious eye damage, highly toxic to aquatic life with long-lasting effects.[1][3][6]Prevent entry into sewer systems and waterways.[2]
PEG4 Linker Generally low toxicity, but some derivatives are environmentally hazardous.[4]Assume hazardous nature due to conjugation with toxic dye.
DBCO Moiety Recommended for incineration; avoid sewer disposal.[5]Requires specialized chemical waste stream; not for landfill or drain.

Part 2: The Disposal Workflow - A Step-by-Step Protocol

The following protocols are designed to ensure the safe and compliant disposal of Carboxyrhodamine 110-PEG4-DBCO in its various forms within the laboratory.

Guiding Principles of Chemical Waste Management
  • Characterize Your Waste: It is the responsibility of the waste generator to properly characterize all waste materials.[3] All waste containing this dye must be classified as hazardous.

  • Segregate Waste Streams: Never mix incompatible waste types. Keep aqueous dye solutions separate from organic solvent waste unless your institution's EHS guidelines specify a combined stream.

  • Label Everything: All hazardous waste containers must be clearly labeled with their full chemical contents and approximate percentages.[7]

  • Keep Containers Closed: Waste containers should remain sealed at all times except when adding waste.[8]

  • Consult Your EHS: Your institution's Environmental Health & Safety (EHS) department is your primary resource.[9] They provide the final word on specific procedures, container types, and pickup schedules.

Experimental Protocol 1: Disposal of Aqueous Solutions

This protocol applies to dilute or concentrated solutions of the dye in aqueous buffers (e.g., PBS, HEPES).

  • Designate a Waste Container: Obtain a clearly labeled, leak-proof hazardous waste container from your EHS department. This is typically a high-density polyethylene (HDPE) carboy.

  • Label the Container: Before adding any waste, affix a hazardous waste label. List all constituents, including "Carboxyrhodamine 110-PEG4-DBCO" and the buffer components (e.g., "Sodium Phosphate," "Sodium Chloride," "Water").

  • Collect Waste: Pour all aqueous waste containing the dye directly into this designated container.

  • Storage: Store the sealed container in a designated satellite accumulation area, which is often within a fume hood and must have secondary containment.[7][10]

  • Arrange for Pickup: Once the container is full, or in accordance with your institution's storage time limits, arrange for pickup by EHS.[4]

Causality Check: Rhodamine dyes are highly water-soluble and environmentally persistent.[2] Disposing of them down the drain, even in small amounts, contributes to aquatic toxicity.[1] Collecting all aqueous fractions in a dedicated hazardous waste stream is the only way to ensure they are treated properly by a licensed waste disposal service.[3]

Experimental Protocol 2: Disposal of Contaminated Solid Waste

This protocol applies to items such as pipette tips, microcentrifuge tubes, gloves, and absorbent paper contaminated with the dye.

  • Designate a Container: Use a dedicated, labeled container for solid hazardous waste. This is often a plastic bucket or a cardboard box with a thick plastic liner.[11]

  • Label the Container: Clearly label the container "Solid Hazardous Waste" and list the contaminant: "Carboxyrhodamine 110-PEG4-DBCO."

  • Collect Waste: Place all contaminated, non-sharp solid waste into this container.

  • Avoid Liquids: Do not dispose of items containing free-flowing liquids in the solid waste container.[8]

  • Storage and Pickup: Seal the container/liner when full and arrange for EHS pickup.

Experimental Protocol 3: Disposal of Contaminated Glassware

This protocol applies to serological pipettes, glass vials, and other glassware.

  • Decontamination via Triple Rinsing:

    • Rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone) to remove the dye residue.

    • Crucially, collect all three rinses as hazardous liquid waste. [4] This rinsate should be added to your designated hazardous liquid waste container (either aqueous or non-halogenated organic, depending on the rinse solvent).

  • Disposal of Cleaned Glassware: Once decontaminated, the glassware can typically be disposed of in a designated laboratory glass waste box. Deface or remove any original chemical labels before disposal.[10]

Trustworthiness Check: The triple-rinse procedure is a standard and validated method for decontaminating empty chemical containers.[4] By collecting the rinsate, you ensure that the hazardous component is captured and treated, rendering the glassware safe for a less hazardous disposal stream.

Part 3: Visualization of the Disposal Decision Process

The following diagram outlines the logical steps for segregating waste generated from experiments involving Carboxyrhodamine 110-PEG4-DBCO.

G start Identify Waste Containing Carboxyrhodamine 110-PEG4-DBCO is_liquid Is the waste primarily liquid? start->is_liquid is_solid Is the waste solid? is_glass Is it contaminated glassware? aqueous_waste Aqueous Liquid Waste (e.g., buffer solutions) is_liquid->aqueous_waste Yes solid_waste Contaminated Solid Waste (gloves, tips, tubes) is_solid->solid_waste Yes glass_waste Contaminated Glassware is_glass->glass_waste collect_aqueous Collect in labeled AQUEOUS HAZARDOUS WASTE container. aqueous_waste->collect_aqueous collect_solid Collect in labeled SOLID HAZARDOUS WASTE container. solid_waste->collect_solid decon Decontaminate via Triple Rinse Protocol glass_waste->decon collect_rinsate Collect ALL rinsate as HAZARDOUS LIQUID WASTE decon->collect_rinsate dispose_glass Dispose of clean glass in Lab Glass Box decon->dispose_glass

Caption: Waste segregation workflow for Carboxyrhodamine 110-PEG4-DBCO.

References

  • RHODAMINE B: A COLORING AGENT. Ensure IAS. (2023-03-28). [Link]

  • How To Dispose Of Polyethylene Glycol 3350? Chemistry For Everyone - YouTube. (2025-02-28). [Link]

  • Safety Data Sheet RHODAMINE B. ChemSupply Australia. (2024-07-18). [Link]

  • Safely Handling Dyes. Columbia University Research. [Link]

  • Safety Data Sheet - Rhodamine 6 G. Carl ROTH. (2025-03-31). [Link]

  • Guide to Chemical Waste Disposal in Chemistry Lab (USF). UTL Chemistry USF - YouTube. (2023-08-18). [Link]

  • Safety Data Sheet - Biotin-PEG4-azide. Carl ROTH. [Link]

  • Safety Data Sheet (FLUORESCENCE DYE). JMN Specialties, Inc. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • How To: Lab Waste. LabXchange - YouTube. (2022-05-23). [Link]

  • DBCO reagents for « Click Chemistry ». Interchim. [Link]

  • A 18F-labeled dibenzocyclooctyne (DBCO) derivative for copper-free click labeling of biomolecules. MedChemComm (RSC Publishing). [Link]

  • Laboratory Waste. University of Florida EHS. [Link]

  • How Do You Dispose Of Waste In A Laboratory? Chemistry For Everyone - YouTube. (2025-05-24). [Link]

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Personal protective equipment for handling Carboxyrhodamine 110PEG4-DBCO

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for Carboxyrhodamine 110-PEG4-DBCO

This guide provides comprehensive safety protocols and operational directives for the handling of Carboxyrhodamine 110-PEG4-DBCO. As a fluorescent labeling dye utilized in copper-free click chemistry applications, its safe management in the laboratory is paramount.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth, field-proven insights to ensure personal safety and experimental integrity.

The core principle underpinning these protocols is the minimization of exposure. While some suppliers indicate that in the quantities sold, a formal Safety Data Sheet (SDS) may not be required under specific regulations, it is prudent practice to handle all chemical substances with a high degree of caution.[2] The toxicological properties of this specific conjugate have not been exhaustively investigated, and therefore, it should be handled as a potentially hazardous substance.[3]

Hazard Identification and Risk Assessment

Carboxyrhodamine 110-PEG4-DBCO is a multi-component molecule. A thorough risk assessment necessitates an understanding of the potential hazards associated with each constituent part:

  • Carboxyrhodamine 110: This is a fluorescent dye. Safety data for a similar compound, Carboxy Rhodamine 560 Chloride, indicates it may be harmful if swallowed, inhaled, or comes into contact with skin, and may cause respiratory irritation.[4] Therefore, avoiding the generation of dust and ensuring adequate ventilation are critical.[4]

  • Polyethylene Glycol (PEG4): The PEG component generally has a low hazard profile. PEG-4 is considered a safe ingredient in many applications and does not typically cause skin irritation or allergic reactions.[5] Safety data on various PEGylated compounds also indicate a low level of concern.[6]

  • Dibenzocyclooctyne (DBCO): This is a reactive chemical moiety. The SDS for related DBCO compounds advises avoiding dust formation and contact with skin and eyes.[7] It is crucial to handle DBCO-containing reagents in a well-ventilated area and wear appropriate personal protective equipment.[7]

Given these components, the primary risks associated with Carboxyrhodamine 110-PEG4-DBCO are inhalation of the powdered form, and skin or eye contact with both the solid and its solutions.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential for minimizing exposure. The following table outlines the minimum required PPE for handling Carboxyrhodamine 110-PEG4-DBCO.

PPE Category Item Specification and Rationale
Eye and Face Protection Safety Goggles with Side ShieldsEssential to protect against accidental splashes of the compound or solvents.[8][9] A face shield should be considered when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-resistant Nitrile GlovesNitrile gloves provide adequate protection against incidental contact.[8] If prolonged contact is anticipated or when handling concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves.[10] Always inspect gloves for tears or holes before use.[11]
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from minor spills and contamination.[10] Ensure the coat is fully buttoned.
Foot Protection Closed-toe ShoesRequired in all laboratory settings to protect feet from spills and falling objects.[8]
Respiratory Protection Not typically required when handling in a certified chemical fume hood.All handling of the solid compound that may generate dust, and any handling of its solutions, should be performed within a chemical fume hood to prevent inhalation.[12] If a fume hood is not available, a NIOSH/MSHA-approved respirator may be necessary.[13]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, methodical workflow is critical for safety and for the validity of your experimental results.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[4][14] The recommended storage temperature is -20°C.[15][16]

  • Labeling: Ensure the container is clearly labeled with the compound name and any relevant hazard warnings.

Experimental Protocol: Preparation and Use

This protocol outlines the steps for safely weighing the solid compound and preparing a stock solution. All steps must be conducted within a certified chemical fume hood.

  • Preparation: Before starting, ensure the work area within the fume hood is clean and uncluttered. Gather all necessary equipment, including vials, spatulas, solvents, and waste containers.

  • Equilibration: Allow the container of Carboxyrhodamine 110-PEG4-DBCO to warm to room temperature before opening. This prevents condensation of atmospheric moisture, which can affect the stability of the compound.

  • Weighing: Carefully weigh the desired amount of the solid compound onto weighing paper or directly into a tared vial. Use a spatula to handle the solid and avoid generating dust.

  • Dissolving: Add the solvent (e.g., DMSO, DMF) to the vial containing the solid.[15][16] Cap the vial and vortex or sonicate until the compound is fully dissolved.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

Spill and Emergency Procedures

Accidents can happen, and a prepared response is the best way to mitigate any potential harm.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4][14] Remove contaminated clothing. If irritation persists, seek medical attention.[11]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting.[7] Seek immediate medical attention.

In Case of a Spill:

  • Alert Personnel: Notify others in the immediate vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Containment (for trained personnel only):

    • Solid Spill: Gently cover the spill with an absorbent material to avoid generating dust.[17] Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[4]

    • Liquid Spill: Cover the spill with an inert absorbent material such as vermiculite or sand.[17] Once absorbed, collect the material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Waste Disposal

Proper disposal is a critical final step to ensure environmental protection and regulatory compliance.

  • Segregation: All waste contaminated with Carboxyrhodamine 110-PEG4-DBCO, including gloves, weighing paper, pipette tips, and absorbent materials, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department, in accordance with all local, state, and federal regulations.[14] Do not pour any solutions containing this compound down the drain.[4]

Visual Workflow for Safe Handling

The following diagram illustrates the key stages and decision points in the safe handling of Carboxyrhodamine 110-PEG4-DBCO.

G cluster_prep Preparation & Storage cluster_handling Handling (in Fume Hood) cluster_disposal Waste & Disposal cluster_emergency Emergency Procedures receiving Receiving & Inspection storage Store at -20°C, desiccated, protected from light receiving->storage If container is intact equilibration Equilibrate to Room Temp storage->equilibration weighing Weigh Solid equilibration->weighing dissolving Prepare Solution weighing->dissolving experiment Use in Experiment dissolving->experiment solid_waste Contaminated Solid Waste (gloves, tips, etc.) experiment->solid_waste liquid_waste Unused/Waste Solutions experiment->liquid_waste disposal_container Sealed & Labeled Hazardous Waste Container solid_waste->disposal_container liquid_waste->disposal_container ehs_disposal Dispose via EHS disposal_container->ehs_disposal spill Spill Occurs spill_cleanup Follow Spill Protocol spill->spill_cleanup exposure Personal Exposure first_aid Follow First Aid Measures exposure->first_aid

Caption: Safe handling workflow for Carboxyrhodamine 110-PEG4-DBCO.

References

  • Oakley, Inc. (2017-03-06). SAFETY DATA SHEET per OSHA HazCom 2012. [Link]

  • PCC Group. PEG-4. [Link]

  • Jena Bioscience. (2021-07-23). DBCO-PEG4-5/6-Carboxyrhodamine 110. [Link]

  • Lab Manager. (2009-07-30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • NextGen Protocols. Guidelines for Safe Laboratory Practices. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Environmental Health and Safety, University of Washington. Personal Protective Equipment Requirements for Laboratories. [Link]

  • Turecek, F. et al. (2016). Safety of PEGylated recombinant human full-length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates. Haemophilia, 22(2), 204-213. [Link]

  • Princeton University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • Crystalgen. Tips for Handling Lab Chemicals: A Comprehensive Guide. [Link]

  • Westlab. (2023-07-14). Comprehensive Guide to Lab PPE (Personal Protective Equipment). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.